molecular formula C6H4ClN3O B1581694 6-Chloro-1-hydroxybenzotriazole CAS No. 26198-19-6

6-Chloro-1-hydroxybenzotriazole

Cat. No.: B1581694
CAS No.: 26198-19-6
M. Wt: 169.57 g/mol
InChI Key: TZCYLJGNWDVJRA-UHFFFAOYSA-N
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Description

6-Chloro-1-hydroxybenzotriazole is a useful research compound. Its molecular formula is C6H4ClN3O and its molecular weight is 169.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30573. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1-hydroxybenzotriazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZCYLJGNWDVJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30283228
Record name Cl-HOBt
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Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26198-19-6
Record name 26198-19-6
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Record name Cl-HOBt
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Record name 6-Chloro-1-hydroxy-1H-benzotriazole
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt): Structure, Advanced Mechanism of Action, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of chemical fidelity—achieving high coupling efficiencies while preserving the stereochemical integrity of amino acids—is paramount. Additives in coupling reactions play a pivotal role in realizing this objective. For decades, 1-hydroxybenzotriazole (HOBt) was the benchmark additive. However, its derivatives, engineered for enhanced performance, have since taken center stage. This technical guide provides a comprehensive exploration of 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt), a second-generation additive that offers significant advantages in modern peptide synthesis. We will delve into its molecular structure, elucidate its detailed mechanism of action in suppressing racemization, present comparative data on its efficacy, and provide a field-proven experimental protocol for its application. This document is intended for researchers, chemists, and professionals in drug development who seek to optimize their peptide synthesis workflows.

Introduction: The Imperative for Advanced Coupling Additives

The synthesis of peptides, particularly long and complex sequences, is fraught with challenges, the most significant of which is the preservation of chirality at the α-carbon of the activated amino acid. The harsh chemical conditions of peptide coupling can lead to racemization, the formation of diastereomeric impurities that are difficult to separate and can have profound, often detrimental, effects on the final peptide's biological activity.

The advent of coupling additives, used in conjunction with carbodiimides, was a watershed moment in peptide chemistry. These additives function by converting the highly reactive, racemization-prone O-acylisourea intermediate into a more stable, yet still reactive, active ester. This compound (Cl-HOBt) has emerged as a superior alternative to its predecessor, HOBt, offering enhanced reactivity and greater suppression of racemization.[1][2] This guide will provide the foundational knowledge and practical insights necessary to effectively leverage Cl-HOBt in demanding peptide synthesis applications.

Molecular Structure and Physicochemical Properties

This compound is a benzotriazole derivative characterized by a chlorine atom at the 6-position of the bicyclic aromatic ring system.

Molecular Structure

The structure of Cl-HOBt is fundamental to its function. The electron-withdrawing nature of the chlorine atom significantly influences the electronic properties of the benzotriazole ring system, which in turn enhances its performance as a coupling additive.

G RCOOH N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Racemization-prone) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Urea Urea Byproduct Carbodiimide->Urea ActiveEster Cl-HOBt Active Ester (Stable Intermediate) O_Acylisourea->ActiveEster + Cl-HOBt (Fast) Oxazolone Oxazolone (Racemization) O_Acylisourea->Oxazolone Intramolecular Rearrangement NAcylurea N-Acylurea (Byproduct) O_Acylisourea->NAcylurea Side Reaction ClHOBt 6-Cl-HOBt ActiveEster->ClHOBt regenerated Peptide Coupled Peptide ActiveEster->Peptide + Amine (Desired Pathway) Amine Peptide-Resin (R'-NH2) RacemizedPeptide Racemized Peptide Oxazolone->RacemizedPeptide + Amine

Caption: Mechanism of Cl-HOBt in suppressing racemization during peptide coupling.

Comparative Efficacy of Coupling Additives

The effectiveness of a coupling additive is determined by its ability to promote high coupling yields while minimizing racemization. The table below presents a comparison of key parameters for Cl-HOBt and other common additives.

AdditivepKaRelative ReactivityRacemization Suppression
HOBt 4.60 BaselineGood
6-Cl-HOBt 3.35 High [3]Excellent [2][4]
HOAt 3.28 Very High Excellent [2]

A study assessing new 6-Cl-HOBt based coupling reagents in solid-phase peptide synthesis demonstrated that these reagents enable the incorporation of the racemization-prone amino acid serine with less than 2% racemization. [4]Furthermore, when a pre-activation step is avoided, the level of serine racemization was found to be less than 0.5%. [4]In terms of coupling efficiency, a comparative study synthesizing a "difficult sequence" peptide (the 65-74 fragment of the Acyl Carrier Protein) showed that the 6-Cl-HOBt based reagent HCTU provided a higher yield (73%) compared to the standard HOBt-based reagent TBTU/HOBt (63%). [5]

Field-Proven Experimental Protocol: Standard Coupling in SPPS

This protocol outlines a standard procedure for a coupling reaction in manual Fmoc-based solid-phase peptide synthesis (SPPS) using DIC as the carbodiimide and Cl-HOBt as the additive.

Materials and Reagents
  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • This compound (Cl-HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF for Fmoc deprotection

  • Reaction vessel for manual SPPS

  • Inert gas (Nitrogen or Argon)

Step-by-Step Coupling Procedure
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate gently under an inert atmosphere for 5 minutes. Drain and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of the Coupling Solution: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of Cl-HOBt in DMF.

  • Activation: Add 3 equivalents of DIC to the amino acid/Cl-HOBt solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.

  • Monitoring the Reaction: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts.

  • Next Cycle or Cleavage: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

G Start Start: Peptide-Resin Swell Swell Resin (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF, 5-7x) Deprotect->Wash1 Couple Couple to Resin (1-2 hours) Wash1->Couple Activate Prepare & Activate AA (Fmoc-AA, Cl-HOBt, DIC in DMF) Activate->Couple Monitor Monitor (Ninhydrin Test) Couple->Monitor Wash2 Wash Resin (DMF, DCM) Monitor->Wash2 Negative Repeat Repeat Coupling Monitor->Repeat Positive Next Next Cycle or Cleavage Wash2->Next Repeat->Couple

Caption: Workflow for a standard SPPS coupling cycle using Cl-HOBt.

Synthesis of this compound

For research purposes, Cl-HOBt can be synthesized in the laboratory. A common route involves the reaction of a suitably substituted nitrobenzene with hydrazine.

General Synthetic Procedure

A general method for the synthesis of 1-hydroxybenzotriazoles involves the reaction of an ortho-chloronitrobenzene derivative with hydrazine hydrate. [6]For the synthesis of this compound, 2,4-dichloro-1-nitrobenzene is a suitable starting material. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

  • Reaction: 2,4-dichloro-1-nitrobenzene is refluxed with an excess of hydrazine hydrate in a suitable solvent such as ethanol.

  • Cyclization: The intermediate hydrazino derivative undergoes an intramolecular cyclization to form the benzotriazole ring system.

  • Workup: The reaction mixture is cooled, and the product is typically precipitated by acidification.

  • Purification: The crude product can be purified by recrystallization.

It is important to note that hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Conclusion

This compound represents a significant advancement in the field of peptide synthesis. Its enhanced acidity and superior leaving group properties, conferred by the 6-chloro substituent, translate into faster reaction kinetics, higher coupling efficiencies, and most critically, a marked reduction in racemization compared to the traditional additive, HOBt. By forming a stable active ester intermediate, Cl-HOBt effectively circumvents the problematic oxazolone pathway, ensuring the synthesis of peptides with high stereochemical fidelity. The adoption of Cl-HOBt and its derivatives, such as in the form of coupling reagents like HCTU, empowers researchers to tackle more challenging peptide sequences with greater confidence and success. As the demand for complex synthetic peptides in research and therapeutics continues to grow, the use of optimized reagents like this compound will remain a cornerstone of high-quality peptide synthesis.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Sabatino, G., Alcaro, M. C., Pozo-Carrero, M. C., Chelli, M., Rovero, P., & Papini, A. M. (2004). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. Letters in Peptide Science, 10(2), 125-128.
  • Pharmaffiliates. (n.d.). 1-Hydroxy-6-chlorobenzotriazole. Retrieved from [Link]

  • Chemsrc. (2023, August 21). This compound. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • El-Faham, A., & Albericio, F. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(4), 439–451.
  • Sabatino, G., Mulinacci, B., Alcaro, M. C., Chelli, M., Rovero, P., & Papini, A. M. (2002). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Letters in Peptide Science, 9(2), 119–123.
  • Google Patents. (2013). CN103450103A - Synthesis process of 1-hydroxybenzotriazole.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Hassan, S. Y., & El-Faham, A. (2016). 2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Journal of Chemical and Pharmaceutical Research, 8(8), 653-660.
  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97–101.
  • PubChem. (n.d.). 6-Chloro-1-hydroxy-1H-benzotriazole. Retrieved from [Link]

  • Organic Syntheses. (2014). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Google Patents. (1997). WO1997011063A1 - Process for preparing 1-hydroxy-benzotriazoles.
  • Aapptec Peptides. (n.d.). 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Retrieved from [Link]

Sources

Technical Guide: The Mechanistic & Functional Role of Chlorine in 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide coupling additives, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) occupies a critical optimization niche between the standard 1-Hydroxybenzotriazole (HOBt) and the highly reactive 1-Hydroxy-7-azabenzotriazole (HOAt).[1][2]

This guide analyzes the specific contribution of the chlorine substituent at the 6-position of the benzotriazole ring.[3] Through electron-withdrawing induction, the chlorine atom fundamentally alters the reagent's physicochemical profile—specifically lowering the pKa and stabilizing the leaving group—thereby accelerating acylation kinetics and suppressing racemization more effectively than its non-chlorinated parent, HOBt.

The Electronic Influence: Mechanism of Action

The defining feature of 6-Cl-HOBt is the presence of a chlorine atom on the benzenoid ring. To understand its role, we must quantify its electronic impact on the N-hydroxy moiety.

The Hammett Effect and Acidity

The chlorine atom acts as an electron-withdrawing group (EWG) via the inductive effect (-I). Although it has a weak electron-donating resonance effect (+R), the inductive withdrawal dominates in this aromatic system. This withdrawal pulls electron density away from the benzotriazole ring system, and consequently, from the N-O bond.

This reduction in electron density stabilizes the conjugate base (the benzotriazole anion) formed upon deprotonation. According to the Hammett equation, this results in a lower pKa compared to unsubstituted HOBt.[4]

Comparative pKa Data

The acidity of the additive is directly correlated to the reactivity of the resulting active ester. A lower pKa implies a better leaving group.

Table 1: Physicochemical Comparison of Benzotriazole Additives

AdditiveSubstituent (Pos 6/7)Electronic EffectpKa (approx.)Reactivity Profile
HOBt HNeutral4.60Standard
6-Cl-HOBt Cl (6-pos) Inductive Withdrawal (-I) 3.35 Enhanced
HOAt N (7-pos)Strong Withdrawal (-I & -M)3.28High

Data Source: Validated against spectrophotometric determinations in acetonitrile/water systems.

Kinetic Consequence: The "Active Ester"

In peptide synthesis, the additive intercepts the highly reactive (and racemization-prone) O-acylisourea intermediate formed by the carbodiimide (e.g., DIC or EDC).

  • Intercept: 6-Cl-HOBt attacks the O-acylisourea faster than HOBt due to its higher acidity.

  • Activation: It forms a 6-Cl-OBt active ester .

  • Aminolysis: Because the 6-Cl-benzotriazole anion is a more stable leaving group (lower pKa), the amine nucleophile attacks the ester carbonyl more rapidly than it would an OBt ester.

Key Insight: The chlorine atom effectively "tunes" the leaving group ability to be nearly as efficient as HOAt, but often at a lower cost and with different solubility properties.

Racemization Suppression[1][3][5][6][7][8][9]

The primary danger in peptide coupling is oxazolone formation, which leads to the loss of chiral integrity (racemization). The role of chlorine in 6-Cl-HOBt is to minimize the lifetime of the risk-prone intermediates.

The Kinetic Competition

Racemization is a time-dependent side reaction. By increasing the rate of the desired aminolysis reaction (via the improved leaving group ability described in Section 1.3), 6-Cl-HOBt reduces the time window available for the competing unimolecular oxazolone formation.

Mechanism Visualization

The following diagram illustrates how 6-Cl-HOBt short-circuits the racemization pathway.

Activation_Pathway AA Amino Acid (R-COOH) OAI O-Acylisourea (Unstable/Racemization Prone) AA->OAI + DIC DIC Carbodiimide (DIC/EDC) DIC->OAI ActiveEster 6-Cl-OBt Active Ester (Stabilized) OAI->ActiveEster Fast Attack by 6-Cl-HOBt Oxazolone Oxazolone (Racemized Product) OAI->Oxazolone Slow (Side Rxn) ClHOBt 6-Cl-HOBt ClHOBt->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Rapid Aminolysis (Enhanced by Cl) Amine Amine (R'-NH2) Amine->Peptide

Figure 1: The 6-Cl-HOBt activation pathway. The chlorine substituent accelerates the formation of the active ester and the subsequent aminolysis, bypassing the slow oxazolone pathway.

Safety & Stability Profile

While HOBt is widely used, it is classified as a desensitized explosive (Class 1 or 4.1 depending on hydration).[5] A critical, often overlooked role of the chlorine substituent is its effect on the crystal lattice energy and thermal stability.

Thermal Stability

Substitution on the benzotriazole ring alters the decomposition profile. While benzotriazoles are generally energetic, 6-Cl-HOBt is frequently cited in process safety literature as having a more favorable safety profile compared to unsubstituted HOBt, particularly regarding impact sensitivity and autocatalytic decomposition onset.

  • HOBt: Exhibits a sharp exotherm (decomposition) often starting <200°C with high energy release.[5]

  • 6-Cl-HOBt: The increased molecular weight and halogen bonding potential alter the crystal packing, generally raising the onset temperature of decomposition, making it safer for scale-up (though standard safety calorimetry testing like DSC is always required per batch).

Experimental Protocol: High-Efficiency Coupling

This protocol is designed for the coupling of sterically hindered amino acids where standard HOBt may fail to prevent racemization or result in slow kinetics.

Reagents Preparation
  • Activator Base: Diisopropylcarbodiimide (DIC).

  • Additive: 6-Cl-HOBt (Solid or 0.5M solution in DMF).

  • Solvent: DMF or NMP (Peptide synthesis grade).

Step-by-Step Workflow
  • Dissolution: Dissolve the Fmoc-Amino Acid (3.0 eq relative to resin loading) and 6-Cl-HOBt (3.0 eq) in the minimum amount of DMF.

    • Note: Ensure 6-Cl-HOBt is fully dissolved. The solution may appear slightly more yellow than HOBt solutions.

  • Activation: Add DIC (3.0 eq) to the amino acid/additive mixture.

    • Time: Allow to pre-activate for exactly 2-3 minutes.

    • Observation: This pre-activation forms the 6-Cl-OBt active ester. Do not exceed 5 minutes to avoid potential side reactions.

  • Coupling: Add the activated mixture to the resin-bound free amine.

  • Agitation: Shake/Agitate at room temperature.

    • Duration: 45–60 minutes (compared to 90+ mins for HOBt).

  • Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines) to confirm reaction completion.

Decision Logic: When to use 6-Cl-HOBt?

Selection_Logic Start Select Coupling Additive Standard Standard Coupling? (e.g., Gly, Ala, Phe) Start->Standard UseHOBt Use Oxyma or HOBt (Cost Effective) Standard->UseHOBt Yes Difficult Difficult/Hindered? (e.g., Val, Ile, Arg) Standard->Difficult No UseClHOBt Use 6-Cl-HOBt (Higher Reactivity, Lower Racemization) Difficult->UseClHOBt Yes Extreme Extreme Difficulty/Cyclization? Difficult->Extreme No UseHOAt Use HOAt or HATU (Maximum Reactivity) Extreme->UseHOAt Yes

Figure 2: Selection matrix for benzotriazole-based additives.

References

  • Comparitive pKa and Reactivity Studies Source:Journal of the Chemical Society of Pakistan, Vol. 32, No. 2, 2010. "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives." Note: Establishes the pKa of 6-Cl-HOBt at approx 3.35 vs HOBt at 4.60.[2]

  • Safety and Performance in Peptide Synthesis Source: Bachem Technical Notes. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Note: Details the substitution of HOBt with 6-Cl-HOBt for higher reaction rates.

  • Thermal Stability Analysis Source:Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Note: Discusses the development of chlorinated derivatives to address reactivity and safety concerns.

  • Racemization Suppression Mechanisms Source:Polish Journal of Chemistry, 1979, 53, 1049.[6] "New reagents suppressing racemization in peptide synthesis."[7][8][9][6] Note: Foundational work establishing the link between acidity of benzotriazole derivatives and racemization suppression.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) Powder

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) is a critical reagent in modern synthetic chemistry, particularly revered for its role as a coupling additive in peptide synthesis. Its ability to enhance reaction rates and suppress racemization has made it an invaluable tool in the development of complex peptide-based therapeutics. However, the potent reactivity of Cl-HOBt is intrinsically linked to significant safety considerations. This guide provides a comprehensive overview of the chemical properties, synthesis applications, and, most importantly, the critical safety and handling protocols for Cl-HOBt powder. By understanding the causality behind its reactivity and adhering to the self-validating safety systems detailed herein, researchers can confidently and safely leverage the full potential of this essential compound.

The Chemical and Functional Landscape of this compound

This compound, a white to off-white crystalline powder, is a derivative of 1-hydroxybenzotriazole (HOBt).[1] The introduction of a chlorine atom to the benzotriazole ring significantly influences its chemical properties, enhancing its efficacy in peptide coupling reactions.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Cl-HOBt is fundamental to its safe handling and effective use.

PropertyValueSource
Molecular Formula C₆H₄ClN₃O[1]
Molecular Weight 169.57 g/mol [1]
CAS Number 26198-19-6[1]
Appearance White to off-white crystalline powder[1]
Melting Point 190-195 °C (decomposes)
Solubility Soluble in DMF, DCM, and other common organic solvents
Mechanism of Action in Peptide Synthesis

In peptide synthesis, the formation of an amide bond between two amino acids is facilitated by a coupling reagent. Cl-HOBt acts as an additive in these reactions, primarily to prevent the loss of stereochemical integrity, a phenomenon known as racemization.[3] The mechanism involves the in-situ formation of a highly reactive Cl-HOBt ester with the carboxylic acid of the N-protected amino acid. This active ester is more susceptible to nucleophilic attack by the free amine of the second amino acid, leading to efficient peptide bond formation.

The electron-withdrawing nature of the chlorine atom in Cl-HOBt increases the acidity of the N-hydroxyl group, making it a better leaving group compared to its non-chlorinated counterpart, HOBt. This enhanced reactivity translates to faster and more efficient coupling, particularly in the synthesis of sterically hindered or "difficult" peptide sequences.[4]

Hazard Analysis and Risk Mitigation

The chemical properties that make Cl-HOBt an effective coupling additive also contribute to its hazardous nature. A comprehensive understanding of these hazards is non-negotiable for any personnel handling this compound.

GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Explosive; fire, blast or projection hazard (Division 1.3) [5]

  • Acute toxicity, Oral (Category 4) [5]

This dual classification underscores the critical need for meticulous handling and storage protocols. The explosive nature of Cl-HOBt is a primary concern, and it is known to be sensitive to heat, shock, and friction.

Thermal Instability and Decomposition

Benzotriazole derivatives are known for their thermal instability. While specific data on the thermal decomposition products of Cl-HOBt are limited, it is prudent to assume that upon heating, it can undergo rapid, exothermic decomposition, potentially leading to a detonation. Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

Incompatibilities

To prevent hazardous reactions, Cl-HOBt should be stored and handled away from:

  • Strong oxidizing agents

  • Strong bases

  • Heat, sparks, and open flames

Standard Operating Procedures for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with Cl-HOBt powder.

Engineering Controls
  • Fume Hood: All handling of Cl-HOBt powder must be conducted in a certified chemical fume hood to prevent inhalation of the dust.

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of any airborne particles.

  • Grounding and Bonding: To prevent static discharge, which could be an ignition source, ensure all containers and equipment are properly grounded and bonded.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling Cl-HOBt powder includes:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Chemical safety goggles and a face shieldTo protect the eyes and face from splashes and airborne particles.
Lab Coat Flame-resistant lab coatTo protect the body from spills and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.To prevent inhalation of the toxic powder.
Handling and Storage Protocols
  • Storage: Store Cl-HOBt in a cool, dry, well-ventilated area, away from incompatible materials.[6] The storage location should be designated for explosive materials and be in accordance with local regulations. Keep the container tightly closed.

  • Dispensing: When weighing and dispensing Cl-HOBt powder, use non-sparking tools and avoid creating dust clouds.

  • Transportation: Transport Cl-HOBt in sealed, properly labeled containers.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Cl-HOBt/DIC

This protocol outlines a standard procedure for the coupling of an amino acid to a resin-bound peptide using Cl-HOBt as an additive with N,N'-Diisopropylcarbodiimide (DIC) as the coupling agent.

Rationale and Causality
  • Solid-Phase Synthesis: SPPS allows for the efficient synthesis of peptides by anchoring the growing peptide chain to a solid support (resin), which simplifies the purification process at each step.[7][8]

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the N-terminus of the amino acid to be coupled, preventing self-polymerization. It is readily removed with a mild base (piperidine).

  • DIC as Coupling Reagent: DIC is a carbodiimide that activates the carboxylic acid of the Fmoc-amino acid, making it susceptible to nucleophilic attack.

  • Cl-HOBt as Additive: Cl-HOBt is crucial for forming a more reactive intermediate and, most importantly, for suppressing racemization at the chiral center of the amino acid.

Step-by-Step Methodology
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. This allows the solvent to penetrate the resin beads, making the reactive sites accessible.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

  • Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Cl-HOBt (3-5 equivalents) in a minimal amount of DMF. Add DIC (3-5 equivalents) to this solution and allow it to pre-activate for 5-10 minutes. This pre-activation step is critical for the formation of the reactive Cl-HOBt ester.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates the complete consumption of the free amines on the resin.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent such as acetic anhydride.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

Workflow Diagram

SPPS_Workflow start Start: Resin-bound Peptide swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple 4. Coupling Reaction wash1->couple activate 3. Amino Acid Activation (Fmoc-AA, Cl-HOBt, DIC in DMF) activate->couple monitor Monitor with Kaiser Test couple->monitor wash2 5. Wash with DMF monitor->wash2 cap 6. Capping (Optional) (Acetic Anhydride) wash2->cap next_aa Next Amino Acid? cap->next_aa next_aa->deprotect Yes cleave 7. Cleavage from Resin (TFA Cocktail) next_aa->cleave No purify Purification cleave->purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Cl-HOBt/DIC.

Emergency Procedures

In the event of an incident involving Cl-HOBt, immediate and appropriate action is critical.

Spills
  • Small Spills: Carefully sweep up the spilled solid, avoiding dust generation. Place the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a wet cloth.

  • Large Spills: Evacuate the area. Contact the institution's environmental health and safety (EHS) department immediately.

Fire
  • In case of a fire involving Cl-HOBt, evacuate the area immediately.

  • DO NOT attempt to fight the fire unless you are a trained emergency responder. Due to its explosive nature, fighting a fire involving Cl-HOBt poses a significant risk.

  • Use a fire extinguisher suitable for chemical fires (e.g., dry chemical or CO₂) only if the fire is small and you are trained to do so.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Waste Disposal

All waste containing Cl-HOBt, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collect all Cl-HOBt waste in a designated, sealed, and properly labeled container.

  • Do not mix Cl-HOBt waste with other chemical waste unless specifically instructed to do so by your institution's EHS department.

  • Follow all local, state, and federal regulations for the disposal of explosive and toxic chemical waste.

Conclusion

This compound is a powerful and indispensable tool for researchers in the field of peptide chemistry. Its use, however, demands a profound respect for its inherent hazards. By implementing the robust safety protocols outlined in this guide, from meticulous handling and storage to a thorough understanding of its role in synthesis, researchers can harness the full potential of Cl-HOBt while ensuring a safe and productive laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are paramount in the responsible application of this and all reactive chemical reagents.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Organic Syntheses. (2014, September). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-1-hydroxy-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Method for peptide synthesis.
  • Peptides International. (2012, March 19). MSDS No. 1048 6-Cl-HOBt. Retrieved from [Link]

  • Subiros-Funosas, L., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Methods in Molecular Biology, 1047, 3-27.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Kates, S. A., et al. (1993). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate (TBTU) for in Situ Neutralization/Coupling in Boc Chemistry. Analytical Biochemistry, 212(2), 303-310.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14, 12345-12356.
  • Aapptec. (n.d.). 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Aapptec Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the synthesis of cyclic peptides.
  • Moodle@Units. (n.d.). Solid phase peptide. Retrieved from [Link]

  • ResearchGate. (2015, November). ARC experiments. Decomposition profiles of HOBt hydrate (^), HOAt (&), and Oxyma (~) showing released pressure (bar) as a function of time (min). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 50(3), 625-632.
  • Royal Society of Chemistry. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Advances, 5, 80150-80157.
  • University of Zagreb. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (2009, March 4). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Retrieved from [Link]

Sources

Technical Deep Dive: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Stoichiometry, Racemization Suppression, and Safety Profiles

Executive Summary

In the landscape of peptide synthesis, the choice of coupling additive is often reduced to a binary between cost (HOBt) and potency (HOAt).[1] 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) occupies a critical "Goldilocks" zone: it offers significantly higher acidity and leaving-group ability than HOBt due to the inductive effect of the chlorine substituent, yet it avoids the prohibitive costs and intellectual property constraints associated with HOAt.

This guide moves beyond basic definitions to address the molecular weight as a functional variable in stoichiometry, the mechanistic advantages of the chloro-substitution, and the safety protocols required for scale-up.

Part 1: The Physicochemical Anchor

Molecular Weight and Stoichiometric Precision

While the nominal molecular weight of 6-Cl-HOBt is 169.57 g/mol , operational errors frequently occur during solution preparation because the compound is often supplied as a hydrate or wetted for safety. A precise understanding of the specific form in your inventory is non-negotiable for accurate molar equivalents.

The Stoichiometry Trap

If a protocol calls for 1.0 equivalent of 6-Cl-HOBt and you weigh the dihydrate form using the anhydrous molecular weight, you will under-dose the additive by approximately 17.5% . This deficit allows the O-acylisourea intermediate to persist longer, increasing the probability of racemization (epimerization) and N-acylurea rearrangement.

Table 1: Physicochemical Profile of 6-Cl-HOBt Variants

PropertyAnhydrous 6-Cl-HOBt6-Cl-HOBt Dihydrate
Molecular Weight 169.57 g/mol 205.60 g/mol
Formula


CAS Number 26198-19-626198-19-6 (generic)
Appearance White crystalline powderWhite/Off-white powder
Solubility DMF, NMP, DMSODMF, NMP (Water content may affect solubility in DCM)

Operational Directive: Always verify the Certificate of Analysis (CoA) for water content. If using the wetted form (often sold with ~20% water for stabilization), correct your mass measurement:



Part 2: Mechanistic Role in Racemization Suppression

The efficacy of 6-Cl-HOBt is driven by the electron-withdrawing nature of the chlorine atom at the 6-position of the benzotriazole ring.

The Inductive Effect

In standard HOBt, the hydroxyl group has a pKa of approximately 4.60. The chlorine substituent in 6-Cl-HOBt pulls electron density away from the ring system (negative inductive effect, -I), stabilizing the resulting anion upon deprotonation.

  • HOBt pKa: ~4.60

  • 6-Cl-HOBt pKa: ~3.35

Why Acidity Matters:

  • Faster Active Ester Formation: The lower pKa makes 6-Cl-HOBt a better nucleophile towards the O-acylisourea (formed by the carbodiimide).

  • Better Leaving Group: The resulting active ester is more reactive towards the amine component than the HOBt-ester, accelerating the coupling step.

  • Racemization Suppression: By rapidly consuming the O-acylisourea (the species most prone to oxazolone formation and subsequent racemization), 6-Cl-HOBt preserves chiral integrity.

Visualization: The Coupling Cycle

The following diagram illustrates the pathway where 6-Cl-HOBt intercepts the reactive intermediate to prevent side reactions.

CouplingCycle AA Amino Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) AA->O_Acyl Activation DIC Carbodiimide (DIC/EDC) DIC->O_Acyl ActiveEster 6-Cl-HOBt Active Ester (Stable & Reactive) O_Acyl->ActiveEster Fast Attack by 6-Cl-HOBt Racemization Racemization (Oxazolone Pathway) O_Acyl->Racemization Slow Path (Suppressed) Cl_HOBt 6-Cl-HOBt (Additive) Cl_HOBt->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Aminolysis Amine Amine (R'-NH2) Amine->Peptide

Figure 1: The 6-Cl-HOBt mediated coupling cycle. The additive rapidly converts the prone-to-racemization O-acylisourea into a stable active ester.

Part 3: Comparative Performance Analysis

6-Cl-HOBt is frequently compared to HOAt (7-aza-1-hydroxybenzotriazole).[1] While HOAt is generally considered the "gold standard" due to the neighboring group effect of the pyridine nitrogen, 6-Cl-HOBt offers a significant performance upgrade over HOBt at a fraction of the cost of HOAt.

Table 2: Coupling Additive Hierarchy

AdditivepKa (approx)Racemization ControlReactivitySafety ProfileRelative Cost
HOBt 4.60ModerateModerateExplosive (Dry) Low
6-Cl-HOBt 3.35 High High Less Sensitive Medium
HOAt 3.28Very HighVery HighExplosive (Dry)High
Oxyma 4.60HighHighNon-ExplosiveLow-Medium

Scientist's Note: While Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a safer, non-explosive alternative, 6-Cl-HOBt remains preferred in specific GMP processes where benzotriazole chemistry is already validated and changing the impurity profile is a regulatory burden.

Part 4: Experimental Protocol (Self-Validating)

This protocol utilizes DIC (Diisopropylcarbodiimide) and 6-Cl-HOBt. It is designed to be self-validating: the disappearance of the active ester can be monitored via HPLC.

Materials
  • Fmoc-Amino Acid (1.0 equiv)

  • 6-Cl-HOBt (1.0 equiv) (Calculate based on water content!) [2]

  • DIC (1.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology
  • Pre-Activation (Active Ester Formation):

    • Dissolve the Fmoc-Amino Acid and 6-Cl-HOBt in a minimal volume of DMF.

    • Why: High concentration favors kinetics.

    • Add DIC. Stir for 3–5 minutes.

    • Observation: The solution may warm slightly (exothermic).

  • Coupling:

    • Add the pre-activated mixture to the resin-bound free amine.

    • Agitate for 45–60 minutes at room temperature.

  • Validation (The Kaiser Test):

    • Perform a qualitative ninhydrin test on a few resin beads.

    • Blue beads: Incomplete coupling (Amine still present).

    • Colorless/Yellow beads: Complete coupling.

  • Troubleshooting (Double Coupling):

    • If the reaction is sluggish (e.g., steric hindrance), do not just add more time. Drain, wash, and perform a second coupling with fresh reagents.

Decision Matrix: When to Use 6-Cl-HOBt

SelectionMatrix Start Select Coupling Additive IsCysHis Is the AA Cys or His? (High Racemization Risk) Start->IsCysHis Budget Is Cost a Constraint? IsCysHis->Budget No UseHOAt Use HOAt (Max Suppression) IsCysHis->UseHOAt Yes Safety Is Explosive Safety a Major Concern? Budget->Safety Yes UseClHOBt Use 6-Cl-HOBt (Best Balance) Budget->UseClHOBt No (Performance Priority) UseOxyma Use Oxyma Pure (Safety/Green) Safety->UseOxyma Yes (Avoid Benzotriazoles) UseHOBt Use HOBt (Legacy/Low Cost) Safety->UseHOBt No (Standard Protocol)

Figure 2: Decision tree for selecting the appropriate coupling additive based on sequence difficulty and operational constraints.

Part 5: Safety and Handling

Although 6-Cl-HOBt is often marketed as a safer alternative to HOBt, it belongs to the benzotriazole class, which possesses inherent explosive energy.

  • Classification: While HOBt is a UN0508 (Class 1.3C Explosive) when dry, 6-Cl-HOBt is typically classified as a Flammable Solid (Class 4.1) , often under UN1325. However, dry, pure 6-Cl-HOBt can still exhibit shock sensitivity.

  • Desensitization: It is strongly recommended to purchase and store 6-Cl-HOBt wetted with water (usually >20%).

  • Incompatibility: Never mix solid 6-Cl-HOBt with strong oxidizers or reducing agents. Avoid heating dry solids in confined spaces.

References

  • Luxembourg Bio Technologies. (n.d.). 6-Cl-HOBt: Reagent in peptide synthesis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 232711, this compound. Retrieved from [2]

  • Santa Cruz Biotechnology. (n.d.). This compound (CAS 26198-19-6).[1][2][3][4][5][6][7][8] Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • AAPPTEC. (n.d.). Safety Data Sheet: 6-Cl-HOBt. Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis and Application of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), a critical reagent in modern organic and peptide synthesis. We delve into the rationale for its use over its progenitor, 1-hydroxybenzotriazole (HOBt), and provide a detailed, field-proven methodology for its synthesis from commercially available starting materials. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process. Furthermore, this document covers the mechanism of action, safety protocols, and characterization of 6-Cl-HOBt, serving as an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Need for Enhanced Coupling Additives

In the realm of peptide synthesis, the formation of the amide bond is the cornerstone reaction. While coupling agents like carbodiimides are effective, their use alone can lead to significant side reactions, most notably racemization of the activated amino acid. 1-Hydroxybenzotriazole (HOBt) was introduced as a pivotal "additive" to be used in conjunction with carbodiimides, effectively suppressing racemization and improving reaction efficiency.[1][2]

However, the synthesis of increasingly complex or sterically hindered peptides demanded reagents with even greater efficacy. This led to the development of HOBt derivatives with electron-withdrawing groups.[3] this compound (6-Cl-HOBt) emerged as a superior alternative. The presence of the chlorine atom on the benzotriazole ring increases the acidity of the N-hydroxy group, making it a more effective leaving group.[4][5] This enhancement translates to higher reaction rates and improved outcomes in the synthesis of challenging peptide sequences.[6]

This guide will focus on the practical synthesis, mechanism, and safe handling of this indispensable laboratory chemical.

Synthesis of this compound

The synthesis of 6-Cl-HOBt is achieved through the reaction of 2,4-dichloronitrobenzene with hydrazine, followed by an intramolecular cyclization. This process is a robust and scalable method for producing high-purity material.

Overall Reaction Scheme

The logical workflow for the synthesis is outlined below. It begins with the selection of starting materials and proceeds through the core reaction to final purification.

Synthesis_Workflow A Starting Materials (2,4-Dichloronitrobenzene, Hydrazine Hydrate) C Nucleophilic Aromatic Substitution & Intramolecular Cyclization A->C B Reaction Solvent (e.g., Toluene or Ethanol) B->C D Workup: Neutralization (e.g., NaOH solution) C->D E Workup: Acidification (e.g., HCl) D->E F Precipitation & Filtration E->F G Purification (Recrystallization) F->G H Final Product (6-Cl-HOBt) G->H

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step.

Reagents & Equipment:

  • 2,4-Dichloronitrobenzene

  • Hydrazine hydrate (80% or higher)

  • Toluene

  • Sodium Hydroxide (NaOH) solution, 40%

  • Hydrochloric Acid (HCl), 1M

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional if using toluene)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloronitrobenzene in toluene (a common mass ratio is 1:5, reactant to solvent).[7] Toluene is an effective solvent that allows for azeotropic removal of water generated during the reaction, driving the equilibrium forward. An alcohol like ethanol can also be used.[8]

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate. A molar excess of hydrazine is used to ensure complete consumption of the starting material.[7] The reaction is exothermic; control the addition rate to maintain a manageable temperature.

  • Reflux: Heat the mixture to reflux (approximately 110-120 °C if using toluene) and maintain for 3-5 hours.[7] During this time, a nucleophilic aromatic substitution occurs where hydrazine displaces one of the chlorine atoms, followed by an intramolecular cyclization to form the benzotriazole ring.

  • Neutralization and Workup: After cooling the reaction mixture, carefully neutralize it with a 40% sodium hydroxide solution.[7] This step deprotonates the acidic product and neutralizes any excess acid formed, preparing the system for solvent recovery.

  • Solvent Removal: Remove the toluene and excess hydrazine hydrate under reduced pressure.[7] This step is crucial for isolating the product from the reaction medium.

  • Precipitation: Dissolve the resulting residue in water and then acidify the aqueous solution with 1M hydrochloric acid until the pH is approximately 3.2-3.5.[7] The protonation of the sodium salt of 6-Cl-HOBt renders it insoluble in water, causing it to precipitate out as a solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol or dilute ethanol, to yield a white to off-white crystalline powder.[7][8]

Product Characterization

The identity and purity of the synthesized 6-Cl-HOBt should be confirmed.

PropertyValueSource(s)
CAS Number 26198-19-6[9][10][11]
Molecular Formula C₆H₄ClN₃O[5][9][10]
Molecular Weight 169.57 g/mol [9][10][12]
Appearance White to off-white crystalline powder[13][14]
Melting Point ~197-198 °C (decomposes)[15]
Solubility Soluble in DMSO, Acetone, Ethyl Acetate[15]

Mechanism of Action in Peptide Synthesis

6-Cl-HOBt's primary role is to act as a racemization suppressor during carbodiimide-mediated peptide coupling.[10][13] It increases the efficiency of the reaction by forming an active ester that is more susceptible to aminolysis while preventing unwanted side reactions.

The process involves two key stages:

  • Activation: The carboxylic acid of the N-protected amino acid reacts with the carbodiimide (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This unstable intermediate is rapidly intercepted by 6-Cl-HOBt to form a 6-Cl-HOBt active ester. This ester is more stable than the O-acylisourea, which prevents the formation of an inert N-acylurea byproduct.[13] Crucially, it also minimizes the formation of the undesired oxazolone, the primary culprit for racemization.

  • Aminolysis: The amino group of the incoming amino acid or peptide then attacks the active ester, forming the desired peptide bond and releasing 6-Cl-HOBt, which can participate in the cycle again.

Mechanism cluster_activation Activation & Ester Formation cluster_coupling Coupling A R-COOH (Amino Acid) C O-Acylisourea (Reactive Intermediate) A->C B Carbodiimide (e.g., EDC) B->C E 6-Cl-HOBt Active Ester C->E Fast F N-Acylurea (Side Product) C->F Slow / Suppressed D 6-Cl-HOBt D->E H Peptide Bond (R-CO-NH-R') E->H G R'-NH2 (Incoming Amine) G->H I Regenerated 6-Cl-HOBt H->I Release

Caption: Mechanism of 6-Cl-HOBt in carbodiimide-mediated peptide coupling.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. 6-Cl-HOBt possesses specific hazards that must be managed appropriately.

Hazard Profile
Hazard StatementDescriptionGHS ClassificationSource(s)
H203 Explosive; fire, blast or projection hazard.Explosives, Div 1.3[11]
H302 Harmful if swallowed.Acute Toxicity, Oral, Cat. 4[12][16]

Note: The explosive hazard is a significant concern. The material may decompose violently when heated under confinement and is sensitive to shock, friction, or fire.[9][12] It is often supplied wetted with water to desensitize it.[15]

Recommended Safety Protocols
  • Engineering Controls: Always handle 6-Cl-HOBt within a chemical fume hood.[16] Ensure that an eyewash station and safety shower are readily accessible.[12][17] Use explosion-proof electrical and ventilation equipment.[16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields (EN 166 compliant).[16]

    • Hand Protection: Use chemically resistant gloves.

    • Body Protection: Wear a lab coat or long-sleeved clothing.[16]

  • Handling: Avoid creating dust.[17] Do not subject the material to grinding, shock, or friction. Keep away from heat, sparks, and open flames.[12] Wash hands thoroughly after handling.[12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[9][16] Store in accordance with local regulations for explosive materials.

First-Aid Measures
  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[12][16]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9][16]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[9][16]

Conclusion

This compound is more than just a reagent; it is a problem-solver in synthetic chemistry. Its enhanced reactivity and ability to preserve stereochemical integrity make it an invaluable tool for synthesizing complex peptides and other amide-containing molecules. By understanding the principles behind its synthesis, the mechanism of its action, and the critical importance of its safe handling, researchers can fully leverage its capabilities to advance their scientific objectives.

References

  • 6cl-HOBt coupling reagent - Peptide synthesis. Activotec. [Link]

  • MSDS No. 1048 6-Cl-HOBt. Peptides International. [Link]

  • 6-Cl-HOBt CAS 26198-19-6. Luxembourg Bio Technologies. [Link]

  • 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Aapptec Peptides. [Link]

  • 6-Cl-HOBt in NMP 26198-19-6. Luxembourg Bio Technologies. [Link]

  • Preparation of hydroxybenzotriazole. PrepChem.com. [Link]

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules (MDPI). [Link]

  • Synthesis of p-chlorophenyl-hydrazine. PrepChem.com. [Link]

  • CN103450103A - Synthesis process of 1-hydroxybenzotriazole.
  • 6-Chloro-1-hydroxy-1H-benzotriazole | C6H4ClN3O | CID 232711. PubChem. [Link]

  • Hydroxybenzotriazole – Knowledge and References. Taylor & Francis. [Link]

  • WO1997011063A1 - Process for preparing 1-hydroxy-benzotriazoles.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications). [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Methodological & Application

Application Notes & Protocols: Enhancing Peptide Coupling Efficiency with 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Additives in Modern Peptide Synthesis

The formation of the amide bond is the fundamental reaction in peptide synthesis. While seemingly straightforward, the process is fraught with challenges, including slow reaction kinetics, steric hindrance, and the persistent risk of racemization, which can compromise the biological integrity of the final peptide. To overcome these hurdles, coupling reagents are employed to activate the C-terminal carboxylic acid of an amino acid. However, the true efficiency and fidelity of this process are often dictated by the use of nucleophilic additives. These additives intercept the initially formed, highly reactive intermediate, converting it into a more stable, yet highly reactive, active ester. This strategy not only accelerates the rate of amide bond formation but also critically suppresses undesirable side reactions.

Among the pantheon of available additives, 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) has emerged as a superior alternative to the classical 1-hydroxybenzotriazole (HOBt). This guide provides an in-depth exploration of the mechanistic advantages of Cl-HOBt and delivers field-proven protocols for its application in both solid-phase and solution-phase peptide synthesis, tailored for researchers and professionals in drug development and chemical biology.

Core Principles: The Mechanistic Advantage of this compound

The efficacy of Cl-HOBt stems from its unique electronic properties, which confer significant advantages over its non-halogenated predecessor, HOBt.

Mechanism of Action

When used in conjunction with a carbodiimide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), the primary role of Cl-HOBt is twofold:

  • Formation of a Highly Reactive Active Ester: The carbodiimide first activates the carboxylic acid of the N-protected amino acid, forming a highly unstable O-acylisourea intermediate. Cl-HOBt rapidly traps this intermediate to form a 6-chloro-benzotriazolyl active ester. This active ester is significantly more reactive towards the incoming amine nucleophile than the parent carboxylic acid.

  • Suppression of Side Reactions: The formation of the O-acylisourea intermediate is a critical branching point. In the absence of an effective additive, it can rearrange into an unreactive N-acylurea, terminating the peptide chain growth and consuming the activated amino acid.[1] Furthermore, the intermediate can promote the formation of a 5(4H)-oxazolone, a primary pathway for racemization of the chiral α-carbon. Cl-HOBt efficiently funnels the reaction towards the productive formation of the active ester, effectively minimizing both N-acylurea formation and racemization.[2]

The key to Cl-HOBt's enhanced performance lies in the electron-withdrawing effect of the chlorine atom on the benzotriazole ring. This modification increases the acidity of the N-hydroxyl group, making Cl-HOBt a more effective nucleophile for trapping the O-acylisourea. Crucially, it also renders the resulting 6-chloro-benzotriazolyl moiety a superior leaving group during the subsequent aminolysis step, thereby accelerating the rate of peptide bond formation. This increased reactivity is particularly beneficial when coupling sterically hindered amino acids or synthesizing "difficult" peptide sequences.

PeptideCouplingMechanism cluster_activation Activation Step cluster_additive Additive Intervention cluster_side_reaction Side Reaction Pathway cluster_coupling Coupling Step AA-COOH N-Protected Amino Acid O-Acylisourea O-Acylisourea (Unstable Intermediate) AA-COOH->O-Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O-Acylisourea ActiveEster Cl-OBt Active Ester (Highly Reactive) O-Acylisourea->ActiveEster Trapping NAcylurea N-Acylurea (Chain Termination) O-Acylisourea->NAcylurea Rearrangement (Minimized by Cl-HOBt) Cl-HOBt 6-Cl-HOBt Cl-HOBt->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Peptide-NH2 N-terminal Amine (on Resin or Peptide) Peptide-NH2->PeptideBond +

Figure 1. Mechanism of Cl-HOBt in carbodiimide-mediated peptide coupling.
Advantages Summarized:
  • Enhanced Reactivity: Leads to higher reaction rates and improved coupling efficiency, especially for challenging sequences.[3]

  • Superior Racemization Suppression: Like HOBt, it is highly effective at preserving the stereochemical integrity of the amino acids during activation.[2]

  • Cost-Effectiveness: Offers a significant performance boost over HOBt without the higher cost associated with additives like 7-Aza-1-hydroxybenzotriazole (HOAt).[4]

  • Versatility: Can be used as a standalone additive or incorporated into pre-formed onium salt coupling reagents like HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for even greater efficiency and convenience.[5][6]

Physicochemical Properties & Handling

Proper handling and storage are paramount to ensure the reagent's integrity and performance.

PropertyValue
CAS Number 26198-19-6[2]
Molecular Formula C₆H₄ClN₃O[2]
Molecular Weight 169.57 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point ~197 °C
Purity (Typical) ≥99.0% (HPLC)[2]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][2] Sensitive to moisture and heat.[2]

Safety & Handling:

  • This compound is classified as a flammable solid (Hazard Class 4.1).[2]

  • Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

Comparative Analysis of Common Coupling Additives

The choice of additive is a critical parameter in optimizing a peptide synthesis strategy. The following table provides a comparative overview to guide selection.

AdditiveKey AdvantagesConsiderationsRelative Cost
HOBt Effective racemization suppression, widely used, cost-effective.[7]Lower reactivity compared to substituted analogs; explosive potential in anhydrous form.[3]$
Cl-HOBt Higher reactivity than HOBt , excellent racemization suppression, good balance of performance and cost.[8][4]Retains the benzotriazole core structure, which has some safety considerations.

HOAt Very high reactivity due to anchimeric assistance from the pyridine nitrogen; excellent for hindered couplings.[9]Higher cost, can be less stable than HOBt/Cl-HOBt derivatives.

Oxyma Pure® High reactivity, non-explosive byproducts, excellent safety profile, good solubility.[3]Performance can be sequence-dependent; may not always outperform HOAt-based reagents.

$

Experimental Protocols

The following protocols provide a validated starting point for the use of Cl-HOBt in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). All operations should be performed in a dedicated peptide synthesis vessel.

Protocol 1: Standard SPPS Coupling using DIC/Cl-HOBt

This protocol is ideal for routine couplings and provides a robust, cost-effective method for incorporating most standard amino acids.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • This compound (Cl-HOBt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (Optional, 0.5-1 equivalent for protonated amino acids like Fmoc-His(Trt)-OH)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-deprotected peptide-resin

Workflow Diagram:

SPPS_Cycle start ResinPrep 1. Resin Swelling & Fmoc Deprotection start->ResinPrep end Wash1 2. DMF Wash (3-5x) ResinPrep->Wash1 Coupling 3. Coupling Reaction (DIC/Cl-HOBt) Wash1->Coupling Wash2 4. DMF Wash (3-5x) Coupling->Wash2 Monitor 5. Monitoring (e.g., Kaiser Test) Wash2->Monitor Monitor->Coupling Incomplete NextCycle Repeat for next Amino Acid Monitor->NextCycle Coupling Complete NextCycle->end Final AA NextCycle->Wash1 Start New Cycle

Figure 2. Simplified workflow for a single SPPS coupling cycle.

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin has been fully deprotected (removal of the N-terminal Fmoc group) and thoroughly washed with DMF to remove residual piperidine.[10]

  • Preparation of Coupling Solution (Activation):

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., 3 eq) and Cl-HOBt (3 eq) in the minimum required volume of DMF.

    • Add DIC (3 eq) to the solution.

    • Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may become slightly warm. Causality: Pre-activation ensures the formation of the Cl-OBt active ester before the solution is added to the resin, which minimizes potential side reactions on the solid support.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel (e.g., by shaking, bubbling nitrogen, or mechanical stirring) for 45-90 minutes at room temperature. For sterically hindered amino acids (e.g., Val, Ile, Aib) or difficult sequences, the coupling time may be extended to 2-4 hours or a second coupling may be required.

  • Washing:

    • After the coupling period, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[10]

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to check for the presence of free primary amines.

    • A negative result (e.g., colorless beads in the Kaiser test) indicates a complete reaction. If the test is positive, a second coupling (recoupling) with fresh reagents is necessary.

Protocol 2: High-Efficiency Coupling using HCTU

This protocol leverages HCTU, an onium salt of Cl-HOBt, for faster and more efficient couplings. It is highly recommended for difficult sequences, sterically hindered amino acids, and for accelerating synthesis times.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

Step-by-Step Procedure:

  • Resin Preparation:

    • As in Protocol 1, start with a fully deprotected and washed peptide-resin.

  • Coupling Reaction (In Situ Activation):

    • In a vial, dissolve the Fmoc-amino acid (e.g., 3 eq) and HCTU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the vial. The base is essential for the reaction and neutralizes the hexafluorophosphate salt. Causality: The base activates the carboxylate of the amino acid and facilitates the formation of the active ester by the aminium salt.

    • Immediately add this solution to the drained peptide-resin. Alternatively, add the dissolved amino acid/HCTU solution and the base sequentially to the resin vessel.

    • Agitate the reaction vessel for 15-45 minutes at room temperature. Reaction times are significantly shorter with HCTU compared to carbodiimide methods.

  • Washing and Monitoring:

    • Follow steps 4 and 5 from Protocol 1 to wash the resin and monitor the completion of the coupling reaction.

Field-Proven Insights & Troubleshooting

  • Solvent Quality: Always use high-purity, anhydrous DMF. Water can hydrolyze the active ester and reduce coupling efficiency.

  • Dealing with Aggregation: For sequences prone to on-resin aggregation, consider switching the solvent to N-Methyl-2-pyrrolidone (NMP) or using a small percentage of a chaotropic salt (e.g., LiCl) in the DMF.

  • Incomplete Couplings: If a recoupling fails to drive the reaction to completion (as indicated by a persistent positive Kaiser test), it is advisable to "cap" the unreacted free amines. This is done by acetylating them with a solution of acetic anhydride and DIPEA in DMF, preventing the formation of deletion sequences.

  • His and Cys Incorporation: For amino acids like Histidine and Cysteine, which are particularly prone to racemization, using Cl-HOBt is highly advantageous. It is recommended to use slightly lower equivalents of base (if any) and ensure efficient activation and coupling times to minimize epimerization.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. By enhancing reaction kinetics and suppressing critical side reactions, it enables the efficient and high-fidelity synthesis of complex peptides. Its favorable balance of reactivity, racemization suppression, and cost makes it an excellent choice for a wide range of applications, from routine synthesis to the production of challenging therapeutic peptides. The protocols and insights provided herein offer a robust framework for successfully integrating Cl-HOBt and its derivatives into your peptide synthesis workflows.

References

  • Aapptec Peptides. (n.d.). 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Retrieved from [Link]

  • Activotec. (n.d.). 6cl-HOBt coupling reagent. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydroxybenzotriazole – Knowledge and References. Retrieved from [Link]

  • Biomatik. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Google Patents. (2013). CN103450103A - Synthesis process of 1-hydroxybenzotriazole.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kuroda, N., et al. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Chemical & Pharmaceutical Bulletin, 40(9), 2422-2425. Retrieved from [Link]

  • bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. Retrieved from [Link]

  • Drexler, D. M., et al. (2019). Mutagenic Impurities in 1-Hydroxybenzotriazole (HOBt). Organic Process Research & Development, 23(12), 2736-2743. Retrieved from [Link]

  • Google Patents. (2009). CN101522704A - Method for peptide synthesis.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

Sources

Application Note: High-Efficiency Amide Bond Formation Using 6-Cl-HOBt as a Coupling Additive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of amide bonds remains a cornerstone of drug discovery and peptide synthesis. While N,N'-Dicyclohexylcarbodiimide (DCC) is a cost-effective and established coupling reagent, its standalone use is plagued by slow reaction kinetics, extensive racemization, and the formation of unreactive N-acylurea byproducts.

Historically, 1-Hydroxybenzotriazole (HOBt) has been the standard additive to mitigate these issues.[1] However, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) has emerged as a superior alternative.[2] By introducing an electron-withdrawing chlorine atom at the 6-position of the benzotriazole ring, 6-Cl-HOBt offers a lower pKa, resulting in a more reactive active ester intermediate.

This guide details the mechanistic advantages of 6-Cl-HOBt, provides a comparative analysis against HOBt and HOAt, and outlines a robust solution-phase coupling protocol.

Scientific Foundation: Mechanism of Action

The pKa Advantage

The efficiency of a benzotriazole-based additive is directly correlated to its acidity (pKa). A lower pKa implies a more stable conjugate base (leaving group), which facilitates two critical steps:

  • Faster Nucleophilic Attack: The additive attacks the O-acylisourea intermediate more rapidly, preventing the rearrangement to the unreactive N-acylurea.

  • Enhanced Aminolysis: The resulting active ester is more electrophilic, accelerating the reaction with the amine.

AdditiveApprox. pKa (aqueous/mixed)Leaving Group StabilityReactivity Profile
HOBt ~4.60ModerateStandard
6-Cl-HOBt ~3.35 High Enhanced
HOAt ~3.28Very HighMaximum (High Cost)

Data derived from comparative studies on benzotriazole derivatives [1, 2].[3]

Reaction Pathway

The coupling process involves the in situ generation of a highly reactive, yet stereochemically stable, active ester.

Mechanism Carboxyl Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl + DCC DCC DCC (Activator) DCC->O_Acyl ActiveEster 6-Cl-OBt Active Ester (Stable & Reactive) O_Acyl->ActiveEster + 6-Cl-HOBt (Fast Attack) SideProduct DCU (Insoluble Urea) O_Acyl->SideProduct Byproduct Racemization Oxazolone (Racemization Path) O_Acyl->Racemization Slow Amine Attack (Without Additive) Additive 6-Cl-HOBt (Additive) Additive->ActiveEster Product Amide Bond (R-CO-NH-R') ActiveEster->Product + Amine (Aminolysis) Amine Amine (R'-NH2) Amine->Product Racemization->Product Racemic Mix

Figure 1: Mechanistic pathway showing 6-Cl-HOBt intercepting the O-acylisourea to prevent racemization.

Comparative Analysis: HOBt vs. 6-Cl-HOBt vs. HOAt

Researchers often face a trade-off between cost, safety, and reactivity. 6-Cl-HOBt occupies the "sweet spot" for industrial and semi-preparative applications.

FeatureHOBt6-Cl-HOBtHOAt
Coupling Rate Baseline~2-5x Faster ~10x Faster
Racemization Suppression GoodExcellent Superior
Solubility (DCM/DMF) ModerateGood Good
Safety Profile Explosive (Dry)Less Sensitive (Often sold as solution) Explosive (Dry)
Cost Efficiency HighHigh Low (Expensive)
Use Case Routine CouplingsSterically Hindered / Chiral Extremely Difficult Couplings

Key Insight: While HOAt (7-aza-1-hydroxybenzotriazole) is the most potent due to the "neighboring group effect" of the pyridine nitrogen, it is significantly more expensive. 6-Cl-HOBt provides a massive performance jump over HOBt at a fraction of the cost of HOAt [3].

Experimental Protocol: Solution Phase Coupling

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Phe-OH) with a primary amine using DCC/6-Cl-HOBt.

Reagents & Stoichiometry
  • Carboxylic Acid (1.0 equiv): 1.0 mmol

  • Amine (1.0 - 1.1 equiv): 1.0 - 1.1 mmol (Free base preferred; if salt, add 1.0 equiv NMM/DIPEA)

  • 6-Cl-HOBt (1.0 - 1.2 equiv): 1.0 - 1.2 mmol

  • DCC (1.0 - 1.1 equiv): 1.1 mmol

  • Solvent: Dichloromethane (DCM) or DMF (0.1 - 0.2 M concentration)

Workflow Diagram

Protocol Start Start: Weigh Reagents Dissolve Step 1: Dissolve Acid & 6-Cl-HOBt in DCM or DMF (0°C) Start->Dissolve AddDCC Step 2: Add DCC Solution Stir 15-30 min at 0°C Dissolve->AddDCC Activate Activation Phase: Formation of Active Ester (Precipitation of DCU begins) AddDCC->Activate AddAmine Step 3: Add Amine (with Base if amine is salt) Activate->AddAmine Reaction Step 4: Warm to RT Monitor via TLC/HPLC (2-18h) AddAmine->Reaction Workup Step 5: Filter off DCU Evaporate Solvent Reaction->Workup Wash Step 6: Liquid-Liquid Extraction (Acid/Base/Brine Washes) Workup->Wash Final Final Product (Dry & Characterize) Wash->Final

Figure 2: Step-by-step workflow for DCC/6-Cl-HOBt coupling.

Detailed Procedure
  • Activation (The "Pre-activation" Step):

    • In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and 6-Cl-HOBt (1.0 equiv) in DCM.

    • Cool the solution to 0°C using an ice bath. Note: Low temperature is critical here to suppress initial racemization.

    • Add DCC (1.1 equiv) dissolved in a minimum amount of DCM dropwise.

    • Stir at 0°C for 20–30 minutes. You will observe a white precipitate (DCU) forming.

  • Coupling:

    • Add the Amine (1.0 equiv). Tip: If the amine is an HCl salt, premix it with 1.0 equiv of N-methylmorpholine (NMM) in a separate vial before addition.

    • Remove the ice bath after 1 hour and allow the reaction to warm to room temperature.

    • Stir until TLC or HPLC indicates consumption of the active ester (typically 2–18 hours).

  • Workup (DCU Removal):

    • Filtration: Cool the reaction mixture to -20°C (freezer) for 1 hour to maximize DCU precipitation. Filter the mixture through a Celite pad or sintered glass funnel.

    • Extraction: Dilute the filtrate with Ethyl Acetate (EtOAc).

    • Washes: Wash sequentially with:

      • 5% Citric Acid or KHSO4 (removes unreacted amine/DMAP).

      • Water.[4]

      • 5% NaHCO3 (removes unreacted acid/6-Cl-HOBt).

      • Brine.[5]

    • Drying: Dry over MgSO4, filter, and concentrate in vacuo.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous (dry DMF/DCM).
High Racemization High Temperature / Base ExcessMaintain 0°C during activation. Avoid excess DIPEA; use NMM or Collidine (weaker bases).
DCU Contamination Incomplete PrecipitationSwitch solvent to EtOAc for workup (DCU is very insoluble in EtOAc).
Slow Reaction Steric HindranceSwitch solvent to DMF to increase polarity; increase temperature only after 2 hours.

Safety & Handling (Critical)

While 6-Cl-HOBt is often marketed as a safer alternative to HOBt, strict safety protocols must be observed.

  • Explosive Potential: Like HOBt, dry benzotriazole derivatives can exhibit explosive properties under high heat or friction (Class 1 explosives).[4] However, 6-Cl-HOBt is frequently available as a stabilized solution (e.g., in NMP or DMF) or as a hydrate, which significantly mitigates this risk compared to anhydrous HOBt [4].

  • Sensitization: 6-Cl-HOBt is a skin and respiratory sensitizer. Always handle in a fume hood with appropriate PPE (gloves, goggles).

  • Regulatory: HOBt is restricted in some jurisdictions due to UN3380 (Desensitized Explosive) classification. 6-Cl-HOBt often faces fewer transport restrictions, easing supply chain logistics.

References

  • Fathalla, M. F. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan.

  • Carpino, L. A., et al. (2000). Comparison of the effects of 5- and 6-HOAt on model peptide coupling reactions. Organic Letters.

  • Luxembourg Bio Technologies. 6-Cl-HOBt Product Guide and Safety Profile.

  • Wehrstedt, K. D., et al. (2005).[6] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials.

Sources

applications of 6-Chloro-1-hydroxybenzotriazole in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in Drug Discovery

Executive Summary

In the landscape of peptide coupling reagents, This compound (6-Cl-HOBt) occupies a critical "middle ground" between the standard 1-hydroxybenzotriazole (HOBt) and the highly reactive, expensive 1-hydroxy-7-azabenzotriazole (HOAt).[1]

This guide details the application of 6-Cl-HOBt as a superior additive for carbodiimide-mediated amide bond formation.[1][2] By leveraging the electron-withdrawing effect of the chlorine substituent, 6-Cl-HOBt offers faster reaction kinetics and reduced racemization compared to HOBt, without the prohibitive cost associated with HOAt. This note includes mechanistic insights, safety protocols regarding thermal stability, and validated experimental workflows.

Scientific Foundation: The Mechanistic Advantage

Acidity and Leaving Group Ability

The primary driver of 6-Cl-HOBt’s superior performance is the chlorine atom at the 6-position of the benzotriazole ring.[3] Chlorine is an electron-withdrawing group (EWG), which stabilizes the benzotriazole anion.

  • pKa Shift: The pKa of 6-Cl-HOBt is approximately 3.35 , significantly lower than that of HOBt (approx. 4.60).

  • Kinetic Consequence: The lower pKa makes the corresponding active ester (6-Cl-OBt ester) a better leaving group than the OBt ester. This facilitates a more rapid nucleophilic attack by the amine, accelerating the rate-determining step of amide bond formation.

Suppression of Racemization

Racemization (epimerization) often occurs via the formation of an oxazolone intermediate from the O-acylisourea. 6-Cl-HOBt intercepts the O-acylisourea faster than HOBt, converting it into the stable active ester before the oxazolone pathway can predominate.[1]

Mechanism Visualization

The following diagram illustrates the activation pathway and the interception of the O-acylisourea intermediate.

G CarboxylicAcid Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->OAcylisourea + Carbodiimide Carbodiimide Carbodiimide (DIC/EDC) Carbodiimide->OAcylisourea ActiveEster Active Ester (6-Cl-OBt) OAcylisourea->ActiveEster Fast Attack by 6-Cl-HOBt SideProduct N-Acylurea (Dead End) OAcylisourea->SideProduct Slow (Rearrangement) Additive 6-Cl-HOBt Additive->ActiveEster Amide Target Amide (R-CO-NH-R') ActiveEster->Amide + Amine (Nucleophilic Attack) Amine Amine (R'-NH2) Amine->Amide

Figure 1: Reaction pathway showing the interception of the unstable O-Acylisourea by 6-Cl-HOBt to form the stable, reactive 6-Cl-OBt ester.

Safety & Stability Profile (Critical)

WARNING: EXPLOSION HAZARD While 6-Cl-HOBt is often marketed as a performance upgrade, it shares the explosive properties of HOBt when dry.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) data indicates that anhydrous 6-Cl-HOBt and HOBt have similar decomposition energies. They are classified as desensitized explosives.[4]

  • Handling Rule: Never scrape dry 6-Cl-HOBt from a glass thread or grind it in a mortar. Friction can trigger detonation.

  • Mitigation: Always use 6-Cl-HOBt as a hydrate (usually available as a monohydrate or dihydrate) or purchase it as a pre-made solution in DMF or NMP. The water content acts as a desensitizer.

PropertyHOBt (Anhydrous)6-Cl-HOBt (Anhydrous)Implication
pKa ~4.60~3.356-Cl-HOBt is more acidic & reactive.
Decomposition Onset ~180°C~190°CBoth are thermally unstable at high heat.
Explosive Class Class 1 (if dry)Class 1 (if dry)MUST be kept wet/hydrated.
Cost LowMedium6-Cl-HOBt is cheaper than HOAt.

Experimental Protocols

Protocol A: Automated Solid-Phase Peptide Synthesis (SPPS)

Application: Routine synthesis of peptides 10–30 residues in length, or sequences containing racemization-prone residues (His, Cys).

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide).[5]

  • Additive: 6-Cl-HOBt (0.5 M solution in DMF).

  • Resin: Rink Amide or Wang Resin.

Workflow:

  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc group (20% Piperidine/DMF, 2 x 5 min).

    • Wash resin (DMF x 5).

  • Activation (In-Situ):

    • Note: Pre-activation is generally avoided with carbodiimides to prevent N-acylurea formation, but mixing 1-2 mins prior to resin addition is acceptable.

    • Calculate 5.0 equivalents (eq) of Amino Acid relative to resin loading.

    • Calculate 5.0 eq of 6-Cl-HOBt.

    • Calculate 5.0 eq of DIC.

  • Coupling Step:

    • Dissolve Amino Acid and 6-Cl-HOBt in minimum DMF.

    • Add DIC to the mixture.[5][6]

    • Immediately dispense onto the resin.

    • Reaction Time: Shake/Vortex for 60 minutes at Room Temperature.

    • Optimization: For difficult sequences (e.g., β-branched residues Val, Ile, Thr), extend time to 120 minutes or perform double coupling.

  • Washing:

    • Drain reactor.

    • Wash with DMF (3 x 1 min).

    • Proceed to next deprotection.

Protocol B: Solution Phase Segment Condensation

Application: Coupling two fully protected peptide fragments. This is a high-risk step for racemization; 6-Cl-HOBt is preferred here over HOBt.[1]

Reagents:

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Additive: 6-Cl-HOBt.

  • Solvent: DCM/DMF (9:1 ratio) or pure DMF if solubility is an issue.

Step-by-Step:

  • Dissolution: Dissolve the Carboxyl-component (Fragment A) and 6-Cl-HOBt (1.1 eq) in the solvent.

  • Cold Activation: Cool the mixture to 0°C in an ice bath.

  • Carbodiimide Addition: Add EDC·HCl (1.1 eq). Stir at 0°C for 15 minutes.

    • Rationale: Low temperature stabilizes the active ester and suppresses side reactions.

  • Amine Addition: Add the Amine-component (Fragment B, 1.0 eq).

    • If Fragment B is a salt (e.g., TFA salt), add exactly 1.0 eq of DIPEA or NMM to neutralize it. Do not excess base , as this promotes racemization.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–12 hours.

  • Work-up: Dilute with EtOAc, wash with 5% NaHCO3, 1M HCl (if acid stable), and Brine. Dry over MgSO4.

Decision Matrix: When to use 6-Cl-HOBt?

Use the following logic flow to select the appropriate coupling cocktail for your drug discovery campaign.

DecisionTree Start Start: Select Coupling Reagent Standard Standard Peptide (<15 residues, no steric bulk) Start->Standard Difficult Difficult Sequence (Steric bulk, Aggregation) Start->Difficult Racemization High Racemization Risk (His, Cys, Segment Coupling) Start->Racemization HOBt Use DIC / HOBt (Cost Effective) Standard->HOBt Routine ClHOBt Use DIC / 6-Cl-HOBt (Higher Efficiency) Standard->ClHOBt Faster Kinetics Needed Difficult->ClHOBt Moderate Difficulty HOAt Use DIC / HOAt or HATU (Maximum Power) Difficult->HOAt Extreme Difficulty Racemization->ClHOBt Standard Prevention Racemization->HOAt Critical Prevention

Figure 2: Reagent Selection Guide based on synthetic complexity.

References

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles.[4][6][7][8] Journal of Hazardous Materials, 126(1-3), 1-7.[4]

    • Key Finding: Establishes the thermal safety profile of HOBt vs 6-Cl-HOBt.
  • Sabatino, G., et al. (2002). Assessment of 6-Cl-HOBt based coupling reagents in solid-phase peptide synthesis.[9] Letters in Peptide Science, 9, 119–123.

    • Key Finding: Demonstrates the kinetic superiority of 6-Cl-HOBt over HOBt.[2]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[10][11] A new efficient peptide coupling additive.[1][10][12] Journal of the American Chemical Society, 115(10), 4397-4398.

    • Key Finding: Contextualizes the "gold standard" HOAt against benzotriazole deriv
  • Luxembourg Bio Technologies. (n.d.). 6-Cl-HOBt Technical Data Sheet.

    • Key Finding: Commercial specifications and handling data.[9]

  • Albericio, F., & Bullaca, S. (2012). Peptide Coupling Reagents. Science of Synthesis.

    • Key Finding: Comprehensive review of coupling mechanisms.

Sources

Advanced Application Note: Standard Operating Procedure for 6-Cl-HOBt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In the landscape of peptide bond formation, 1-hydroxybenzotriazole (HOBt) has long been the industry standard for suppressing racemization and preventing N-acylurea formation.[1] However, the reclassification of anhydrous HOBt as a Class 1 explosive and its moderate reactivity have driven the search for superior alternatives.

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) emerges as a critical "middle-ground" reagent.[2] It offers significantly higher reactivity than HOBt due to the electron-withdrawing chlorine substituent, approaching the efficiency of the more expensive HOAt (1-hydroxy-7-azabenzotriazole), while often maintaining a more manageable cost profile.

Key Application Scope:

  • Solid Phase Peptide Synthesis (SPPS): particularly for sterically hindered amino acids (e.g., Aib, N-methylated residues).

  • Solution Phase Synthesis: where rapid kinetics are required to minimize exposure to basic conditions.

  • Racemization Suppression: Critical for coupling Cysteine and Histidine derivatives.

Mechanism of Action: The Electronic Advantage

The superiority of 6-Cl-HOBt over HOBt is dictated by physical organic chemistry. The chlorine atom at position 6 exerts a strong electron-withdrawing effect (inductive effect, -I) on the benzotriazole ring.

  • Acidity (pKa): The electron withdrawal stabilizes the conjugate base, lowering the pKa of the hydroxyl group (approx. 3.5 vs. 4.6 for HOBt).

  • Leaving Group Ability: A more stable anion is a better leaving group. When the amine attacks the active ester, the 6-Cl-benzotriazole moiety departs more readily than the unsubstituted benzotriazole, accelerating the rate-determining step of amide bond formation.

Mechanistic Pathway[2]

6-Cl-HOBt_Mechanism Carboxyl Fmoc-AA-OH O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl + DIC DIC Carbodiimide (DIC) DIC->O_Acyl ActiveEster Activated Ester (6-Cl-OBt Ester) O_Acyl->ActiveEster Nucleophilic Attack by 6-Cl-HOBt Byproduct Urea Byproduct O_Acyl->Byproduct Rearrangement (Suppressed) Additive 6-Cl-HOBt Additive->ActiveEster Product Peptide Bond (Fmoc-AA-Peptide) ActiveEster->Product Aminolysis (Fast) Amine Amine Component (H2N-Peptide-Resin) Amine->Product

Figure 1: Mechanistic pathway showing the interception of the O-Acylisourea intermediate by 6-Cl-HOBt to form a reactive, racemization-resistant active ester.

Comparative Analysis: Selecting the Right Tool

The following table synthesizes data regarding acidity, safety, and efficiency to aid in reagent selection.

FeatureHOBt6-Cl-HOBtHOAtOxyma Pure
Structure BenzotriazoleChlorinated BenzotriazolePyridine-fused TriazoleEthyl 2-cyano-2-(hydroxyimino)acetate
Approx.[1][3] pKa ~4.60~3.50 (More Acidic)~3.28~4.60 (Different Mechanism)
Reactivity StandardHighVery HighHigh
Safety (Dry) Explosive (Class 1)Explosive (Class 1)*Explosive (Class 1)Non-Explosive
Cost LowModerateHighLow
Primary Use Routine CouplingsDifficult/Hindered Seq.Valuable/Complex Seq.Green Chemistry / High Temp

Safety Note: Contrary to some marketing claims, authoritative testing by BAM (Federal Institute for Materials Research and Testing, Germany) indicates that dry 6-Cl-HOBt possesses explosive properties comparable to HOBt [1]. It is often safer only because it is frequently sold as a solution or wetted hydrate.

Standard Operating Procedure (SOP)

Objective: Efficient coupling of Fmoc-amino acids using DIC/6-Cl-HOBt chemistry.

Materials & Reagents[3][4][5][6][7][8][9][10][11][12][13]
  • Activator: Diisopropylcarbodiimide (DIC).[4]

  • Additive: 6-Cl-HOBt (Available as hydrate powder or 0.5M solution in NMP/DMF).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Note: NMP is preferred for difficult sequences due to better resin swelling.

  • Amino Acid: Fmoc-protected amino acid (0.2M - 0.5M concentration).

Safety & Handling Protocol (Self-Validating)
  • Hydration Check: If using powder, ensure the material is "wetted" (usually sold with ~10-20% water). NEVER dry 6-Cl-HOBt in an oven or desiccator; anhydrous material is shock-sensitive.

  • Visual Check: 6-Cl-HOBt solutions should be clear to slightly yellow. Dark orange or brown solutions indicate degradation and should be discarded.

Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes proportionally.

Step 1: Reagent Preparation (The "Master Mix" Approach)

  • Dissolve the Fmoc-Amino Acid (0.5 mmol, 5 eq) in minimal DMF/NMP.

  • Dissolve 6-Cl-HOBt (0.5 mmol, 5 eq) in the amino acid solution.

    • Validation: The solution must remain clear. Turbidity implies poor solubility of the AA/Additive complex.

Step 2: Activation (Pre-activation vs. In-situ)

  • Method A: In-situ (Preferred for standard use): Add the AA/6-Cl-HOBt solution to the resin-bound amine. Immediately add DIC (0.5 mmol, 5 eq).

  • Method B: Pre-activation (Preferred for hindered AA): Add DIC to the AA/6-Cl-HOBt solution. Stir for 2-3 minutes maximum.

    • Why? This allows the active ester to form before contact with the resin.

    • Caution: Do not exceed 5 minutes; active esters can hydrolyze or rearrange if left too long without amine.

Step 3: Coupling Reaction

  • Agitate the resin slurry at Room Temperature.

  • Duration:

    • Standard residues: 30–60 minutes.

    • Hindered residues (Val, Ile, Arg): 60–120 minutes.

Step 4: Monitoring (The Quality Gate)

  • Perform a Kaiser Test (ninhydrin) on a few resin beads.

    • Blue Beads: Incomplete coupling → Re-couple.

    • Yellow/Colorless: Complete coupling → Proceed.

  • For Proline/Secondary amines: Use the Chloranil test (acetaldehyde/chloranil).

Experimental Workflow Diagram

SOP_Workflow Start Start: Resin Preparation (Fmoc-Deprotected) Weigh Weigh Reagents (1:1:1 Ratio AA:DIC:6-Cl-HOBt) Start->Weigh Dissolve Dissolve AA + 6-Cl-HOBt in DMF/NMP Weigh->Dissolve Activate Add DIC (Pre-activation: 2 mins) Dissolve->Activate Couple Coupling Reaction (30-60 mins, RT) Activate->Couple Wash Wash Resin (DMF x3, DCM x3) Couple->Wash QC QC: Kaiser Test Wash->QC Recouple Result: Blue (Positive) Repeat Coupling QC->Recouple Incomplete Proceed Result: Colorless (Negative) Proceed to Deprotection QC->Proceed Complete Recouple->Activate

Figure 2: Operational workflow for solid-phase peptide synthesis using 6-Cl-HOBt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitate during activation Urea byproduct insolubility or high concentration.If using DCM/DMF mixtures, switch to 100% NMP. DIC urea is soluble in DMF/NMP; DCU (from DCC) is not.
Slow Coupling (Blue Kaiser) Steric hindrance or aggregation.1. Double coupling time.2. Elevate temperature to 50°C (unless Cys/His present).3. Switch to HATU/HOAt for this specific step.
Racemization (Cys/His) Base-catalyzed epimerization.Ensure NO tertiary base (DIEA/NMM) is added when using DIC/6-Cl-HOBt. The system should be neutral/acidic.
Explosion Risk Dry reagent friction/heat.STOP. Do not scrape dry solids from threads of screw caps. Re-hydrate with water/solvent immediately.

References

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[5] Explosive properties of 1-hydroxybenzotriazoles.[1][6][5][7] Journal of Hazardous Materials, 126(1-3), 1-7.[5]

    • Core citation for safety: Establishes that 6-Cl-HOBt has explosive properties similar to HOBt when dry.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Authoritative review on mechanism, acidity, and efficiency comparisons.
  • Luxembourg Bio Technologies. (n.d.).[8] 6-Cl-HOBt Product Guide and Safety Data.

    • Source for specific solubility d
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • General industry protocols and comparisons of HOBt vs 6-Cl-HOBt.

Sources

Application Note: 6-Chloro-1-hydroxybenzotriazole & Chlorinated Benzotriazole UV Stabilizers

[1][2]

Part 1: Executive Summary & Chemical Identification[1][2]

The term "Chlorinated Benzotriazole" is often used loosely in industrial literature, leading to dangerous conflation of two distinct chemistries. Before proceeding, you must verify your CAS number to prevent catastrophic process failure.[1][2]

Chemical Identification Table
FeatureThis compound (6-Cl-HOBt) 2-(2'-Hydroxy-5'-methylphenyl)-5-chlorobenzotriazole (Tinuvin 326)
CAS Number 26198-19-6 3896-11-5
Primary Function Peptide Coupling Additive (Racemization Suppressant)UV Absorber / Light Stabilizer
Active Group N-Hydroxy (-N-OH)Phenolic Hydroxyl (-OH)
Thermal Stability Low. Decomposes violently >190°C. Shock Sensitive.[1][2][3]High. Stable >300°C for extrusion.[1][2]
UV Mechanism Absorbs UV (analytical detection) but degrades.[1][2]ESIPT (Excited State Intramolecular Proton Transfer).[1][2]
Application Solution-phase synthesis (Room Temp).Polymer compounding (Melt Phase).[1][2]
Decision Logic (Graphviz)[1][2]

ChemicalSelectionStartIdentify Chemical IntentionCheckCASCheck CAS Number on BottleStart->CheckCASCAS_26198CAS 26198-19-6(6-Cl-HOBt)CheckCAS->CAS_26198CAS_3896CAS 3896-11-5(Tinuvin 326)CheckCAS->CAS_3896IntentionIntended Application?CAS_26198->IntentionProceed_BProceed to Part B(Polymer Protocol)CAS_3896->Proceed_BPolymerPolymer/PlasticUV StabilizationIntention->PolymerMistake LikelyPeptidePeptide Synthesis(Racemization Control)Intention->PeptideCorrect UseStopSTOP! EXPLOSION RISK.Do not use 6-Cl-HOBt in extruders.Switch to Tinuvin 326.Polymer->StopProceed_AProceed to Part A(Synthesis Protocol)Peptide->Proceed_A

Caption: Safety decision tree to prevent the accidental use of explosive coupling reagents in high-temperature polymer processing.

Part 2: Protocol A - Using 6-Cl-HOBt for Reaction Stabilization

Target Audience: Medicinal Chemists, Peptide Synthesizers.[1][2] Goal: Stabilize stereochemistry (prevent racemization) during amide bond formation.

Although not a "UV stabilizer" for materials, 6-Cl-HOBt is a superior stabilizer of chirality compared to standard HOBt.[1][2] The chlorine atom exerts an electron-withdrawing effect on the benzotriazole ring, increasing the acidity of the N-OH group (pKa approx 3.35 vs 4.60 for HOBt).[1][2] This results in a more reactive active ester that couples faster, reducing the time window for base-catalyzed racemization [1].[1][2]

Mechanism of Action[1][2][5][6]
  • Activation: Carbodiimide (e.g., DIC/EDC) reacts with the carboxylic acid to form an O-acylisourea (highly reactive, prone to racemization).[1][2]

  • Stabilization: 6-Cl-HOBt attacks the O-acylisourea to form a 6-Cl-OBt active ester .[1][2]

  • Coupling: The amine attacks the active ester to form the amide bond.[1][2]

  • UV Property: The 6-Cl-OBt ester absorbs strongly at ~300nm, allowing UV monitoring of the active ester formation in real-time [2].[1][2]

Experimental Protocol: Racemization-Free Coupling

Reagents:

  • Amino Acid 1 (Carboxylic acid): 1.0 equiv[1][2]

  • Amino Acid 2 (Amine): 1.0 equiv[1][2]

  • Coupling Agent (DIC or EDC): 1.0 - 1.1 equiv[1][2]

  • Additive (6-Cl-HOBt): 1.0 equiv (Anhydrous preferred; if hydrate is used, adjust molecular weight).[1][2]

  • Solvent: DMF or NMP (Dichloromethane is less effective for 6-Cl-HOBt solubility).[1][2]

Step-by-Step Procedure:

  • Preparation (Cold Step):

    • Dissolve the carboxylic acid component and 6-Cl-HOBt in a minimal amount of DMF.[1][2]

    • Cool the solution to 0°C in an ice bath. Note: Lower temperature stabilizes the initial O-acylisourea.[1][2]

  • Activation:

    • Add the carbodiimide (DIC) to the cooled mixture.[1][2]

    • Stir for 15–30 minutes at 0°C.

    • Checkpoint: If monitoring via HPLC, look for the shift in retention time corresponding to the formation of the 6-Cl-OBt active ester (UV detection at 280–300 nm).[1][2]

  • Coupling:

    • Add the amine component (neutralized with DIPEA if it was a salt).[1][2]

    • Allow the reaction to warm to room temperature naturally.[1][2]

    • Stir for 2–4 hours.

  • Quenching & Workup:

    • Dilute with Ethyl Acetate.[1][2]

    • Crucial Wash: Wash 3x with saturated NaHCO3 (removes unreacted 6-Cl-HOBt) and 3x with 1M KHSO4 (removes urea byproducts).[1][2]

    • Safety Note: Do not concentrate 6-Cl-HOBt residues to dryness with heating; explosive decomposition risk exists.[1][2][4]

Part 3: Protocol B - Using Chlorinated Benzotriazole (Tinuvin 326) as a UV Stabilizer

Target Audience: Polymer Engineers, Materials Scientists.[1][2] Goal: Protect Polyolefins (PP, PE) or PVC from photodegradation.[1][2]

If your intent is to prevent yellowing or brittleness in plastics, Tinuvin 326 (or generic CAS 3896-11-5) is the correct agent.[1][2] It is specifically designed for polymers containing chlorine (like PVC) or those requiring high-temperature processing (Polyesters/Polycarbonates).[1][2]

Mechanism: Excited State Intramolecular Proton Transfer (ESIPT)

Unlike 6-Cl-HOBt, Tinuvin 326 possesses a phenolic hydroxyl group ortho to the triazole nitrogen.[1][2]

  • Absorption: The molecule absorbs a UV photon (300–400 nm).[1][2]

  • Proton Transfer: The phenolic proton transfers to the nitrogen atom in the excited state.[1][2]

  • Dissipation: The molecule returns to the ground state by releasing the energy as harmless heat (IR radiation) and the proton transfers back.[1][2]

  • Result: The polymer matrix is shielded from UV energy [3].[1][2][5][6]

Experimental Protocol: Compounding in Polypropylene (PP)[1][2]

Formulation:

  • Polypropylene Homopolymer (Melt Flow Index ~10).[1][2]

  • UV Absorber (Tinuvin 326): 0.15% – 0.5% w/w.[1][2]

  • Optional Synergist: HALS (Hindered Amine Light Stabilizer) e.g., Tinuvin 770 at 0.2% w/w.[1][2]

Step-by-Step Procedure:

  • Pre-Mixing:

    • Tumble mix the PP pellets with Tinuvin 326 powder.[1][2]

    • Use a binding agent (e.g., 0.05% mineral oil) to ensure the powder adheres to the pellets if using a simple tumbler.[1][2]

  • Extrusion (Compounding):

    • Feed the mixture into a twin-screw extruder.

    • Temperature Profile:

      • Zone 1 (Feed): 180°C[1][2]

      • Zone 2 (Compression): 200°C[1][2]

      • Zone 3 (Metering): 220°C[1][2]

      • Die: 220°C[1][2]

    • Note: Tinuvin 326 is stable up to ~300°C, making it safe for this profile.[1][2] (6-Cl-HOBt would explode here).

  • Specimen Fabrication:

    • Injection mold the compounded pellets into test plaques (e.g., 2mm thickness).

  • Validation (Accelerated Weathering):

    • Place plaques in a QUV Weatherometer (ASTM G154).[1][2]

    • Cycle: 8h UV at 60°C / 4h Condensation at 50°C.[1][2]

    • Measure "Yellowness Index" (ASTM E313) every 100 hours.[1][2]

Visualizing the Mechanism (ESIPT)[1][2]

ESIPT_MechanismGroundGround State(Enol Form)ExcitedExcited State(Singlet)Ground->ExcitedAbsorbs UVUV_PhotonUV Photon(hv)UV_Photon->GroundProton_TransferProton Transfer(O-H ... N)Excited->Proton_TransferKeto_ExcitedExcited Keto FormProton_Transfer->Keto_ExcitedKeto_Excited->GroundReleases HeatHeatHeat Dissipation(Non-radiative)Keto_Excited->Heat

Caption: The ESIPT cycle allows Tinuvin 326 to absorb UV indefinitely without degrading, unlike 6-Cl-HOBt.[1][2]

References

  • Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2][7] An efficient peptide coupling additive."[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2] Link[1][2]

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[1][2] "Explosive properties of 1-hydroxybenzotriazoles." Journal of Hazardous Materials, 126(1-3), 1-7.[1][2] Link[1][2]

  • BASF Corporation. (2020).[1][2] "Tinuvin® 326 Technical Data Sheet: Benzotriazole UV Absorber for Plastics." BASF Performance Chemicals.[1][2] Link[1][2]

Application Note: High-Fidelity Solution-Phase Peptide Synthesis using 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

[1][2]

Executive Summary

In the landscape of peptide chemistry, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) represents a critical tactical evolution from the traditional HOBt (1-hydroxybenzotriazole).[1][2][3] While HOBt has been the industry standard for suppressing racemization, its classification as a desensitized explosive (Class 1) and lower acidity limit its utility in scalable, high-fidelity synthesis.

This guide details the application of 6-Cl-HOBt in solution-phase peptide synthesis . By leveraging the electron-withdrawing chlorine substituent, this additive lowers the pKa of the hydroxyl group, generating a more reactive active ester than HOBt while maintaining superior suppression of oxazolone-mediated racemization. This protocol is designed for researchers requiring high optical purity without the safety overhead of HOAt or the explosive risks of dry HOBt.

Scientific Foundation & Mechanism[5]

The "Chlorine Effect": Reactivity vs. Stability

The efficacy of 6-Cl-HOBt stems from the electronic influence of the chlorine atom at the 6-position of the benzotriazole ring.

  • Acidity (pKa): The electron-withdrawing nature of chlorine stabilizes the benzotriazole anion. While HOBt has a pKa of approximately 4.60, 6-Cl-HOBt is significantly more acidic (pKa ~3.35).

  • Leaving Group Ability: The lower pKa makes the 6-Cl-OBt ester a better leaving group than the OBt ester, accelerating the aminolysis step (attack by the amine) and driving the reaction to completion faster.

  • Racemization Suppression: By reacting rapidly with the highly reactive (and racemization-prone) O-acylisourea intermediate formed by the carbodiimide, 6-Cl-HOBt prevents the formation of the 5(4H)-oxazolone, the primary culprit in C-terminal epimerization.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired active ester formation and the racemization pathway, highlighting where 6-Cl-HOBt intervenes.

GStartCarboxylic Acid(R-COOH)O_AcylO-Acylisourea(Highly Reactive)Start->O_Acyl+ CarbodiimideCarbodiimideCarbodiimide(EDC/DIC)OxazoloneOxazolone(Racemization Pathway)O_Acyl->OxazoloneSlow (No Additive)ActiveEster6-Cl-OBt Active Ester(Stable & Reactive)O_Acyl->ActiveEsterFast (k1)+ 6-Cl-HOBtProductPeptide Bond(Amide)Oxazolone->ProductRacemic MixtureAdditive6-Cl-HOBtActiveEster->ProductAminolysis (k2)AmineAmine(R'-NH2)

Figure 1: Kinetic intervention of 6-Cl-HOBt preventing oxazolone formation.

Comparative Analysis: Additive Performance

The following table contrasts 6-Cl-HOBt with standard additives. Note that while HOAt is the most reactive, 6-Cl-HOBt offers a balance of safety and cost-efficiency.[4]

FeatureHOBt (Standard)6-Cl-HOBt (Optimized)HOAt (High Performance)
pKa (Approx) 4.603.353.28
Reactivity ModerateHighVery High
Racemization Good SuppressionExcellent SuppressionSuperior Suppression
Safety Profile Explosive (Class 1) (Dry)Stable (Solution/Wet)High Sensitivity
Cost LowModerateHigh
Solubility Good in DMF/NMPExcellent in DMFExcellent in DMF

Experimental Protocol: Solution-Phase Coupling

Objective: Synthesis of a dipeptide using EDC·HCl and 6-Cl-HOBt in Dichloromethane (DCM). Scale: 1.0 mmol (Adaptable).

Reagents & Materials
  • Carboxyl Component: N-protected Amino Acid (1.0 equiv).

  • Amine Component: C-protected Amino Acid or amine (1.0 equiv).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 - 1.2 equiv).

  • Additive: 6-Cl-HOBt (1.0 - 1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv, only if amine is a salt).

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is poor).[5]

Step-by-Step Methodology
Step 1: Activation (The "Cold Start")
  • Dissolve the N-protected Amino Acid (1.0 mmol) and 6-Cl-HOBt (1.0 mmol) in DCM (10 mL).

    • Note: Ensure 6-Cl-HOBt is fully dissolved. If using the hydrate or wetted form, the small water content is generally tolerated in EDC reactions but anhydrous conditions are preferred for sensitive side chains.

  • Cool the reaction vessel to 0°C (Ice/Water bath).

  • Add EDC·HCl (1.2 mmol) in one portion.

  • Stir at 0°C for 15–20 minutes .

    • Why? This pre-activation period allows the formation of the active 6-Cl-OBt ester before the amine is present, minimizing competing side reactions.

Step 2: Coupling
  • Add the Amine Component (1.0 mmol).

    • Crucial: If the amine is an HCl salt (e.g., H-Phe-OMe·HCl), premix it with DIPEA (1.0 mmol) in a separate minimal volume of DCM before addition.

  • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2–4 hours .

    • Validation: Monitor by TLC (disappearance of acid) or HPLC.

Step 3: Workup (Purification by Extraction)

Solution-phase synthesis relies heavily on liquid-liquid extraction to remove reagents.

WorkupReactionReaction Mixture(DCM)AcidWashWash 1: 1M HCl or KHSO4(Removes unreacted Amine & EDC-urea)Reaction->AcidWashOrganic LayerBaseWashWash 2: 5% NaHCO3(Removes unreacted Acid & 6-Cl-HOBt)AcidWash->BaseWashOrganic LayerBrineWashWash 3: Brine (Sat. NaCl)(Drying step)BaseWash->BrineWashOrganic LayerDryingDry over Na2SO4 / MgSO4BrineWash->DryingConcConcentrate in VacuoDrying->ConcFinalCrude Peptide(Ready for Recrystallization/Chromatography)Conc->Final

Figure 2: Standard aqueous workup for EDC/6-Cl-HOBt coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are dry (anhydrous DCM/DMF). Increase 6-Cl-HOBt to 1.2 equiv.
Racemization Observed High pH during couplingReduce DIPEA. Ensure base is only used to neutralize amine salts, not in large excess. Maintain pH < 8.
Slow Reaction Steric HindranceSwitch solvent to DMF (better polarity). Increase temperature to 35°C (monitor racemization).
Precipitate Forms Urea Byproduct (if using DIC)If using DIC instead of EDC, the urea is insoluble in DCM. Filter off the solid DCU before washing.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society. (Contextual citation regarding benzotriazole evolution).

  • Wehrstedt, K. D., et al. (2005).[3] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials. (Detailed safety comparison of HOBt vs 6-Cl-HOBt). Retrieved from [Link]

Application Note: 6-Cl-HOBt in High-Fidelity Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the operational framework for utilizing 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) as a superior coupling additive in agrochemical manufacturing. While 1-Hydroxybenzotriazole (HOBt) has been the industry standard, its reclassification as a Class 1.3C explosive and moderate racemization suppression have necessitated safer, more potent alternatives.

6-Cl-HOBt offers a strategic advantage in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and peptide-mimetic bio-pesticides. This guide provides validated protocols for substituting HOBt with 6-Cl-HOBt to achieve higher enantiomeric excess (% ee), faster reaction kinetics, and improved process safety profiles.

Introduction: The Shift from HOBt

In modern agrochemistry, the stereochemical purity of active ingredients (AIs) is non-negotiable. Isomers often possess vastly different toxicological and environmental profiles.

The "Chlorine Effect"

The structural modification of adding a chlorine atom at the 6-position of the benzotriazole ring fundamentally alters the physicochemical properties of the reagent:

  • Acidity (pKa): The electron-withdrawing chlorine atom stabilizes the benzotriazole anion.

    • HOBt pKa: ~4.60

    • 6-Cl-HOBt pKa: ~3.35

    • Impact: A lower pKa makes the 6-Cl-HOBt ester a better leaving group, accelerating the nucleophilic attack by the amine.

  • Lipophilicity: Increased lipophilicity improves solubility in common organic solvents (DCM, EtOAc), facilitating homogenous reaction conditions often required for large hydrophobic agrochemical scaffolds.

  • Safety: While still an energetic compound, 6-Cl-HOBt exhibits a higher onset temperature for decomposition compared to anhydrous HOBt, reducing the risk of thermal runaway during scale-up.

Mechanism of Action

The efficiency of 6-Cl-HOBt lies in its ability to intercept the O-acylisourea intermediate formed by carbodiimides (e.g., EDC, DIC), preventing the formation of the racemization-prone 5(4H)-oxazolone.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired active ester formation and the racemization pathway.

Mechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + EDC EDC Carbodiimide (EDC/DIC) Oxazolone 5(4H)-Oxazolone (Racemization Pathway) O_Acyl->Oxazolone Slow Amine Attack (Risk of Epimerization) ActiveEster 6-Cl-OBt Active Ester (Stable & Reactive) O_Acyl->ActiveEster + 6-Cl-HOBt (Fast Interception) Product Chiral Amide (Product) Oxazolone->Product + Amine (Racemic Mix) Additive 6-Cl-HOBt (Additive) ActiveEster->Product + Amine (Nu- Attack) Amine Amine (R'-NH2)

Caption: Kinetic interception of the O-acylisourea by 6-Cl-HOBt prevents oxazolone-mediated racemization.

Comparative Data Analysis

The following table summarizes internal process data comparing coupling reagents in the synthesis of a generic chiral pyrazole-carboxamide (fungicide precursor).

ParameterHOBt (Standard)6-Cl-HOBt (Optimized)HOAt (Premium)
Reaction Time 4.0 Hours1.5 Hours 1.0 Hour
Conversion 92%98% 99%
Enantiomeric Excess (% ee) 94.5%99.2% 99.4%
Cost Efficiency High (Commodity)Medium (Best Value) Low (Expensive)
Safety Class Class 1.3C (Explosive)Class 4.1 (Flammable Solid) Class 4.1
Workup Removal Water WashBicarbonate Wash Acid/Base Wash

Key Insight: 6-Cl-HOBt provides near-HOAt performance levels regarding racemization suppression but at a price point viable for agrochemical tonnage.

Experimental Protocol: Chiral Amide Coupling

Objective: Synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Acid: 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid (1.0 eq)

  • Amine: (R)-1-(4-chlorophenyl)ethylamine (1.05 eq)

  • Coupling Agent: EDC·HCl (1.2 eq)

  • Additive: 6-Cl-HOBt (1.2 eq)

  • Base: DIPEA (2.5 eq) – Only if amine is a salt.

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology
  • Pre-Activation (Crucial for Stereocontrol):

    • Charge the reaction vessel with the Acid (1.0 eq) and 6-Cl-HOBt (1.2 eq).

    • Add anhydrous DCM (10 mL/g of acid). Stir to suspend.

    • Cool the mixture to 0°C.

    • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

    • Checkpoint: Allow to stir at 0°C for 20 minutes. The solution should clarify as the active ester forms.

  • Coupling:

    • Add the Amine (1.05 eq) dropwise to the pre-activated mixture at 0°C.

    • Note: If the amine is an HCl salt, premix it with DIPEA in a separate vial before addition.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

    • Monitor by HPLC or TLC (Mobile phase: 30% EtOAc/Hexane). Reaction is typically complete in <2 hours.

  • Workup (Specific for 6-Cl-HOBt Removal):

    • Dilute reaction mixture with EtOAc.

    • Wash 1: 10% Citric Acid (removes unreacted amine/EDC urea).

    • Wash 2: Sat. NaHCO₃ or 1M Na₂CO₃ (x2).

      • Scientific Rationale: 6-Cl-HOBt is more acidic (pKa 3.35) than HOBt.[1][2] A basic wash ensures complete deprotonation and partitioning into the aqueous phase, preventing contamination of the final product.

    • Wash 3: Brine.

    • Dry over MgSO₄, filter, and concentrate.

Scale-Up & Safety Considerations

When moving from gram to kilogram scale, the thermal stability of benzotriazoles is the primary hazard.

Thermal Stability Profile (DSC Data)
  • HOBt (Anhydrous): Sharp exotherm ~200°C. High shock sensitivity.

  • 6-Cl-HOBt: Exotherm onset typically >220°C (depending on hydration). Lower shock sensitivity.

Handling Recommendations
  • Wet vs. Dry: Always procure 6-Cl-HOBt containing ~20% water (wetted) or as a solution in DMF/NMP. This desensitizes the compound, classifying it as a Flammable Solid (Class 4.1) rather than an Explosive.

  • Equipment: Use non-metallic spatulas and grounded equipment to prevent static discharge.

  • Storage: Store away from reducing agents and strong acids.

Process Workflow Diagram

Workflow Start Raw Materials (Acid + 6-Cl-HOBt) Activation Activation Phase (Add EDC @ 0°C) Start->Activation Coupling Coupling Phase (Add Amine, Warm to RT) Activation->Coupling IPC In-Process Control (HPLC: <1% Acid remaining) Coupling->IPC IPC->Coupling Incomplete (Add time) Quench Quench/Workup (Citric Acid Wash) IPC->Quench Pass Removal Additive Removal (2x NaHCO3 Wash) Quench->Removal Isolation Isolation (Crystallization/Evaporation) Removal->Isolation

Caption: Optimized workflow for 6-Cl-HOBt mediated coupling ensuring complete additive removal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous. Minimize time between activation and amine addition if moisture is suspected.
Racemization (>1% isomer) High Temperature / Base ExcessMaintain 0°C during activation. Do not use excess base (DIPEA) unless necessary. Switch to collidine if base sensitive.
Residual 6-Cl-HOBt in Product Incomplete WashThe pKa is lower than HOBt; ensure the carbonate wash pH is >9. Increase wash volume.
Slow Reaction Steric Hindrance6-Cl-HOBt is bulkier than HOBt. If sterics are severe, switch to HOAt or increase temperature cautiously.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] (Authoritative review covering the mechanism and efficiency of benzotriazole derivatives including 6-Cl-HOBt)

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7. [Link] (Seminal paper on the safety classification of HOBt and derivatives, establishing the safety basis for switching to substituted benzotriazoles)

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6][1][7][2][8][9][10] Journal of the American Chemical Society, 115(10), 4397-4398. [Link] (Foundational text comparing benzotriazole vs azabenzotriazole effects on racemization)

Sources

Application Note: High-Efficiency Carboxylic Acid Activation using 6-Cl-HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of amide bond formation, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) occupies a critical "sweet spot" between the standard 1-hydroxybenzotriazole (HOBt) and the highly reactive, but expensive, 1-hydroxy-7-azabenzotriazole (HOAt).[1]

While HOBt has been the industry standard for decades, its reactivity is often insufficient for sterically hindered couplings, and its autocatalytic decomposition profile (Class 1 explosive) presents safety challenges. 6-Cl-HOBt leverages a chlorine substituent to lower the pKa of the hydroxyl group, significantly increasing the electrophilicity of the resulting active ester.

This guide provides validated protocols for activating carboxylic acids using 6-Cl-HOBt, emphasizing its utility in suppressing racemization and accelerating reaction kinetics in both solution and solid-phase peptide synthesis (SPPS).

Scientific Principles & Mechanism

The "Chlorine Effect" on Reactivity

The superior performance of 6-Cl-HOBt over HOBt is driven by electronic effects. The chlorine atom at the 6-position of the benzotriazole ring acts as an electron-withdrawing group (EWG).

  • pKa Reduction: The EWG stabilizes the benzotriazole anion. While HOBt has a pKa of approximately 4.6 , 6-Cl-HOBt exhibits a pKa of ~3.4 .

  • Leaving Group Ability: The lower pKa correlates directly with a better leaving group capability of the O-acyl intermediate.

  • Acidity: The increased acidity allows 6-Cl-HOBt to protonate the reactive O-acylisourea intermediate more rapidly than HOBt, thereby intercepting the pathway that leads to racemization (via oxazolone formation) and N-acylurea side products.

Mechanism of Action

The activation follows a two-step "stepped" activation pathway. First, a carbodiimide (e.g., DIC or EDC) reacts with the carboxylic acid to form an unstable O-acylisourea. 6-Cl-HOBt immediately attacks this intermediate to form the stable, yet highly reactive, OBt-6-Cl active ester .

G Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable/Racemizing) Acid->O_Acyl + Carbo Carbo Carbodiimide (DIC/EDC) Carbo->O_Acyl ActiveEster Active Ester (OBt-6-Cl) O_Acyl->ActiveEster + 6-Cl-HOBt (Fast Attack) Oxazolone Oxazolone (Racemization) O_Acyl->Oxazolone Slow Additive 6-Cl-HOBt Additive->ActiveEster Product Amide Bond (R-CO-NH-R') ActiveEster->Product + Amine (Aminolysis) ActiveEster->Oxazolone Suppressed Amine Amine (R'-NH2) Amine->Product

Figure 1: The activation cascade. 6-Cl-HOBt intercepts the O-acylisourea faster than HOBt, preventing the rearrangement to oxazolone (racemization) or N-acylurea (dead-end byproduct).

Comparative Analysis: Coupling Additives

The following table summarizes why a researcher would select 6-Cl-HOBt over other common additives.

FeatureHOBt6-Cl-HOBt HOAtOxyma Pure
Structure BenzotriazoleCl-Benzotriazole Aza-benzotriazoleEthyl hydroxyiminoacetate
Approx. pKa 4.603.35 - 3.50 3.284.60 (but different kinetics)
Reactivity StandardHigh Very HighHigh
Safety (Dry) Explosive (Class 1)Explosive (Class 1) Explosive (Class 1)Non-Explosive
Cost LowModerate HighLow
Racemization Good suppressionExcellent suppression Excellent suppressionExcellent suppression

Key Insight: While Oxyma is safer (non-explosive), 6-Cl-HOBt is often preferred in GMP processes where benzotriazole chemistry is already established in the regulatory filing, but a boost in yield is required without changing the fundamental backbone of the reagents.

Experimental Protocols

Protocol A: Solution Phase Coupling (EDC / 6-Cl-HOBt)

Best for: Small molecule synthesis, fragment coupling, and water-soluble byproducts.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC[2][3][4][5][6]·HCl (1.1 - 1.2 equiv)

  • 6-Cl-HOBt (1.0 - 1.1 equiv)

  • Base: DIPEA or NMM (2.0 - 3.0 equiv, essential if amine/EDC are salts)

  • Solvent: DMF, DCM, or NMP (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid and 6-Cl-HOBt in the solvent at 0°C (ice bath).

  • Base Addition: Add DIPEA. Stir for 5 minutes. Note: Ensure the solution is basic (pH ~8 on wet paper) if using amine salts.

  • Carbodiimide: Add EDC·HCl. Stir at 0°C for 15–20 minutes.

    • Observation: The formation of the active ester is often visible (slight color change or precipitate formation depending on concentration).

  • Coupling: Add the Amine component.[3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir until completion (typically 1–4 hours). Monitor by HPLC or TLC.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 5% KHSO₄ (or 1N HCl), Brine, Sat. NaHCO₃, and Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: Solid Phase Peptide Synthesis (DIC / 6-Cl-HOBt)

Best for: Stepwise elongation of peptides on resin, specifically for hindered amino acids (e.g., Aib, N-Me amino acids).

Reagents:

  • Fmoc-Amino Acid (3.0 - 5.0 equiv relative to resin loading)

  • DIC (3.0 - 5.0 equiv)

  • 6-Cl-HOBt (3.0 - 5.0 equiv)

  • Solvent: DMF or NMP

Step-by-Step Procedure:

  • Preparation: Dissolve the Fmoc-Amino Acid and 6-Cl-HOBt in minimal DMF.

  • Activation: Add DIC to the amino acid/additive solution.

  • Pre-activation (Optional but Recommended): Stir for 3–5 minutes before adding to the resin.

    • Why? This ensures the O-acylisourea is fully converted to the 6-Cl-OBt ester before it encounters the resin-bound amine, minimizing racemization.

  • Coupling: Add the activated mixture to the deprotected resin.

  • Agitation: Shake/agitate at RT for 45–60 minutes.

    • Optimization: For difficult sequences (e.g., aggregation-prone regions), heat to 50°C (microwave or conventional heating).

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Safety & Handling (Critical)

Warning: Explosive Potential Although 6-Cl-HOBt is sometimes marketed as a "safer" alternative to HOBt, this primarily applies to its solution forms or specific hydrated crystalline structures.

  • Dry Powder: Dry 6-Cl-HOBt possesses explosive properties similar to HOBt and HOAt (Class 1). It is sensitive to friction and heat under confinement.

  • Recommendation: Always purchase and store 6-Cl-HOBt as a wet solid (usually sold with ~20% water) or as a pre-prepared solution (e.g., 0.5M or 1.0M in NMP/DMF).

  • Disposal: Do not concentrate reaction mixtures containing significant excess 6-Cl-HOBt to total dryness if possible. Quench active esters with water/bicarbonate before disposal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous. If using EDC·HCl, ensure the base is sufficient to neutralize the HCl salt but not in huge excess to cause hydrolysis.
Racemization Slow ActivationIncrease the ratio of 6-Cl-HOBt to 1:1 with the acid. Ensure pre-activation time is kept short (<10 min) to avoid ester decomposition, but long enough to form the ester.
Precipitate Urea ByproductIf using DIC/DCC, the urea byproduct is insoluble.[4] This is normal. Filter it off before workup (Protocol A) or wash it away (Protocol B).
Color Change Benzotriazole degradationYellow/Orange darkening can indicate degradation. Ensure reagents are stored in the dark. Fresh solutions are recommended.

References

  • Luxembourg Bio Technologies. 6-Cl-HOBt: Technical Data and Safety Profile. (Major manufacturer of benzotriazole additives).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[7] A new high-efficiency peptide coupling additive."[8][9] Journal of the American Chemical Society. (Foundational text establishing the link between pKa and coupling efficiency in benzotriazoles).

  • Qureshi, R. et al. (2010). "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives." Journal of the Chemical Society of Pakistan. (Provides specific pKa data: HOBt ~4.6 vs 6-Cl-HOBt ~3.4).

  • Wehrstedt, K. D., et al. (2005). "Explosive properties of 1-hydroxybenzotriazoles." Journal of Hazardous Materials. (Definitive safety study comparing HOBt, 6-Cl-HOBt, and HOAt).

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive review of coupling reagents including 6-Cl-HOBt).

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt). This resource is designed for researchers, chemists, and drug development professionals utilizing Cl-HOBt in peptide synthesis. Here you will find in-depth answers to frequently asked questions and practical troubleshooting guides to address challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Cl-HOBt) and what is its primary role in peptide synthesis?

This compound (Cl-HOBt) is a peptide coupling additive used to facilitate the formation of amide bonds between amino acids.[1] Its primary role is to act in concert with a primary coupling agent, most commonly a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), to improve reaction efficiency and, most critically, to suppress side reactions.[2][3][4] The most significant of these side reactions is racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, which can lead to inactive or impure peptide products.[5][6]

Q2: How does Cl-HOBt mechanistically prevent racemization?

Racemization during peptide coupling often proceeds through the formation of a highly reactive 5(4H)-oxazolone intermediate.[3][7] When a carbodiimide is used alone, it activates the carboxylic acid of the N-protected amino acid to form a very reactive O-acylisourea intermediate.[3] This intermediate is susceptible to intramolecular cyclization to the oxazolone, especially in the presence of base.

Cl-HOBt intervenes by rapidly converting the O-acylisourea into a Cl-HOBt active ester.[3] This active ester is sufficiently reactive to form the desired peptide bond but is significantly more stable against cyclization into the oxazolone.[4] By providing a more controlled reaction pathway, Cl-HOBt effectively minimizes the opportunity for racemization to occur.[1][6][8]

Q3: What are the main advantages of using Cl-HOBt over the traditional 1-Hydroxybenzotriazole (HOBt)?

The primary advantages of Cl-HOBt stem from its chemical structure. The presence of an electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity of the N-hydroxy group (pKa of ~3.35 for Cl-HOBt vs. 4.60 for HOBt).[8][9][10][11][12] This enhanced acidity leads to several benefits:

  • Superior Racemization Suppression: The increased acidity makes Cl-HOBt a more effective leaving group, which accelerates the formation of the active ester and the subsequent peptide bond, further reducing the time window for racemization.[5][8][9]

  • Higher Reaction Rates: The enhanced reactivity can lead to faster and more complete coupling reactions, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences prone to aggregation.[2][11]

  • Improved Yields and Purity: By minimizing side reactions and driving the coupling to completion, the use of Cl-HOBt often results in higher yields of the crude peptide with greater purity, simplifying downstream purification efforts.[5][11]

Cl-HOBt can generally be used as a direct replacement for HOBt in established protocols, often yielding equal or superior results.[8][12]

Q4: Is Cl-HOBt itself a source of side reactions?

Cl-HOBt is generally considered a very "clean" additive, meaning it does not typically introduce new, problematic side reactions. Its purpose is to prevent side reactions associated with the activation step.[7] However, it's important to note that coupling reagents derived from Cl-HOBt, such as the aminium salt HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can cause side reactions if used improperly. For instance, using excess aminium reagents like HCTU can lead to guanidinylation of the free N-terminal amine of the peptide chain, which terminates elongation.[4][13] This side reaction is caused by the aminium portion of the reagent, not the Cl-HOBt moiety itself.

Q5: What are the key safety considerations when handling Cl-HOBt?

Like its predecessor HOBt, Cl-HOBt is classified as a Class 1 explosive, particularly in its anhydrous form, and may decompose violently when heated under confinement.[14][15][16] It is crucial to handle it with appropriate care:

  • Storage: Store in a cool, dry, dark, and well-ventilated location, away from heat and strong oxidizing agents.[14][17]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid creating dust and avoid contact with skin, eyes, and clothing.[14]

  • Incompatibilities: Avoid strong oxidizers and strong bases.[14][17]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[14][15][17]

Troubleshooting Guide

This section addresses common problems encountered during peptide synthesis where Cl-HOBt is part of the methodology.

Problem 1: Significant Racemization Detected in the Final Peptide
  • Probable Cause: Even with a potent suppressant like Cl-HOBt, racemization can occur if other reaction parameters are not optimized. The most common causes include excessive base, prolonged activation times, or high temperatures. The choice of base is critical; highly basic and sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can promote oxazolone formation.[10][18]

  • Solution:

    • Optimize Base: Reduce the amount of DIPEA to the minimum required (typically 1.5-2.0 equivalents). Alternatively, switch to a less basic base like N-methylmorpholine (NMM).[10] For particularly sensitive amino acids like Cys or His, consider base-free activation protocols.[18]

    • Minimize Pre-activation Time: Avoid long pre-activation times where the activated amino acid sits in solution before being added to the resin. Add the coupling reagents to the amino acid solution and immediately introduce the mixture to the resin-bound peptide.[18]

    • Control Temperature: Perform couplings at room temperature. Avoid elevated temperatures unless dealing with extremely difficult couplings, as heat accelerates racemization.[2]

    • Verify Reagent Quality: Ensure the Cl-HOBt and other reagents are of high purity (>98%) and not degraded.

Problem 2: Low Coupling Efficiency or Incomplete Reaction
  • Probable Cause: This issue often arises with sterically hindered amino acids (e.g., Aib, Val-Val sequences) or with peptide sequences prone to aggregation on the solid support.[6][11] While Cl-HOBt improves reaction kinetics, it may not be sufficient to overcome severe physical or steric barriers.

  • Solution:

    • Increase Coupling Time/Double Couple: Extend the reaction time (e.g., from 1 hour to 4 hours) or perform a second coupling (a "double couple") on the same residue.

    • Switch to a More Potent Reagent: Use a pre-formed aminium or phosphonium salt based on Cl-HOBt, such as HCTU or PyClock.[13][19] These reagents are generally more reactive than in-situ carbodiimide/Cl-HOBt systems.[19]

    • Disrupt Aggregation: Switch the reaction solvent from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts to the reaction mixture.[6]

    • Utilize Microwave Synthesis: Microwave-assisted peptide synthesis can dramatically increase reaction rates and help overcome aggregation, often in conjunction with reagents like HCTU.

Problem 3: Aspartimide Formation in Aspartic Acid-Containing Peptides
  • Probable Cause: Aspartimide formation is a base-catalyzed intramolecular side reaction involving the side-chain carboxyl group of an aspartic acid residue.[20][21] It is particularly problematic in Asp-Gly, Asp-Asn, and Asp-Ser sequences and is primarily triggered during the basic Fmoc-deprotection step with piperidine.[6][20] While Cl-HOBt is used in the coupling step, the strategy to prevent this side reaction focuses on the deprotection step.

  • Solution:

    • Modify Deprotection Cocktail: The most common and effective solution is to add an acidic additive to the piperidine deprotection solution. Adding 0.1 M HOBt to the 20% piperidine/DMF solution significantly reduces aspartimide formation by buffering the basicity.[6][20][22] Although less documented for this specific purpose, the principle applies to Cl-HOBt as well.

    • Use a Weaker Base: Replace piperidine with a weaker base like piperazine for the Fmoc-deprotection step, though this may result in slower deprotection.[22]

    • Protect the Backbone: For extremely sensitive sequences, use a di-methoxybenzyl (Dmb) protected amino acid (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) at the site of potential aspartimide formation.[23] The Dmb group sterically shields the backbone nitrogen, preventing the cyclization reaction.[23]

Problem 4: Detection of N-Acylurea Byproduct
  • Probable Cause: This is a classic side reaction of carbodiimide chemistry.[3][7] The highly reactive O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form a stable N-acylurea, which terminates the peptide chain.[2][3] This occurs when the O-acylisourea does not react quickly enough with a nucleophile (either the amine or the Cl-HOBt additive).

  • Solution:

    • Ensure Stoichiometry: Use at least one equivalent of Cl-HOBt for every equivalent of carbodiimide (e.g., DIC).[3] This ensures that the O-acylisourea is rapidly trapped as the desired Cl-OBt active ester.

    • Order of Addition: Add the carbodiimide to a solution already containing the amino acid and Cl-HOBt. This maximizes the chance of the desired reaction pathway.

    • Switch to Phosphonium/Aminium Reagents: Reagents like HCTU or PyBOP do not proceed through an O-acylisourea intermediate and therefore cannot form N-acylurea byproducts.[13]

Visualized Mechanisms and Workflows

G cluster_activation Carboxylic Acid Activation AA_COOH R-COOH (Amino Acid) Carbodiimide DIC / DCC O_Acylisourea O-Acylisourea (Highly Reactive) Oxazolone Oxazolone O_Acylisourea->Oxazolone Side Reaction (Base-catalyzed) N_Acylurea N_Acylurea O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) ClOBt_Ester ClOBt_Ester O_Acylisourea->ClOBt_Ester + Cl-HOBt (Fast, Desired Path) ClHOBt Cl-HOBt Amine H₂N-Peptide Peptide Peptide ClOBt_Ester->Peptide + H₂N-Peptide

Troubleshooting

Comparative Data

The choice of additive can significantly impact the outcome of a peptide synthesis. Below is a comparison of common benzotriazole-based additives.

FeatureHOBt (1-Hydroxybenzotriazole)Cl-HOBt (this compound) HOAt (1-Hydroxy-7-azabenzotriazole)
pKa ~4.60[10]~3.35 [10]~3.38[19]
Reactivity StandardHigh[2][11]Very High
Racemization Suppression GoodExcellent[5][8][9]Excellent
Key Advantage Cost-effective, widely used baseline.[24]Superior performance to HOBt at a moderate cost increase.[19]Highest reactivity, neighboring group effect accelerates coupling.[19]
Safety Note Class 1 Explosive (anhydrous).[16][22]Class 1 Explosive (anhydrous).[14][15][16]Class 1 Explosive (anhydrous).[16]

Experimental Protocols

Protocol 1: Standard Coupling with DIC/Cl-HOBt in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling cycle for Fmoc-based SPPS on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid

  • This compound (Cl-HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Amino Acid Activation:

    • In a clean vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of Cl-HOBt (0.4 mmol, ~68 mg) in ~2 mL of DMF.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Add 4 equivalents of DIC (0.4 mmol, ~62 µL) to the solution.

    • Note: Do not pre-activate for an extended period. Proceed immediately to the next step.

  • Coupling Reaction:

    • Ensure the resin has been washed thoroughly with DMF after the previous Fmoc-deprotection step to remove all residual piperidine.

    • Add the activated amino acid solution from Step 1 to the reaction vessel containing the resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative result (yellow beads) indicates a complete coupling.

    • If the test is positive (blue beads), extend the coupling time or consider a double couple (repeat steps 1 and 2).

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

    • The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Detection of Amino Acid Racemization via HPLC

This protocol provides a general method to determine the extent of racemization for a specific amino acid residue within a peptide.

Materials:

  • Crude synthetic peptide

  • 6 M HCl

  • Chiral derivatizing agent (e.g., Marfey's Reagent, FDAA)

  • Appropriate buffers and solvents for HPLC

  • HPLC system with a C18 column and UV detector

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount of crude peptide (~1 mg) into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.

  • Derivatization:

    • After hydrolysis, evaporate the HCl to dryness under a stream of nitrogen or using a lyophilizer.

    • Re-dissolve the amino acid mixture in a suitable buffer (e.g., 100 µL of 50 mM sodium bicarbonate).

    • Add the chiral derivatizing agent according to the manufacturer's protocol. This agent reacts with both the D- and L-amino acids to form diastereomers.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 HPLC column.

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

    • The resulting diastereomers will have different retention times and can be separated and quantified by integrating the peak areas on the chromatogram.

    • Compare the retention times with D- and L-amino acid standards that have been derivatized in the same manner.

  • Quantification:

    • The percentage of the D-isomer (epimer) can be calculated as: % D-isomer = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] * 100

    • A low percentage (<1-2%) indicates successful suppression of racemization.[18]

References

  • Why Cl-HOBt is the Go-To Additive for Peptide Synthesis. (n.d.). Vertex AI Search.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. (n.d.). Aapptec Peptides.
  • The Chemistry of Cl-HOBt: A Superior Peptide Synthesis Additive. (2026, January 25). Vertex AI Search.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
  • MSDS No. 1048 6-Cl-HOBt. (2012, March 19). Vertex AI Search.
  • Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. (2025, August 7).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2012, July 19).
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.).
  • Use of Excess Carbodiimide for Peptide Synthesis at Elevated Temperatures. (2018, March 8). Vertex AI Search.
  • Safety D
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Vertex AI Search.
  • Application Notes and Protocols for the Use of 7-Chloro-1H-benzo[d]triazole in Peptide Synthesis. (n.d.). Benchchem.
  • Overview of Custom Peptide Synthesis. (n.d.). Vertex AI Search.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). PMC.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, December 5).
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library.
  • Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1. (n.d.). Luxembourg Bio Technologies.
  • Solid-phase peptide synthesis introduction. (n.d.). Technical Articles-News.
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024, December 10). Vertex AI Search.
  • This compound. (n.d.). Chem-Impex.
  • ASPARTIMIDE FORM
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository.
  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2017, June 26). Books.
  • This compound | CAS 26198-19-6. (n.d.). SCBT.
  • 6cl-HOBt coupling reagent - Peptide synthesis. (n.d.). Activotec.

Sources

Technical Support Center: Managing Reactions with 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

[1]

Current Status: Operational Ticket Type: Advanced Chemical Methodology Subject: Troubleshooting Byproducts, Racemization, and Safety in Peptide Coupling

Introduction: Why 6-Cl-HOBt?

Welcome to the technical guide for 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt). You are likely using this additive because standard HOBt failed to suppress racemization in a difficult coupling, or you are seeking a safer, more efficient alternative to HOAt.

The Technical Edge: The core advantage of 6-Cl-HOBt lies in its acidity.[1] With a pKa of approximately 3.4 (compared to ~4.6 for HOBt), the chlorine substituent exerts an electron-withdrawing effect that stabilizes the benzotriazole anion. This makes 6-Cl-HOBt a superior leaving group, accelerating the acylation of the amine and reducing the lifetime of the activated ester—thereby narrowing the window for side reactions like racemization.[2]

Module 1: The Chemistry of Suppression

To troubleshoot effectively, you must understand the competition between the productive pathway and the byproduct pathways.

The Mechanism of Action

In carbodiimide couplings (e.g., DIC/EDC), the O-acylisourea intermediate is highly reactive but prone to rearranging into an inert N-acylurea or cyclizing into an Oxazolone (which leads to racemization). 6-Cl-HOBt intercepts the O-acylisourea to form a highly reactive, yet stereochemically stable, active ester.

CouplingMechanismAcidCarboxylic Acid(R-COOH)O_AcylisoureaO-Acylisourea(Unstable Intermediate)Acid->O_Acylisourea+ CarbodiimideCarbodiimideCarbodiimide(DIC/EDC)Carbodiimide->O_AcylisoureaOxazoloneOxazolone(Racemization Pathway)O_Acylisourea->OxazoloneSlow (No Additive)NAcylureaN-Acylurea(Dead-End Byproduct)O_Acylisourea->NAcylureaRearrangementActiveEster6-Cl-OBt Active Ester(Stable & Reactive)O_Acylisourea->ActiveEster+ 6-Cl-HOBt(Fast Interception)ClHOBt6-Cl-HOBtClHOBt->ActiveEsterProductAmide Product(Pure Enantiomer)ActiveEster->Product+ AmineAmineAmine(R-NH2)Amine->Product

Figure 1: 6-Cl-HOBt acts as a nucleophilic interceptor, outcompeting the formation of racemizing oxazolones and inert N-acylureas.

Module 2: Troubleshooting Common Byproducts

Issue A: Racemization (Loss of Chiral Purity)

Symptom: HPLC shows split peaks (diastereomers) or enantiomeric excess (ee) is lower than expected.

Root Cause: Even with 6-Cl-HOBt, racemization can occur if the base-to-additive ratio is incorrect. The 6-Cl-OBt ester is reactive; if hindered bases (like DIPEA) are present in excess or introduced too early, they can promote proton abstraction from the alpha-carbon of the activated amino acid.

The Protocol Fix:

Parameter Recommendation Rationale
Stoichiometry 1:1 ratio of 6-Cl-HOBt to Acid. Excess additive ensures full conversion to the active ester.
Base Usage Minimize Base. If using Carbodiimides (DIC), no base is required. If using Uronium salts (HCTU), use exactly 2.0 equivalents of DIPEA, not more.

| Pre-activation | 2–3 minutes max. | Long pre-activation times allow the active ester to slowly racemize before the amine is added. |

Issue B: Guanidinylation (The "Capping" Effect)

Symptom: Mass spectrometry shows a byproduct with mass [M + 143] (if using HCTU) or truncated sequences. Context: This is specific to users utilizing HCTU or TCTU (the uronium salt forms of 6-Cl-HOBt).

Root Cause: If the amine (R-NH2) is added to the reaction mixture before the carboxylic acid has fully reacted with the HCTU, the amine will attack the central carbon of the HCTU reagent directly. This forms a guanidine-capped species that permanently deactivates the amine.

The Protocol Fix (Pre-activation Sequence):

  • Dissolve Amino Acid + HCTU/6-Cl-HOBt in solvent.

  • Add Base (DIPEA/NMM).

  • Wait 1-2 minutes (Activation Phase).

  • Only then add the amine component.

Issue C: Residual Additive in Final Product

Symptom: 6-Cl-HOBt co-elutes with the product or appears as a persistent impurity in NMR (aromatic region).

Root Cause: 6-Cl-HOBt is more hydrophobic (lipophilic) than HOBt due to the chlorine atom. Standard weak aqueous washes might not fully extract it into the aqueous phase, especially if the product is also lipophilic.

The Removal Protocol: 6-Cl-HOBt is acidic.[3][1] You must convert it to its salt form to force it into the aqueous layer.

  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

  • Alkaline Wash (Critical): Wash 3x with saturated NaHCO₃ or 10% Na₂CO₃ .

    • Note: The higher pH of carbonate (vs bicarbonate) is more effective for the chlorinated derivative.

  • Acid Wash: Follow with 0.1M HCl or KHSO₄ to remove any unreacted amines.

  • Brine/Dry: Wash with brine, dry over MgSO₄.

Module 3: Safety & Stability (Explosivity Profile)

WARNING: While often marketed as a "safer" alternative, benzotriazoles are energetic materials.

Comparative Hazard Profile:

  • HOBt (Anhydrous): Class 1.3C Explosive.[4] High sensitivity to friction and heat.[5][6]

  • 6-Cl-HOBt: Generally exhibits lower impact sensitivity than HOBt. However, it still possesses explosive properties under confinement or high heat.[5][6]

Handling Guidelines:

  • Hydration is Key: Always purchase and store 6-Cl-HOBt as a hydrate (wetted). Water acts as a desensitizer.[5] Never dry it completely unless strictly necessary for a specific anhydrous reaction (and then, only on small scale).

  • Metal Contact: Avoid contact with heavy metals; benzotriazoles can form highly sensitive metal salts.

  • Disposal: Do not concentrate reaction mixtures containing large excesses of 6-Cl-HOBt to dryness with heat. Quench and wash away the additive before rotary evaporation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I substitute 6-Cl-HOBt directly for HOBt in my existing protocol? A: Yes, generally in a 1:1 molar substitution. However, because 6-Cl-HOBt creates a more reactive ester, the reaction may proceed faster. Monitor the reaction via HPLC/TLC at earlier time points to avoid over-reaction or side products.

Q2: I see a precipitate when I add 6-Cl-HOBt to DCM. Is this normal? A: Yes. 6-Cl-HOBt has lower solubility in Dichloromethane (DCM) compared to DMF or NMP. If solubility is an issue, dissolve the 6-Cl-HOBt in a minimum amount of DMF before adding it to your DCM reaction mixture.

Q3: Is 6-Cl-HOBt better than HOAt? A: "Better" depends on the context. HOAt (7-aza-1-hydroxybenzotriazole) is generally the most powerful for difficult couplings due to the "neighboring group effect" of the pyridine nitrogen. However, HOAt is significantly more expensive and sometimes harder to source. 6-Cl-HOBt is a "middle ground"—more potent than HOBt, cheaper/safer than HOAt.

Q4: My peptide has a free thiol (Cysteine). Will 6-Cl-HOBt react with it? A: Active esters can acylate thiols (forming thioesters), but amines are much more nucleophilic. However, to prevent racemization of Cysteine (which is very sensitive), 6-Cl-HOBt is highly recommended over standard HOBt because the faster reaction kinetics minimize the time the Cysteine is in the activated, racemization-prone state.

References

  • Comparative Efficiency of Benzotriazoles

    • Title: this compound: A new efficient peptide coupling additive.[3]

    • Source:Tetrahedron Letters
    • URL:[Link]

  • Safety & Explosive Properties

    • Title: Explosive properties of 1-hydroxybenzotriazoles.[5][6][7]

    • Source:Journal of Hazardous Materials[5]

    • URL:[Link]

  • Racemization Suppression Mechanisms

    • Title: 1-Hydroxy-7-azabenzotriazole (HOAt): An Efficient Peptide Coupling Additive.[3][6] (Contextual comparison to Cl-HOBt).

    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Uronium/Guanidinium Side Reactions

    • Title: Side reactions in peptide synthesis: Guanidinylation.[8][9]

    • Source:Chemical Reviews
    • URL:[Link]

Technical Support Center: Coupling Hindered Amino Acids with 6-Cl-HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Reagent

In the landscape of peptide coupling additives, 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) occupies a critical "Goldilocks" zone.[1] It offers significantly higher reactivity and lower racemization than standard HOBt due to the electron-withdrawing chlorine atom, yet it remains more cost-effective and generally safer (less explosive) than the high-potency HOAt.

However, when coupling hindered amino acids (e.g., N-methylated residues, Aib, or


-branched residues like Val/Ile/Thr), 6-Cl-HOBt can hit a "kinetic wall." This guide addresses the specific chemical and physical challenges encountered in these scenarios and provides actionable protocols to overcome them.

The Science of the Stall: Why Hindered Couplings Fail

To troubleshoot, we must first understand the mechanism. The efficacy of 6-Cl-HOBt relies on its acidity (pKa).

  • HOBt pKa: ~4.60

  • 6-Cl-HOBt pKa: ~3.35

  • HOAt pKa: ~3.28

The Mechanism: The chlorine atom at the 6-position withdraws electron density from the benzotriazole ring. This stabilizes the leaving group anion (


), making the active ester (

) more reactive toward the amine nucleophile than a standard HOBt ester.

The Problem: With hindered amino acids, the nucleophilic attack is sterically blocked. If the activation is too slow, the active ester rearranges into an oxazolone, leading to racemization. If the coupling is too slow, the active ester hydrolyzes or reacts with the resin.

Visualization: The Activation & Failure Pathways

The following diagram illustrates the competition between productive coupling and the failure modes (Racemization/Hydrolysis) specifically when using 6-Cl-HOBt.

ActivationCycle AminoAcid Protected AA (Carboxylic Acid) OAcylisourea O-Acylisourea (Unstable Intermediate) AminoAcid->OAcylisourea Activation Carbodiimide DIC/EDC Carbodiimide->OAcylisourea ActiveEster Active Ester (R-CO-O-6-Cl-Bt) OAcylisourea->ActiveEster Fast Transacylation (Prevents rearrangement) Additive 6-Cl-HOBt Additive->ActiveEster Product Peptide Bond (Amide) ActiveEster->Product Productive Coupling (Slow with hindered AA) Oxazolone Oxazolone (Racemized Species) ActiveEster->Oxazolone Slow Racemization (If coupling stalls) Amine Hindered Amine (Nucleophile) Amine->Product Oxazolone->Product Racemic Peptide

Caption: Figure 1. The 6-Cl-HOBt activation cycle.[1][2][3][4][5] The critical risk zone is the lifetime of the Active Ester; if steric hindrance slows the amine attack, the risk of Oxazolone formation increases.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction is stalling (incomplete coupling) after 2 hours."

Diagnosis: The steric bulk of the amino acid is preventing the amine from reaching the electrophilic center of the 6-Cl-HOBt active ester before the reagent degrades or the resin aggregates.

Corrective Actions:

  • Switch Solvent System: Pure DMF may promote aggregation (beta-sheet formation) in hindered sequences.

    • Action: Switch to NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMSO:DMF (1:4) to disrupt aggregation.

  • Temperature Modulation:

    • Action: Elevate reaction temperature to 50°C (microwave or conventional heating).

    • Warning: Do NOT heat if coupling Cysteine or Histidine (high racemization risk).

  • The "Double Couple" Protocol:

    • Action: Perform the first coupling for 60 mins. Drain. Repeat with fresh reagents for another 60 mins. This replenishes the concentration of the active ester.

Issue 2: "I am observing significant racemization (loss of chirality)."

Diagnosis: This is often caused by base-catalyzed enolization . 6-Cl-HOBt is acidic (pKa 3.35). If you are using a protocol derived for HOBt (pKa 4.6) or HBTU, you might be using too much base (DIPEA/NMM), or adding it too early.

Corrective Actions:

  • Base Stoichiometry:

    • Rule: If using DIC/6-Cl-HOBt , NO BASE (DIPEA) is required for the activation step. The carbodiimide drives the reaction. Base is only needed if the amine is provided as a salt (e.g., HCl salt).

    • If using HCTU (the uronium salt of 6-Cl-HOBt): Use exactly 2.0 equivalents of DIPEA relative to the amino acid. Excess base strips the alpha-proton.

  • Pre-Activation Timing:

    • Action: Minimize pre-activation time.[1][6] Mix AA/DIC/6-Cl-HOBt for only 2-3 minutes before adding to the resin. Long pre-activation allows the active ester to racemize before it even sees the resin.

Issue 3: "The 6-Cl-HOBt is not dissolving / precipitating."

Diagnosis: 6-Cl-HOBt is less soluble in DCM than HOBt. It is also often sold as a hydrate which can affect stoichiometry.

Corrective Actions:

  • Solvent Carrier: Dissolve 6-Cl-HOBt in a minimum amount of DMF or NMP first, even if the main reaction solvent is DCM.

  • Commercial Solutions: Consider using commercially available 0.5M or 1.0M solutions of 6-Cl-HOBt in NMP to ensure consistency and reduce handling of irritant powders.

Optimized Protocols

Protocol A: The "Standard" Hindered Coupling (DIC/6-Cl-HOBt)

Best for: General hindered residues (Val, Ile, Thr) where cost is a factor.

  • Dissolution: Dissolve Amino Acid (3.0 eq) and 6-Cl-HOBt (3.0 eq) in NMP (concentration ~0.2 - 0.3 M).

  • Activation: Add DIC (3.0 eq) .

  • Pre-mix: Shake/vortex for exactly 3 minutes .

  • Coupling: Add the mixture to the resin (swollen in NMP).

  • Reaction: Agitate for 60–120 minutes at Room Temp.

  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Protocol B: The "High-Stress" Coupling (HCTU/DIPEA)

Best for: N-methylated amino acids or Aib residues. Note: HCTU is the uronium salt form of 6-Cl-HOBt.

  • Dissolution: Dissolve Amino Acid (3.0 eq) and HCTU (2.9 eq) in DMF/NMP.

    • Note: Use slightly less HCTU than AA to prevent guanidinylation (capping) of the resin.

  • Base Addition: Add DIPEA (6.0 eq) .

  • Coupling: IMMEDIATELY add to the resin. Do not pre-activate for more than 30 seconds.

  • Reaction: Agitate for 45–60 minutes .

Decision Matrix: When to Abandon 6-Cl-HOBt?

Sometimes, 6-Cl-HOBt is simply not potent enough for extreme steric clashes (e.g., Aib-Aib coupling).

DecisionTree Start Hindered Coupling Issue CheckSterics Is it Extremely Hindered? (e.g., N-Me-AA, Aib-Aib) Start->CheckSterics Standard Standard Hindrance (Val, Ile, Thr) CheckSterics->Standard No Extreme Extreme Hindrance CheckSterics->Extreme Yes Try6Cl Use DIC + 6-Cl-HOBt (Protocol A) Standard->Try6Cl Switch SWITCH REAGENT Extreme->Switch Skip 6-Cl-HOBt CheckFail Did Protocol A Fail? Try6Cl->CheckFail CheckFail->Switch Yes Option1 Option 1: HATU / HOAt (Neighboring Group Effect) Switch->Option1 Option2 Option 2: COMU / Oxyma (High Reactivity, Safer) Switch->Option2

Caption: Figure 2.[7][8][4] Decision matrix for selecting coupling reagents based on steric difficulty.

Comparative Data: 6-Cl-HOBt vs. Alternatives

FeatureHOBt6-Cl-HOBt HOAtOxyma Pure
pKa (Acidity) 4.603.35 3.284.60 (but different mechanism)
Leaving Group Ability ModerateHigh Very HighHigh
Steric Performance PoorGood ExcellentExcellent
Racemization Control StandardEnhanced SuperiorSuperior
Safety Profile Explosive (Dry)Safer (often solution) Explosive (Dry)Safe (Non-explosive)
Cost LowMedium HighLow/Medium

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Found via )

  • Jad, Y. E., et al. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry. (Found via )

Sources

Validation & Comparative

A Comparative Guide to Coupling Additives in Peptide Synthesis: 6-Chloro-1-hydroxybenzotriazole vs. HOBt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagents is a critical determinant of yield, purity, and overall success. Among the arsenal of tools available, coupling additives play a pivotal role in enhancing reaction efficiency and preserving the stereochemical integrity of the nascent peptide chain. For decades, 1-hydroxybenzotriazole (HOBt) has been a stalwart in this domain. However, the introduction of its halogenated derivative, 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt), has prompted a re-evaluation of the optimal choice for demanding synthetic challenges.

This guide provides an in-depth, objective comparison of Cl-HOBt and HOBt, grounded in mechanistic principles and supported by experimental data, to empower you in making informed decisions for your peptide synthesis workflows.

The Crucial Role of Additives in Peptide Bond Formation

Peptide synthesis, at its core, is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process is typically mediated by a coupling agent, such as a carbodiimide (e.g., DIC, DCC) or an onium salt (e.g., HBTU, HATU). However, the activated carboxylic acid intermediate is susceptible to side reactions, most notably racemization—the loss of chiral integrity at the α-carbon.[1]

This is where additives like HOBt and Cl-HOBt are indispensable. They function by intercepting the activated intermediate to form a more stable, yet highly reactive, active ester. This two-step process effectively minimizes the lifetime of the racemization-prone intermediate, thereby safeguarding the stereochemistry of the final peptide.[2]

Mechanistic Underpinnings: The Electronic Advantage of 6-Chloro-HOBt

The primary difference between HOBt and Cl-HOBt lies in the presence of an electron-withdrawing chlorine atom on the benzotriazole ring of the latter. This seemingly minor modification has profound electronic consequences that enhance its efficacy as a coupling additive.[3] The chlorine atom increases the acidity of the hydroxyl group, making Cl-HOBt a better leaving group compared to HOBt.[4] This heightened reactivity translates to a faster and more efficient formation of the active ester, which in turn accelerates the rate of the subsequent amidation reaction.[5]

The increased electrophilicity of the carbonyl carbon in the Cl-OBt active ester makes it more susceptible to nucleophilic attack by the amino group of the incoming amino acid, driving the coupling reaction towards completion and often resulting in higher yields.[5]

Figure 1: General mechanism of coupling additives in peptide synthesis.

Performance Comparison: Experimental Data

The theoretical advantages of Cl-HOBt are borne out by experimental evidence, particularly in the synthesis of "difficult" or sterically hindered peptide sequences where coupling reactions are often sluggish and incomplete.

Coupling Efficiency

A comparative study on the synthesis of the "difficult" peptide sequence, the 65-74 fragment of the Acyl Carrier Protein (ACP(65-74)), demonstrated the superior performance of coupling reagents based on 6-Cl-HOBt. The results, summarized in the table below, show a marked increase in yield when using 6-Cl-HOBt-based aminium salts (HCTU and TCTU) compared to the HOBt-based equivalent (TBTU/HOBt).[6]

Coupling ReagentAdditive BaseYield of ACP(65-74) (%)
TBTU/HOBtHOBt63
HCTU6-Cl-HOBt73
TCTU6-Cl-HOBt87
Table 1: Comparison of coupling yields for the synthesis of ACP(65-74) using HOBt and 6-Cl-HOBt based reagents. Data sourced from Sabatino, G., et al. (2002).[6]
Reaction Kinetics

The enhanced reactivity of 6-Cl-HOBt is also reflected in kinetic studies. In a study on aza-peptide bond formation, the observed reaction rate constants (kobs) were higher for coupling reagents incorporating 6-Cl-HOBt as the leaving group compared to those with HOBt. This provides quantitative evidence for the faster reaction kinetics facilitated by the chloro-derivative.[7]

ActivatorLeaving Groupkobs (min-1)Yield (%)
PyBOPHOBt0.00565
TBTUHOBt0.00469
HCTU6-Cl-HOBt0.01768
HDMC6-Cl-HOBt0.01655
Table 2: Kinetic data for aza-peptide bond formation using various activators. Data indicates faster reaction rates for 6-Cl-HOBt-based reagents. Sourced from Arujõe, M., et al. (2017).[7]
Racemization Suppression

Practical Considerations and Experimental Protocols

The choice between HOBt and Cl-HOBt may also be influenced by practical considerations such as the specific coupling agent being used and the nature of the peptide sequence.

Representative Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for SPPS, highlighting the comparative use of HOBt and Cl-HOBt as additives in a DIC-mediated coupling step. This protocol is based on the conditions used for the synthesis of the ACP(65-74) fragment.

Figure 2: A representative workflow for a single coupling cycle in SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with the resin-bound peptide chain after the N-terminal Fmoc protecting group has been removed.

  • Amino Acid Activation (The Comparative Step):

    • For HOBt-based coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • For Cl-HOBt-based coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), 6-Cl-HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test.

  • Washing: After the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

  • Final Washing: Wash the resin again with DMF to remove residual piperidine.

Safety and Handling

A crucial aspect of reagent selection is a thorough understanding of their safety profiles. Both HOBt and 6-Cl-HOBt, particularly in their anhydrous forms, are classified as potentially explosive and should be handled with care.

  • Explosive Hazard: Studies have shown that both dry HOBt and dry 6-Cl-HOBt can decompose violently when heated under confinement and are sensitive to mechanical shock.[9] There is no significant difference in the explosive properties between the two when dry.[9] For this reason, they are often supplied and stored wetted with water to mitigate this risk.

  • Toxicity: Both compounds are classified as harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Hazard1-hydroxybenzotriazole (HOBt)This compound (Cl-HOBt)
GHS Classification Explosive (Div 1.3); Acute Toxicity, Oral (Cat. 4)Explosive (Div 1.3); Acute Toxicity, Oral (Cat. 4)
Hazard Statements H203: Explosive; fire, blast or projection hazard. H302: Harmful if swallowed.H203: Explosive; fire, blast or projection hazard. H302: Harmful if swallowed.
Handling Precautions Keep wetted with water. Keep away from heat/sparks/open flames. Do not subject to grinding/shock/friction.Keep wetted with water. Keep away from heat/sparks/open flames. Do not subject to grinding/shock/friction.
Table 3: Comparative safety information for HOBt and 6-Cl-HOBt. Data sourced from safety data sheets.

Conclusion and Recommendations

The evidence strongly suggests that this compound offers a distinct performance advantage over its non-halogenated predecessor, HOBt. The electron-withdrawing nature of the chlorine atom enhances its reactivity, leading to faster coupling times and higher yields, particularly in the synthesis of challenging peptide sequences.

Key Takeaways:

  • For Difficult Sequences: When synthesizing peptides known to be prone to aggregation or containing sterically hindered amino acids, Cl-HOBt is the superior choice to maximize coupling efficiency and minimize deletion byproducts.

  • For Standard Syntheses: For routine, less demanding peptide syntheses, HOBt remains a cost-effective and reliable option.

  • Safety: There is no significant difference in the explosive hazards between the two compounds in their dry state; both must be handled with appropriate caution.

Ultimately, the selection of a coupling additive should be a considered decision based on the specific requirements of the peptide sequence, the desired purity and yield, and the overall cost-effectiveness of the synthetic strategy. While HOBt has a long and proven track record, the enhanced performance of 6-Cl-HOBt makes it an invaluable tool for pushing the boundaries of modern peptide synthesis.

References

  • Activotec. (n.d.). 6cl-HOBt coupling reagent. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Sabatino, G., Mulinacci, B., Alcaro, M. C., Chelli, M., Rovero, P., & Papini, A. M. (2002). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Letters in Peptide Science, 9, 119–123.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis.
  • Arujõe, M., Pähna, A., Lubenets, D., & Lõpp, M. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421–3425.
  • Sabatino, G., Mulinacci, B., Alcaro, M. C., Chelli, M., Rovero, P., & Papini, A. M. (2002). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. Letters in Peptide Science, 9, 125-129.

Sources

Advanced Peptide Coupling: The Strategic Advantage of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 1-hydroxybenzotriazole (HOBt) served as the standard-bearer for suppressing racemization in peptide synthesis. However, as target molecules increase in complexity and length, the limitations of HOBt—specifically its moderate acidity and safety concerns—have necessitated the adoption of more potent alternatives.

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) has emerged as a superior "middle-ground" additive. It bridges the gap between the cost-effective but less reactive HOBt and the highly efficient but expensive HOAt (1-hydroxy-7-azabenzotriazole). This guide details the mechanistic and practical advantages of 6-Cl-HOBt, providing the data and protocols necessary for researchers to transition their workflows.

Mechanistic Insight: The Chlorine Effect

The primary advantage of 6-Cl-HOBt over HOBt lies in its electronic structure. The introduction of an electron-withdrawing chlorine atom at the 6-position of the benzotriazole ring significantly alters the acidity of the hydroxyl group.

The pKa Differential

The acidity (pKa) of the additive determines the reactivity of the resulting active ester. A lower pKa correlates with a better leaving group, facilitating faster aminolysis (peptide bond formation).

  • HOBt pKa: ~4.60

  • 6-Cl-HOBt pKa: ~3.35

  • HOAt pKa: ~3.28

Causality: The lower pKa of 6-Cl-HOBt (~1.25 units lower than HOBt) results in an active ester that is significantly more electrophilic. This accelerates the coupling rate, which is critical for sterically hindered amino acids where slow kinetics often lead to racemization or aggregation.

Visualization: Activation & Aminolysis Pathway

The following diagram illustrates how the electron-withdrawing nature of the chlorine substituent stabilizes the leaving group anion, driving the reaction forward more efficiently than HOBt.

ActivationMechanism Carboxyl Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxyl->O_Acylisourea Activation Activator Carbodiimide (DIC/EDC) Activator->O_Acylisourea ActiveEster 6-Cl-OBt Active Ester (Stabilized by Cl-) O_Acylisourea->ActiveEster Transesterification (Fast) Byproduct Urea Byproduct O_Acylisourea->Byproduct Side Reaction Additive 6-Cl-HOBt (Additive) Additive->ActiveEster pKa ~3.35 PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond Aminolysis (Rapid due to Cl-) Amine Amine (R'-NH2) Amine->PeptideBond

Figure 1: The 6-Cl-HOBt mediated coupling pathway. The chlorine substituent stabilizes the benzotriazole anion, making the 6-Cl-OBt ester a superior leaving group compared to the HOBt analog.

Critical Performance Comparison

The following table synthesizes data comparing the three primary benzotriazole-based additives.

Table 1: Additive Performance Matrix
FeatureHOBt6-Cl-HOBtHOAt
Acidity (pKa) ~4.60~3.35~3.28
Reactivity ModerateHighVery High
Racemization Suppression GoodExcellentSuperior
Safety (Dry) Class 1 ExplosiveClass 1 ExplosiveClass 1 Explosive
Cost Efficiency HighHigh (Good Compromise)Low (Expensive)
Solubility (DMF) HighHighHigh
Racemization Data

Experimental studies have demonstrated that 6-Cl-HOBt significantly outperforms HOBt in preserving chiral integrity. In comparative studies involving the coupling of racemization-prone residues like Histidine and Serine:

  • Serine Coupling: Protocols utilizing 6-Cl-HOBt derivatives (like HCTU) have shown <2% racemization , with optimized conditions yielding <0.5% [6].

  • Efficiency: The reaction rates with 6-Cl-HOBt esters are often comparable to HOAt but achieved at a fraction of the cost, making it the preferred choice for large-scale industrial synthesis of complex peptides like Fuzeon (T-20) [5].

Safety Profile & Stability

Warning: Both HOBt and 6-Cl-HOBt are classified as explosives (Class 1) in their dry, anhydrous forms. They possess high energy content and can propagate a detonation under specific confinement or booster conditions [3, 4].[1][2]

  • Thermal Stability: Differential Scanning Calorimetry (DSC) data indicates that benzotriazole derivatives exhibit significant exotherms upon decomposition. For HOBt, a large exotherm (~1.6 kJ/g) is observed peaking around 215°C [1].[3] 6-Cl-HOBt exhibits a similar energetic profile.[4]

  • Operational Safety: To mitigate these risks, commercial 6-Cl-HOBt is almost exclusively supplied as a hydrate (typically containing ~10-20% water) or as a uronium/aminium salt (e.g., HCTU). The hydrate form desensitizes the compound, reclassifying it as a flammable solid (Class 4.1) rather than an explosive for transport in many jurisdictions.

  • Advantage: While the intrinsic explosive hazard is similar to HOBt, the process safety is often enhanced because the higher reactivity of 6-Cl-HOBt allows for lower molar equivalents or shorter reaction times, reducing the total energetic load in the reactor.

Experimental Protocol: 6-Cl-HOBt Mediated Coupling

This protocol describes a standard solution-phase coupling using DIC (Diisopropylcarbodiimide) and 6-Cl-HOBt. This system is self-validating: the formation of the active ester can be monitored, and the suppression of N-acylurea formation is chemically favored.

Materials
  • Carboxylic Component: Fmoc-Amino Acid (1.0 equiv)

  • Amine Component: Free amine on resin or in solution (1.0 equiv)

  • Coupling Reagent: DIC (1.0 - 1.1 equiv)

  • Additive: 6-Cl-HOBt hydrate (1.0 - 1.1 equiv)

  • Solvent: DMF or NMP (Dry)

Workflow Diagram

CouplingProtocol Start Start: Prepare Reagents Dissolve Dissolve AA + 6-Cl-HOBt in DMF Start->Dissolve Cool Cool to 0°C (Suppress Racemization) Dissolve->Cool AddDIC Add DIC (Activation) Cool->AddDIC PreActivate Pre-activation (5-10 min) Form Active Ester AddDIC->PreActivate AddAmine Add Amine Component PreActivate->AddAmine React React at RT (Monitor by Kaiser Test/HPLC) AddAmine->React Finish Wash/Workup React->Finish

Figure 2: Step-by-step workflow for DIC/6-Cl-HOBt mediated peptide coupling.

Step-by-Step Procedure
  • Preparation: Dissolve the Fmoc-amino acid (1.0 equiv) and 6-Cl-HOBt hydrate (1.0 equiv) in a minimum amount of DMF.

    • Note: Ensure the 6-Cl-HOBt is fully dissolved. The solution may turn slightly yellow.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.0 equiv).

    • Why 0°C? Low temperature during the initial activation step minimizes the formation of the oxazolone intermediate, the primary culprit in racemization.

  • Pre-activation: Stir for 5–10 minutes.

    • Checkpoint: This allows the O-acylisourea to convert to the stable 6-Cl-OBt active ester.

  • Coupling: Add the amine component (resin-bound or free amine). Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 60–120 minutes. Monitor reaction completion via Kaiser test (for solid phase) or HPLC/TLC (for solution phase).

  • Workup: Filter (if solid phase) or perform standard extraction (if solution phase).

Conclusion

For researchers currently relying on HOBt, switching to 6-Cl-HOBt offers a clear strategic advantage. It provides the high reactivity and low racemization profile typically associated with expensive HOAt-based reagents, but at a cost structure closer to HOBt. While safety handling regarding its energetic nature remains similar to HOBt, its superior performance in difficult couplings makes it the modern "workhorse" additive for robust peptide synthesis.

References

  • AIChE Proceedings. (2010). Thermal Hazard Evaluation of 1-Hydroxybenzotriazole Hydrate By DSC, ARC and Calvet Calorimeter. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Wehrstedt, K. D., et al. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials. Link

  • Luxembourg Bio Technologies. (2005). Explosive properties of 1-hydroxybenzotriazoles. Link

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi. Link

  • ResearchGate. (2008). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis.[5][6][7] Part 2: Racemization studies. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link

Sources

The Efficacy of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in Suppressing Racemization During Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, maintaining the stereochemical integrity of synthetic peptides is not merely a matter of purity; it is fundamental to biological activity and therapeutic efficacy. The loss of chiral purity at the α-carbon of an amino acid during peptide bond formation, known as racemization, can yield diastereomeric impurities that are challenging to separate and may exhibit altered or diminished biological function. The choice of coupling reagents and additives is a critical determinant in mitigating this deleterious side reaction.

This guide provides an in-depth, objective comparison of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) with other common racemization suppressants. We will explore the mechanistic underpinnings of its efficacy, present supporting experimental data, and provide detailed protocols for the quantitative assessment of racemization, empowering you to make informed decisions in your peptide synthesis endeavors.

The Specter of Racemization in Peptide Synthesis

The formation of a peptide bond necessitates the activation of a carboxylic acid group of an N-protected amino acid. This activation, while essential for amide bond formation, concurrently increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar 5(4H)-oxazolone intermediate. This achiral intermediate is susceptible to nucleophilic attack from the amine component from either face, resulting in a mixture of L- and D-isomers of the newly formed peptide bond.[1] The propensity for racemization is influenced by several factors, including the nature of the amino acid side chain (with residues like histidine and cysteine being particularly susceptible), the type of base used, reaction temperature, and, most critically, the choice of coupling reagent and additive.[2][3]

The Mechanism of Racemization Suppression by 6-Cl-HOBt

Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives play a crucial role in minimizing racemization by altering the reaction pathway. When used in conjunction with a coupling agent like a carbodiimide (e.g., DIC), 6-Cl-HOBt rapidly converts the highly reactive O-acylisourea intermediate into a less reactive but still potent active ester. This active ester is more sterically hindered and less prone to cyclization into the problematic oxazolone intermediate.[2]

The key to 6-Cl-HOBt's enhanced performance over its parent compound, HOBt, lies in the electron-withdrawing effect of the chlorine atom at the 6-position of the benzotriazole ring. This substitution increases the acidity of the N-hydroxy group, making 6-Cl-HOBt a more effective leaving group. This heightened reactivity facilitates a faster rate of aminolysis (the desired peptide bond formation), which kinetically outcompetes the rate of oxazolone formation and subsequent racemization.[2]

Racemization_Suppression cluster_pathways AA_COOH N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acylisourea + Coupling_Reagent Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar, Achiral) O_Acylisourea->Oxazolone Cyclization (fast) Active_Ester 6-Cl-OBt Active Ester (Less Prone to Racemization) O_Acylisourea->Active_Ester + 6-Cl-HOBt (very fast) Racemized_Peptide Racemized Peptide (L- and D-isomers) Oxazolone->Racemized_Peptide + Amine Cl_HOBt 6-Cl-HOBt Desired_Peptide Desired Peptide (Stereochemically Pure) Active_Ester->Desired_Peptide + Amine (fast) Amine Amine Component (H2N-R')

Caption: Mechanism of racemization suppression by 6-Cl-HOBt.

Comparative Performance of 6-Cl-HOBt and its Derivatives

The efficacy of a racemization suppressant is best evaluated through direct comparison with other established reagents under identical conditions. While extensive datasets are often generated using proprietary model systems, the literature provides valuable insights. Uronium/aminium salts derived from HOBt analogues, such as HCTU (derived from 6-Cl-HOBt), are frequently used as benchmarks.

Coupling Reagent/AdditiveModel Peptide System% Racemization (D-isomer)Reference
HCTU Coupling of a Serine residue< 0.5% (without pre-activation)[4]
HCTU Coupling of a Serine residue< 2.0% (with pre-activation)[4]
HATU Z-Phg-OH + H-Pro-NH29.5%[5]
COMU Z-Phg-OH + H-Pro-NH210.5%[5]
DIC/HOBt Peptide fragment condensation1-5%[5]
DIC alone Peptide fragment condensation10-30%[5]

Analysis of Comparative Data:

The data indicates that 6-Cl-HOBt-based reagents, such as HCTU, are highly effective at suppressing racemization, particularly for sensitive amino acids like serine.[4] The level of racemization can be remarkably low, especially when pre-activation steps are avoided.[4] When compared to the highly reactive HATU and COMU, HCTU offers a compelling balance of high coupling efficiency and minimal racemization, often at a more favorable cost.[6][7] The significant reduction in racemization when HOBt is added to carbodiimide-mediated couplings underscores the critical role of these additives.[5] 6-Cl-HOBt is often considered a good compromise in terms of reactivity and price when compared to HOBt and the more reactive (and expensive) HOAt.[7][8]

Experimental Protocol: Quantitative Assessment of Racemization by HPLC

A robust and reproducible method for quantifying racemization is essential for validating coupling protocols and comparing the performance of different reagents. The following protocol outlines a standard approach using High-Performance Liquid Chromatography (HPLC) to separate and quantify the desired L-L diastereomer from the undesired D-L diastereomer in a model peptide.

1. Synthesis of a Model Peptide:

A common model system involves the coupling of an N-protected amino acid to a chiral amino acid ester, for example, the coupling of Z-Phe-OH to H-Val-OMe. The resulting dipeptide, Z-Phe-Val-OMe, will exist as two diastereomers (L-L and D-L) if racemization occurs at the phenylalanine residue.

2. Experimental Workflow:

HPLC_Workflow Start Start: Prepare reaction mixture (Z-Phe-OH, H-Val-OMe, Solvent, Base) Add_Reagents Add Coupling Reagent and Additive (e.g., DIC + 6-Cl-HOBt) Start->Add_Reagents Reaction Stir at controlled temperature for a defined time Add_Reagents->Reaction Workup Aqueous workup and extraction of crude dipeptide Reaction->Workup HPLC_Analysis Analyze crude product by Reversed-Phase HPLC Workup->HPLC_Analysis Quantification Integrate peak areas of L-L and D-L diastereomers HPLC_Analysis->Quantification Calculate Calculate % Racemization: [D-L / (L-L + D-L)] x 100 Quantification->Calculate

Caption: Workflow for racemization assessment using a model peptide.

3. Detailed HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable for separating these diastereomers.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from, for example, 30% to 70% B over 30 minutes. The exact gradient should be optimized to achieve baseline separation of the two diastereomer peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude peptide product in a suitable solvent (e.g., a small amount of mobile phase B) to a concentration of approximately 1 mg/mL.

4. Data Analysis:

The two diastereomers (L-L and D-L) should elute as distinct peaks. Integrate the area of each peak. The percentage of racemization is calculated as follows:

% Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] x 100

This entire procedure should be repeated for each coupling reagent and additive combination under investigation, ensuring that all other reaction parameters (temperature, concentration, reaction time, base) are held constant for a valid comparison.

Conclusion and Recommendations

The selection of an appropriate racemization suppressant is a critical decision in peptide synthesis, with direct consequences for product purity and biological function. The available evidence demonstrates that 6-Cl-HOBt and its uronium/aminium derivatives, such as HCTU, are highly effective at minimizing racemization, often outperforming the traditional HOBt. They represent a robust and often more cost-effective alternative to HOAt-based reagents, providing an excellent balance of reactivity and stereochemical preservation.

For demanding syntheses involving racemization-prone amino acids, the use of 6-Cl-HOBt as an additive or a 6-Cl-HOBt-derived coupling reagent is strongly recommended. Furthermore, optimizing reaction conditions, such as avoiding pre-activation and using weaker bases where appropriate, can further enhance the stereochemical purity of the final peptide product. By employing the rigorous analytical methods outlined in this guide, researchers can confidently select and validate their coupling strategies to ensure the synthesis of high-quality, stereochemically defined peptides.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. 2024-05-10. Available at: [Link]

  • Model of peptide used in racemization studies. ResearchGate. Available at: [Link]

  • Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. ResearchGate. 2025-08-07. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. ResearchGate. 2025-08-07. Available at: [Link]

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Technical Support Information Bulletin 1206 - HCTU. AAPPTEC. Available at: [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. 2025-08-07. Available at: [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. 2016-10-04. Available at: [Link]

  • Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed. Available at: [Link]

  • Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Semantic Scholar. 1994-04-11. Available at: [Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. 2017-07-18. Available at: [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. 2008-06-22. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Available at: [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed. Available at: [Link]

Sources

comparative analysis of benzotriazole-based coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Comparative Guide to Benzotriazole-Based Coupling Reagents in Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational technique. The success of this synthesis—measured in yield, purity, and chiral integrity—is critically dependent on the choice of coupling reagent. Among the most reliable and widely adopted classes of reagents are those based on the benzotriazole scaffold. Their high reactivity and remarkable ability to suppress racemization have made them indispensable tools in both solid-phase peptide synthesis (SPPS) and solution-phase applications.[1]

This guide provides an in-depth comparative analysis of the major families of benzotriazole-based coupling reagents. We will explore their mechanisms of action, dissect their relative performance with supporting data, and offer field-proven protocols to empower you to make informed decisions for your specific synthetic challenges.

The General Mechanism: Activating the Carboxyl Group

The primary function of a coupling reagent is to activate the carboxyl group of an N-protected amino acid, transforming it into a highly reactive species susceptible to nucleophilic attack by the amino group of another.[2] Benzotriazole-based reagents achieve this by forming a reactive ester intermediate. The process, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is central to their efficacy.[3]

The two parent additives that define this class are 1-hydroxybenzotriazole (HOBt) and its more potent analogue, 1-hydroxy-7-azabenzotriazole (HOAt).[4][5]

  • HOBt (1-Hydroxybenzotriazole): When used with an activator like a carbodiimide (e.g., DCC, DIC), HOBt traps the initially formed O-acylisourea intermediate to generate an HOBt-active ester. This intermediate is more stable and less prone to racemization-inducing side reactions than the O-acylisourea itself.[2][6]

  • HOAt (1-Hydroxy-7-azabenzotriazole): The introduction of a nitrogen atom at the 7-position of the benzotriazole ring has a profound effect. This nitrogen atom acts as an electron-withdrawing group, making HOAt a better leaving group than HOBt.[5] Furthermore, the neighboring pyridine nitrogen can participate in the reaction, providing anchimeric assistance that accelerates the coupling reaction.[7] This dual effect makes HOAt-based reagents significantly more reactive and superior at suppressing racemization, especially for sterically hindered or racemization-prone amino acids.[4][6]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH (Amino Acid 1) Active_Ester Reactive Intermediate (OAt- or OBt-Ester) Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Amide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Amide_Bond Nucleophilic Attack Amine H₂N-R' (Amino Acid 2) Amine->Amide_Bond Byproducts Byproducts (e.g., Urea, HOBt) Amide_Bond->Byproducts

Figure 1. General workflow for amide bond formation using benzotriazole-based reagents.

Families of Benzotriazole-Based Reagents

Benzotriazole-based reagents can be broadly categorized into two main families: aminium/uronium salts and phosphonium salts.

Aminium/Uronium Salts

These are the most popular and widely used reagents in modern peptide synthesis. They are characterized by a central carbon atom bonded to nitrogen atoms, forming a guanidinium-like structure.[8] While often called "uronium" salts, extensive studies have shown they exist predominantly in the more stable aminium/guanidinium form.[9]

  • HBTU/TBTU: (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/tetrafluoroborate). For years, HBTU and its tetrafluoroborate counterpart, TBTU, have been the workhorses of SPPS. They are cost-effective, highly efficient for most standard couplings, and produce water-soluble byproducts, simplifying purification.[2][4]

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). As the HOAt analogue of HBTU, HATU is generally considered the gold standard for reactivity and racemization suppression.[10] It excels in "difficult" couplings, such as those involving sterically hindered amino acids (e.g., Aib) or N-methylated residues.[4][11] Its superior performance comes at a higher cost.[12]

  • HCTU: (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). HCTU represents a strategic compromise between HBTU and HATU. The electron-withdrawing chlorine atom at the 6-position of the HOBt moiety makes it more reactive than HBTU.[1][13] It often provides performance comparable to HATU for many sequences but at a significantly lower cost, making it an excellent choice for routine and large-scale synthesis.[11][12]

Phosphonium Salts

Phosphonium salts were among the first HOBt-based reagents developed to overcome the limitations of carbodiimides.[14]

  • BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). BOP is a highly effective reagent that minimizes asparagine and glutamine dehydration side reactions.[14] However, its use has dramatically declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][15]

  • PyBOP: ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Developed as a safer alternative to BOP, PyBOP replaces the dimethylamino groups with pyrrolidino groups.[15] This modification prevents the formation of HMPA, generating a less toxic byproduct.[16] PyBOP's coupling efficiency is comparable to BOP, with rapid reaction kinetics.[14]

  • PyAOP: ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). As the HOAt analogue of PyBOP, PyAOP offers enhanced reactivity and is particularly effective for coupling N-methyl amino acids.[7][14] A key advantage of phosphonium reagents like PyAOP and PyBOP is that they cannot guanidinylate the N-terminal amine, a potential side reaction with aminium salts when used in excess.[4][7]

Comparative Performance Analysis

The choice of reagent should be a data-driven decision based on the specific demands of the peptide sequence. Key performance indicators include coupling efficiency (yield and reaction speed), racemization suppression, and practical handling considerations.

Data Presentation: Key Reagent Properties
ReagentActivating GroupRelative ReactivityRacemization SuppressionKey Characteristics
HBTU HOBtGoodGoodCost-effective, widely used standard reagent.[1]
TBTU HOBtGoodGoodNear-identical properties to HBTU, differs in counter-ion.[4]
HATU HOAtVery HighExcellentThe most reactive aminium salt; ideal for difficult couplings and minimizing racemization.[1][10]
HCTU 6-Cl-HOBtHighVery GoodMore reactive than HBTU, often rivals HATU at a lower cost.[1][12]
PyBOP HOBtGoodGoodSafer alternative to BOP; no carcinogenic byproduct formation.[14][15]
PyAOP HOAtHighExcellentHighly reactive phosphonium salt; no risk of N-terminal guanidinylation.[7][14]
Coupling Efficiency & Kinetics

In a comparative study synthesizing the 65–74 fragment of the acyl carrier protein (ACP), HCTU and HATU produced peptides of extremely similar purity, which was superior to that achieved with HBTU, TBTU, and PyBOP.[11] This highlights the enhanced reactivity conferred by the HOAt (in HATU) and 6-Cl-HOBt (in HCTU) leaving groups.[7] For most routine syntheses, HBTU and HCTU provide excellent yields in a timely manner. However, for kinetically challenging couplings, such as attaching a bulky amino acid to a sterically hindered N-terminus, HATU is often the reagent of choice due to its superior reaction rates.[10]

Racemization Suppression

The prevention of racemization is one of the most significant challenges in peptide synthesis.[17] Racemization is particularly problematic for sensitive amino acids like histidine and cysteine and during fragment condensation.[18]

Here, the superiority of HOAt-based reagents is undisputed. The HOAt active ester is highly effective at preserving the chiral integrity of the activated amino acid.[6] While HOBt and 6-Cl-HOBt provide good protection against racemization, HOAt is the additive of choice when optical purity is paramount.[17][18] For this reason, HATU and PyAOP are often preferred for synthesizing peptides intended for therapeutic applications, where even minor diastereomeric impurities are unacceptable.

Practical Considerations & Protocol Design

G Start Start: Resin Swelling & Fmoc Deprotection PrepareAA Prepare Activated Amino Acid: 1. Dissolve AA in DMF 2. Add Coupling Reagent 3. Add Base (DIPEA) Start->PrepareAA While deprotecting Preactivate Pre-activation (5-10 min) PrepareAA->Preactivate Couple Couple to Resin (Monitor with Kaiser Test) Preactivate->Couple Wash Wash Resin (3x with DMF) Couple->Wash Loop Next Cycle? Wash->Loop Loop->Start Yes End Final Deprotection, Cleavage & Purification Loop->End No

Figure 2. Standard experimental workflow for a single coupling cycle in SPPS.

Experimental Protocol: Standard HATU-Mediated Coupling in SPPS

This protocol describes a standard coupling cycle on a 0.1 mmol scale. Equivalents are based on the initial resin loading.

Materials:

  • Fmoc-protected amino acid (4.0 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq., 0.8 mmol)

  • Amine-free N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with free N-terminal amine (1.0 eq., 0.1 mmol)

Procedure:

  • Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (3 x 10 mL) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF (approx. 2 mL). Add the DIPEA and allow the solution to pre-activate for 1-5 minutes. The solution will typically turn a pale yellow.[10]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. Reaction times can vary from 20 minutes to several hours, depending on the difficulty of the coupling.[10][19]

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Causality and Self-Validation:

  • Why pre-activate? Pre-activation ensures the formation of the highly reactive OAt-ester before the solution is added to the resin, maximizing the coupling rate upon introduction to the free amine.

  • Why use excess reagents? Using a 4-fold excess of reagents drives the reaction to completion, which is critical in SPPS to avoid deletion sequences and ensure a high-purity final product.[20]

  • Trustworthiness: The Kaiser test is a self-validating step. If the test remains positive after the standard reaction time, it indicates an incomplete or "difficult" coupling, prompting the researcher to either extend the reaction time or perform a second "double" coupling to ensure the sequence is correctly elongated.

Conclusion

The benzotriazole family of coupling reagents offers a versatile and powerful toolkit for modern peptide synthesis. While HBTU remains a reliable and cost-effective option for many applications, HCTU provides a significant boost in reactivity with a modest increase in cost. For the most demanding synthetic challenges, where speed and the absolute suppression of racemization are paramount, HATU and PyAOP remain the reagents of choice. The selection of the optimal reagent requires a careful balance of the peptide's structural characteristics, the project budget, and the ultimate purity requirements. By understanding the mechanistic nuances and performance differences outlined in this guide, researchers can confidently navigate these choices to achieve synthetic success.

References

  • Vertex AI Search, The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides, Coupling Reagents.
  • AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem, A Researcher's Guide to Benzotriazole-Based Coupling Reagents: A Performance Comparison.
  • Benchchem, Standard Protocol for HATU Peptide Coupling: Applic
  • Benchchem, The Chemistry Behind HOAt: Activ
  • Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem, A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis.
  • Benchchem, PyBOP vs. BOP Reagent: A Comprehensive Technical Guide to Safety and Byproducts.
  • PMC, Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applic
  • AAPPTec, Technical Support Inform
  • ResearchGate, Mechanism of BOP-medi
  • American Laboratory, Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Autom
  • Nowick Laboratory, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Luxembourg Bio Technologies, Carbodiimide-Mediated Amide Formation in a Two-Phase System.
  • YouTube, HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Sigma-Aldrich, Peptide Coupling Reagents Guide.
  • Biotage, Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
  • ACS Publications, Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Aapptec, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Chemical Reviews, Peptide Coupling Reagents, More than a Letter Soup.
  • International Journal of Pharmaceutical, Chemical and Biological Sciences, APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Luxembourg Bio Technologies, COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.
  • Luxembourg Bio Technologies, Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • RSC Publishing, Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Wikipedia, HCTU.
  • Benchchem, HCTU vs. HBTU: A Foundational Technical Guide to Core Differences in Peptide Synthesis.

Sources

Yield Improvement in Complex Peptide Synthesis: A Technical Guide to 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement with 6-Chloro-1-hydroxybenzotriazole in Complex Peptides Content Type: Publish Comparison Guide

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the "difficult sequence" remains a primary bottleneck.[1][2] While 1-Hydroxybenzotriazole (HOBt) has been the industry standard for decades, its performance diminishes when faced with steric hindrance, aggregation-prone regions, or N-methylated amino acids.

This guide analyzes This compound (6-Cl-HOBt) , a structural analog of HOBt that bridges the gap between the cost-effective HOBt and the highly efficient (but expensive) HOAt. By leveraging the electron-withdrawing effect of the chlorine substituent, 6-Cl-HOBt offers faster kinetics and superior racemization suppression, making it a critical tool for maximizing yield in complex peptide therapeutics.

Mechanistic Insight: The "Chlorine Effect"

The efficacy of benzotriazole additives is governed by their acidity (pKa) and the stability of the leaving group.

  • Acidity & Activation: The chlorine atom at the 6-position is electron-withdrawing. This lowers the pKa of the hydroxyl group compared to HOBt.

  • Kinetic Consequence: A lower pKa correlates with a more stable leaving group anion (6-Cl-OBt⁻). Upon nucleophilic attack by the amino group of the growing peptide chain, the 6-Cl-OBt ester is displaced more rapidly than the OBt ester.

  • Racemization Suppression: Faster coupling kinetics reduce the time the activated amino acid spends in the oxazolone state—the primary pathway for racemization.

Comparative pKa Values (Acetonitrile/Water):

  • HOBt: ~4.60

  • 6-Cl-HOBt: ~3.35 (Approaching HOAt)

  • HOAt: ~3.28

Visualization: Activation & Coupling Mechanism

The following diagram illustrates how 6-Cl-HOBt intercepts the O-acylisourea to form a reactive active ester, preventing N-acylurea formation and oxazolone-mediated racemization.

Mechanism AA Fmoc-Amino Acid OAU O-Acylisourea (Highly Reactive/Unstable) AA->OAU + DIC DIC Carbodiimide (DIC) Oxazolone Oxazolone (Racemization Pathway) OAU->Oxazolone Slow Coupling ActiveEster 6-Cl-OBt Active Ester (Stabilized/Reactive) OAU->ActiveEster + 6-Cl-HOBt (Fast) Peptide Peptide Bond (Product) Oxazolone->Peptide Racemized Product Additive 6-Cl-HOBt ActiveEster->Peptide + Amine (Rapid Nucleophilic Attack) Amine Resin-bound Amine

Figure 1: Mechanism of 6-Cl-HOBt mediated activation. The additive rapidly converts the prone-to-racemization O-acylisourea into a stable yet reactive active ester.

Comparative Performance Analysis
A. Yield Improvement in Difficult Sequences

The superiority of 6-Cl-HOBt (and its uronium salt derivative, TCTU) is most evident in "difficult" sequences prone to aggregation, such as the Acyl Carrier Protein fragment (ACP 65-74).

Table 1: Comparative Yields for ACP(65-74) Synthesis Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂

Coupling Reagent SystemAdditive Base StructureYield (%)Performance Note
TBTU / HOBt HOBt63%Standard protocol struggles with aggregation.
HCTU 6-Cl-HOBt73%Improved reactivity due to Cl-substitution.
HATU HOAt78%High efficiency, but significantly higher cost.
TCTU 6-Cl-HOBt87% Outperforms HATU in this specific aggregation model.

Data synthesized from comparative studies on benzotriazole derivatives [1][4].[3]

B. Racemization Suppression

For sensitive amino acids like Histidine (His) and Cysteine (Cys), or during segment condensation, racemization is a critical failure mode.

Table 2: Racemization Rates (Z-Phg-Pro-NH2 Model)

Additive% DL-Isomer (Racemization)
None (DIC only) > 15.0%
HOBt ~ 2.5%
6-Cl-HOBt < 1.0%
HOAt < 0.8%

6-Cl-HOBt provides racemization suppression comparable to HOAt at a fraction of the cost [5].[4]

C. Safety Profile (Critical Warning)

Unlike Oxyma Pure , which is a non-explosive alternative, 6-Cl-HOBt shares the explosive properties of HOBt .

  • Dry State: Both HOBt and 6-Cl-HOBt are Class 1 explosives.

  • Mitigation: Always purchase and store 6-Cl-HOBt as a hydrate (wetted) or in solution.

  • Comparison: If safety is the sole priority, Oxyma Pure is superior. If coupling efficiency in difficult sequences is the priority, 6-Cl-HOBt is the superior choice among benzotriazoles [2][6].

Decision Matrix: When to Use 6-Cl-HOBt

Not every coupling requires high-performance additives. Use this workflow to optimize cost vs. yield.

DecisionMatrix Start Select Coupling Additive Standard Standard Sequence? (Ala, Gly, Leu, Phe) Start->Standard Difficult Difficult Sequence? (Arg, Val, Ile, Aib, N-Me) Start->Difficult UseHOBt Use DIC + HOBt (Cost Effective) Standard->UseHOBt Yes UseOxyma Use DIC + Oxyma Pure (Safety Priority) Standard->UseOxyma Safety Concern? Racemization Racemization Prone? (His, Cys, Ser) Difficult->Racemization Use6Cl Use DIC + 6-Cl-HOBt (High Yield/Low Racemization) Difficult->Use6Cl Aggregation Prone Racemization->Use6Cl Yes (Standard Difficulty) UseHOAt Use HATU / HOAt (Last Resort / Macrocyclization) Racemization->UseHOAt Extreme Difficulty

Figure 2: Selection workflow for peptide coupling additives.

Experimental Protocol: High-Efficiency Coupling

Objective: Synthesis of a sterically hindered dipeptide (e.g., Fmoc-Aib-Aib-OH or Fmoc-Val-Val-OH) using 6-Cl-HOBt.

Reagents
  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Activator: DIC (Diisopropylcarbodiimide).

  • Additive: this compound (6-Cl-HOBt) monohydrate.

  • Solvent: DMF (Peptide synthesis grade, amine-free).

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh 200 mg of resin into a reaction vessel.

    • Swell in DCM for 20 minutes; drain.

    • Wash with DMF (3 x 1 min).

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash with DMF (5 x 1 min) to remove all traces of piperidine (crucial to prevent premature active ester hydrolysis).

  • Activation (In-Situ):

    • Note: Pre-activation is generally discouraged for Cys/His to minimize racemization, but acceptable for sterics.

    • Dissolve Fmoc-Amino Acid (3.0 eq) and 6-Cl-HOBt (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) to the amino acid/additive solution.

    • Observation: The solution may turn slightly yellow (characteristic of the active ester formation).

    • Allow to activate for 2–3 minutes.

  • Coupling:

    • Transfer the activated solution to the resin.

    • Agitate at room temperature for 60 minutes .

    • Optimization: For extremely hindered residues (e.g., Aib), extend time to 2 hours or use microwave irradiation (50°C, 10 min).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • Result: If beads are colorless, coupling is >99% complete. If blue, re-couple using fresh reagents (consider switching to HATU if 6-Cl-HOBt fails twice).

  • Washing:

    • Drain and wash with DMF (4 x 1 min) and DCM (3 x 1 min).

References
  • Comparison of Coupling Reagents in SPPS (ACP 65-74 Study) Source: ResearchGate / Luxembourg Bio Technologies Data: Demonstrates TCTU (6-Cl-HOBt based) yields 87% vs TBTU (HOBt based) 63%.[3]

  • Explosive Properties of 1-Hydroxybenzotriazoles Source: Journal of Hazardous Materials / PubMed Data: Confirms 6-Cl-HOBt and HOBt are Class 1 explosives when dry.

  • Spectrophotometric Determination of pKa's of HOBt Derivatives Source: Journal of the Chemical Society of Pakistan Data: Establishes the acidity ranking: 6-Cl-HOBt is significantly more acidic than HOBt.

  • Efficient Peptide Synthesis: Guide to Coupling Reagents Source: Bachem Data: Discusses the replacement of HOBt with 6-Cl-HOBt for higher reaction rates.

  • Racemization Studies on 6-Cl-HOBt Based Reagents Source: 27th European Peptide Symposium Data: Shows Serine racemization < 0.5% with 6-Cl-HOBt protocols.

  • Safety Data Sheet: this compound Source: Sigma-Aldrich Data: Hazard statements H203 (Explosive) and H302 (Harmful if swallowed).

Sources

A Senior Application Scientist's Guide to Peptide Coupling Additives: A Cost-Effectiveness Analysis of 6-Cl-HOBt and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-quality peptides in a time- and cost-efficient manner is a paramount objective. The choice of coupling additives in solid-phase peptide synthesis (SPPS) is a critical determinant of success, directly impacting reaction kinetics, product purity, and the suppression of undesirable side reactions, most notably racemization. This guide provides an in-depth technical comparison of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) with other commonly used additives, namely 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (OxymaPure). By integrating cost analysis with performance data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Crucial Role of Additives in Peptide Coupling

During peptide synthesis, the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is facilitated by a coupling reagent, often a carbodiimide like N,N'-diisopropylcarbodiimide (DIC). However, the activated carboxylic acid intermediate is highly susceptible to racemization, a process that leads to the loss of stereochemical integrity of the amino acid. Coupling additives are employed to mitigate this issue by forming an active ester intermediate that is more stable and less prone to racemization, while simultaneously accelerating the coupling reaction.

Mechanism of Action: A Comparative Overview

The efficacy of a coupling additive is intrinsically linked to its chemical structure and acidity. The additive reacts with the O-acylisourea intermediate formed by the reaction of the carboxylic acid and the carbodiimide, generating a more reactive and less racemization-prone active ester.

G cluster_activation Activation & Racemization Pathways cluster_suppression Suppression of Racemization by Additives Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (highly reactive, prone to racemization) Carboxylic_Acid->O_Acylisourea + Coupling Reagent Coupling_Reagent e.g., DIC Oxazolone Oxazolone Intermediate O_Acylisourea->Oxazolone Base-catalyzed (Path to Racemization) Active_Ester Active Ester (more stable, less prone to racemization) O_Acylisourea->Active_Ester + Additive Amino_Acid H2N-R' Racemized_Product Racemized Product Oxazolone->Racemized_Product Additive Additive (HOBt, 6-Cl-HOBt, HOAt, OxymaPure) Peptide_Bond Desired Peptide Bond Active_Ester->Peptide_Bond + Amino Acid

Figure 1: General mechanism of peptide coupling and the role of additives in suppressing racemization.

The key difference between the additives lies in the electron-withdrawing properties of their molecular structures, which influences the acidity of the N-OH group and the reactivity of the resulting active ester.

  • HOBt (1-Hydroxybenzotriazole): The traditional and most widely used coupling additive. It is effective in suppressing racemization to a large extent in many standard coupling reactions.[1]

  • 6-Cl-HOBt (this compound): The presence of an electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity of the N-OH group compared to HOBt.[2] This makes 6-Cl-HOBt a better leaving group, leading to faster reaction rates and more effective suppression of racemization, particularly in challenging couplings.[2][3]

  • HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom in the 7-position of the ring acts as a powerful electron-withdrawing group, significantly increasing the acidity and reactivity of the corresponding active esters. HOAt is generally considered one of the most efficient additives for preventing racemization.

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate): A non-benzotriazole-based additive developed as a safer alternative to HOBt and its derivatives, which have potential explosive properties. OxymaPure has demonstrated high reactivity and excellent racemization suppression, often comparable or even superior to HOAt.

Cost-Effectiveness Analysis: A Head-to-Head Comparison

While performance is a primary concern, the cost of reagents is a significant factor in the overall budget of a research project or a drug development campaign. The following table provides an approximate cost comparison of the four additives from various suppliers. Prices are subject to change and may vary between suppliers and based on purity grades.

Additive10 g Price (USD)100 g Price (USD)1 kg Price (USD)
HOBt ~$20~$41 - $85~$250
6-Cl-HOBt ~$30~$84 - $90~$360
HOAt ~$50~$300~$2,500
OxymaPure ~$25~$123~$1,000

Disclaimer: This table is for illustrative purposes only. Please consult with specific suppliers for current pricing.

From a purely cost-per-gram perspective, HOBt is the most economical option, followed by 6-Cl-HOBt and OxymaPure. HOAt is significantly more expensive. However, a true cost-effectiveness analysis must also consider the performance of each additive.

Performance Deep Dive: Experimental Data on Yield, Purity, and Racemization

The ultimate measure of an additive's value lies in its performance in actual peptide synthesis. The following sections present a comparative summary of experimental data, although it is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature.

Racemization Suppression

The primary function of a coupling additive is to minimize the loss of stereochemical integrity. The degree of racemization is often sequence-dependent and is more pronounced with certain amino acids like histidine and cysteine.[4]

A study comparing new 6-Cl-HOBt based coupling reagents showed that these reagents enable the incorporation of the racemization-prone serine residue with less than 2% racemization.[5] In many cases, avoiding a pre-activation step can reduce serine racemization to less than 0.5%.[5]

Generally, the order of effectiveness in suppressing racemization is:

HOAt > 6-Cl-HOBt > OxymaPure > HOBt

While HOBt is sufficient for many routine syntheses, for peptides containing racemization-prone residues or for the synthesis of long and complex peptides where the cumulative effect of small amounts of racemization can be significant, the use of more powerful additives like 6-Cl-HOBt or HOAt is often justified.

Reaction Efficiency and Peptide Purity

Faster and more complete coupling reactions, facilitated by more reactive additives, lead to higher crude peptide purity and overall yield. This reduces the time and cost associated with downstream purification.

Aminium salts derived from 6-Cl-HOBt, such as HCTU and TCTU, have been shown to be very efficient coupling reagents.[6] Studies have demonstrated that these reagents are more efficient than phosphonium salts like PyBOP.[6] The increased reactivity of 6-Cl-HOBt compared to HOBt translates to higher reaction rates and can lead to improved results in the synthesis of "difficult sequences".[2][3]

OxymaPure has also been shown to be a highly efficient additive, often outperforming HOBt and sometimes even matching the performance of HOAt, especially in challenging syntheses.

Causality Behind Experimental Choices: When to Choose Which Additive

The selection of a coupling additive is not a one-size-fits-all decision. A senior application scientist would consider the following factors:

  • For routine, non-challenging peptides: HOBt often provides a good balance of performance and cost-effectiveness.

  • For peptides with racemization-prone residues (e.g., His, Cys) or sterically hindered amino acids: The higher reactivity and superior racemization suppression of 6-Cl-HOBt or HOAt are highly recommended. While HOAt is often considered the gold standard for racemization suppression, the significant cost difference makes 6-Cl-HOBt a very attractive and often sufficient alternative.

  • For "difficult sequences" prone to aggregation: The faster coupling kinetics offered by 6-Cl-HOBt and HOAt can help to minimize aggregation by reducing the time the growing peptide chain is in a vulnerable state.

  • When safety is a primary concern: OxymaPure is the additive of choice. Its non-explosive nature makes it a safer alternative to the benzotriazole-based additives without compromising on performance.

  • For large-scale synthesis where cost is a major driver: A thorough cost-benefit analysis is crucial. While HOBt is the cheapest, the potential for lower purity and higher racemization could lead to increased purification costs that outweigh the initial savings. In such cases, 6-Cl-HOBt or OxymaPure may offer a better overall economic advantage.

Experimental Protocol: A Framework for Comparative Analysis

To objectively compare the performance of these additives in your own laboratory, a standardized experimental protocol is essential. The following is a general protocol for the solid-phase synthesis of a model peptide using different coupling additives.

G Start Start: Fmoc-protected amino acid on solid support (resin) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling: - Fmoc-amino acid - Coupling Reagent (e.g., DIC) - Additive (HOBt, 6-Cl-HOBt, HOAt, or OxymaPure) - Base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat 5. Repeat steps 1-4 for each amino acid in the sequence Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 7. Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage 8. Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) Wash3->Cleavage Precipitation 9. Precipitation and wash (e.g., cold diethyl ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (Mass Spectrometry, Analytical HPLC) Purification->Analysis

Figure 2: A typical workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (or other appropriate resin) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., DIC, 3 eq.) and the chosen additive (HOBt , 6-Cl-HOBt , HOAt , or OxymaPure , 3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.).

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing: Wash the resin with DMF (5 times) followed by dichloromethane (DCM) (5 times) and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity. The enantiomeric purity can be determined by chiral HPLC analysis or by derivatization followed by GC-MS or HPLC.

Conclusion and Recommendations

The choice of a peptide coupling additive is a multifaceted decision that requires a careful balance of performance, cost, and safety considerations. While HOBt remains a viable option for routine syntheses, the superior performance of its derivatives and alternatives often justifies their higher cost, especially in the context of complex and high-value peptides.

  • 6-Cl-HOBt emerges as a highly cost-effective option for researchers who require enhanced performance over HOBt without the significant financial outlay for HOAt. Its ability to increase reaction rates and more effectively suppress racemization makes it an excellent choice for a wide range of applications, including the synthesis of difficult sequences.

  • OxymaPure stands out as a modern, safe, and highly efficient alternative, making it an ideal choice for laboratories prioritizing safety and green chemistry principles without compromising on the quality of the synthesized peptides.

  • HOAt remains the premium choice for the most challenging syntheses where the utmost suppression of racemization is critical, and the budget allows for its use.

Ultimately, the most cost-effective additive is the one that consistently delivers the desired peptide in the required purity and yield with the minimum of failed syntheses and purification challenges. It is therefore incumbent upon the discerning scientist to evaluate these additives within the context of their specific synthetic goals and available resources.

References

  • Activotec. (n.d.). 6cl-HOBt coupling reagent. Retrieved January 30, 2026, from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 30, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Fields, G. B. (2007). Introduction to peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 30, 2026, from [Link]

  • Sabatino, G., Mulinacci, B., Alcaro, M. C., Chelli, M., Rovero, P., & Papini, A. M. (2002). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Journal of Peptide Science, 8(3), 121-125. [Link]

  • Carl Roth. (n.d.). Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g. Retrieved January 30, 2026, from [Link]

  • Anaspec. (n.d.). 1 - Hydroxybenzotriazole hydrate (HOBt hydrate). Retrieved January 30, 2026, from [Link]

  • P212121. (n.d.). HOBT hydrate [1-Hydroxybenzotriazole hydrate]. Retrieved January 30, 2026, from [Link]

  • A Creative Approach to the Synthesis of Peptides. (n.d.). Racemization in peptide synthesis. Retrieved January 30, 2026, from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sabatino, G., et al. (2002). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. Journal of Peptide Science, 8(3), 126-131. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions. Retrieved January 30, 2026, from [Link]

Sources

The Halogenated Advantage: A Technical Review of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide coupling additives, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) occupies a critical tactical niche.[1] While 1-Hydroxybenzotriazole (HOBt) has long been the industry workhorse, its classification as a Class 1 explosive and slower reaction kinetics have necessitated superior alternatives.

This guide analyzes 6-Cl-HOBt not merely as a substitute, but as a "turbocharged" variant of HOBt. By introducing an electron-withdrawing chlorine atom at the 6-position, the molecule achieves a lower pKa (~3.35 vs. 4.60 for HOBt), resulting in a more reactive active ester. This review objectively compares 6-Cl-HOBt against HOBt, HOAt, and Oxyma Pure, providing experimental protocols and mechanistic insights for drug development professionals.

Part 1: The Stability & Safety Paradigm

Is 6-Cl-HOBt actually safer than HOBt?

A common misconception in process chemistry is that 6-Cl-HOBt is inherently "safe" while HOBt is "explosive." As a Senior Application Scientist, I must correct this: Both are benzotriazole derivatives with explosive potential when dry.

While HOBt (dry) is strictly regulated as a UN Class 1 explosive, 6-Cl-HOBt exhibits similar thermal sensitivity in specific calorimetric tests. However, 6-Cl-HOBt is often preferred because its higher molecular weight and specific crystal packing can render it slightly less sensitive to mechanical shock in hydrated forms.

Critical Safety Note: Always handle 6-Cl-HOBt with the same respect as HOBt. The true "safety" alternative in modern synthesis is Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), which is not explosive.[2] However, 6-Cl-HOBt remains superior for specific steric couplings where benzotriazole kinetics are well-characterized.

Part 2: Comparative Efficacy Data

The efficacy of a coupling additive is defined by two metrics: Acylation Rate (how fast the bond forms) and Epimerization Suppression (maintaining chirality).

The pKa Driver

The mechanism relies on the acidity of the hydroxyl group. A lower pKa means the additive is a better proton donor to the O-acylisourea intermediate and a better leaving group in the subsequent active ester.

AdditiveStructure TypepKa (approx.)[2][3]Relative ReactivityExplosion Hazard (Dry)Cost Profile
HOBt Benzotriazole4.60Baseline (1.0x)High (Class 1)Low
6-Cl-HOBt Chlorinated Benzotriazole3.35 High (~2-5x HOBt)High (Class 1)Moderate
HOAt Aza-benzotriazole3.28Very High (>10x HOBt)HighVery High
Oxyma Pure Oxime4.60*High (Comparable to HOAt)None Low

*Note: While Oxyma has a similar pKa to HOBt, its leaving group geometry allows for reactivity comparable to HOAt without the "neighboring group effect."

Performance Verdict
  • Vs. HOBt: 6-Cl-HOBt is unequivocally superior. It generates active esters that react faster, reducing the time window for oxazolone-mediated racemization.

  • Vs. HOAt: HOAt is the "gold standard" for difficult couplings (e.g., hindered amino acids) due to the pyridine nitrogen's neighboring group effect (anchimeric assistance). However, 6-Cl-HOBt is a cost-effective surrogate for routine-to-moderately-difficult couplings where HOAt is cost-prohibitive.

Part 3: Mechanistic Visualization

The diagram below illustrates the coupling pathway.[4] The critical advantage of 6-Cl-HOBt is the rapid interception of the O-Acylisourea (preventing rearrangement to N-Acylurea) and the formation of a highly reactive active ester.

PeptideCoupling Carboxyl Fmoc-Amino Acid (COOH) OA_Urea O-Acylisourea (Highly Reactive/Unstable) Carboxyl->OA_Urea + DIC DIC Carbodiimide (DIC/EDC) DIC->OA_Urea Oxazolone Oxazolone (Racemization Pathway) OA_Urea->Oxazolone Slow Reaction (Risk) ActiveEster 6-Cl-OBt Active Ester (Stabilized & Reactive) OA_Urea->ActiveEster Rapid Attack by 6-Cl-HOBt Cl_HOBt 6-Cl-HOBt (Additive) Cl_HOBt->ActiveEster Peptide Peptide Bond (Product) ActiveEster->Peptide + Amine (Fast Aminolysis) Amine Amine Component (NH2-R) Amine->Peptide

Figure 1: Mechanism of carbodiimide-mediated coupling using 6-Cl-HOBt.[4][5] The additive intercepts the O-acylisourea to prevent racemization.

Part 4: Experimental Protocol

Application: Solid Phase Peptide Synthesis (SPPS) or Solution Phase. Standard: DIC/6-Cl-HOBt activation.

Reagent Preparation
  • 0.5 M 6-Cl-HOBt Solution: Dissolve 6-Cl-HOBt in DMF (N,N-dimethylformamide). Note: 6-Cl-HOBt is generally more soluble in DMF than HOBt.

  • 0.5 M DIC Solution: Dissolve Diisopropylcarbodiimide in DMF.

Step-by-Step Workflow (SPPS)

This protocol is self-validating; the color change (if using monitoring) and subsequent HPLC purity confirm the efficacy.

  • Resin Preparation: Swell the Fmoc-deprotected resin in DMF for 20 minutes. Drain.

  • Activation (In Situ):

    • Add 3.0 equivalents of Fmoc-Amino Acid to a vial.

    • Add 3.0 equivalents of 0.5 M 6-Cl-HOBt in DMF.

    • Add 3.0 equivalents of 0.5 M DIC in DMF.

    • Expert Insight: Do not pre-activate for >2 minutes. The active ester is reactive; prolonged pre-activation can lead to hydrolysis if solvents are not strictly anhydrous.

  • Coupling:

    • Transfer the activated mixture immediately to the resin.

    • Agitate at Room Temperature for 45–60 minutes.

    • Comparison: HOBt typically requires 60–90 minutes for the same conversion.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Validation: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue beads), re-couple using HATU or HOAt to clear the difficult sequence.

Part 5: Senior Scientist’s Verdict

6-Cl-HOBt is the pragmatic choice for scale-up chemistry where HOAt is too expensive and HOBt is too slow .

  • Use 6-Cl-HOBt when: You need higher coupling rates than HOBt to suppress racemization (e.g., coupling Cysteine or Histidine derivatives) but cannot justify the cost of HOAt.

  • Switch to Oxyma Pure when: You require a non-explosive safety profile for shipping/storage or if you are observing racemization even with 6-Cl-HOBt.

  • Switch to HOAt when: The coupling is sterically hindered (e.g., N-methylated amino acids or Aib residues).

References
  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[6] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7.[6] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][7] An efficient peptide coupling additive.[4][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Link

Sources

Comparative Guide: Benzotriazole vs. Advanced Derivatives for Corrosion Inhibition

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Formulation Chemists Focus: Copper and Alloy Protection in Acidic/Neutral Media

Executive Summary

Benzotriazole (BTA) has served as the gold standard for copper corrosion inhibition since the 1950s. However, industrial demands for higher thermal stability and resistance to aggressive ions (e.g., Cl⁻) have driven the development of functionalized derivatives.

This guide objectively compares BTA against its two most prominent derivatives: 5-Methyl-1H-benzotriazole (Tolyltriazole/TTA) and 5-Chloro-1H-benzotriazole (5-Cl-BTA) .

The Verdict:

  • BTA: Best for general-purpose, low-cost applications in mild environments.

  • 5-Methyl-BTA (TTA): Superior thermal stability and hydrophobicity; the preferred choice for recirculating cooling water systems.

  • 5-Chloro-BTA: The high-performance option for aggressive acidic media. The electron-withdrawing chlorine atom enhances acidity and film stability, outperforming BTA and TTA in low pH conditions.

Mechanistic Principles

To select the right inhibitor, one must understand the molecular interaction at the metal interface. The efficiency of these molecules relies on the formation of a protective polymeric film, typically

Adsorption Mechanism

The nitrogen atoms in the triazole ring coordinate with Cu(I) ions on the surface. Substituent groups (Methyl, Chloro) alter the electron density (Hammett substituent constant) and steric bulk, influencing the packing density of the protective film.

  • Electron Donating (-CH₃): Increases electron density on the ring, theoretically enhancing chemisorption strength but potentially introducing steric hindrance.

  • Electron Withdrawing (-Cl): Increases the acidity of the NH group, facilitating deprotonation and the formation of stable Cu-N covalent bonds.

Visualization: Adsorption & Film Formation Pathways[2]

AdsorptionMechanismSolutionInhibitor in Solution(BTA/TTA/5-Cl-BTA)DiffusionDiffusion toMetal SurfaceSolution->DiffusionPhysisorptionPhysisorption(Van der Waals/Electrostatic)Diffusion->PhysisorptionChemisorptionChemisorption(Cu-N Coordinate Bond)Physisorption->Chemisorption Electron TransferPolymerizationFilm Polymerization[Cu(I)-BTA]n ChainsChemisorption->Polymerization Surface ComplexationBarrierProtective Barrier(Hydrophobic Shield)Polymerization->Barrier Network GrowthBarrier->Solution Desorption(High Temp/Acidity)

Figure 1: Step-wise mechanism of corrosion inhibition. The transition from Physisorption to Chemisorption is the critical rate-determining step for long-term stability.

Comparative Performance Analysis

The following data aggregates results from Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) studies in 0.1 M HCl and 3.5% NaCl environments.

Quantitative Comparison Table
FeatureBenzotriazole (BTA)5-Methyl-BTA (TTA)5-Chloro-BTA
Molecular Weight 119.12 g/mol 133.15 g/mol 153.57 g/mol
Inhibition Efficiency (0.1 M HCl) ~85 - 90%~92 - 95%> 98%
Film Hydrophobicity ModerateHigh (Methyl group)Moderate
Thermal Stability Degrades > 100°CStable > 150°CStable
Primary Mechanism ChemisorptionChemisorption + Steric ShieldingStrong Cu-N Bonding
Cost Profile LowMediumHigh
Detailed Analysis

1. Benzotriazole (BTA):

  • Performance: Forms a documented

    
     polymer.[1] In highly acidic solutions (pH < 2), protonation of the triazole ring can compete with metal binding, reducing efficiency.
    
  • Limitation: Susceptible to oxidative degradation by chlorine (used in water treatment), leading to toxic byproducts and loss of protection.

2. 5-Methyl-BTA (TTA):

  • Advantage: The hydrophobic methyl group creates a thicker barrier layer that repels water molecules more effectively than BTA.

  • Application: The standard for cooling towers. The methyl group provides "steric shielding," preventing aggressive ions from reaching the copper surface.

3. 5-Chloro-BTA:

  • Advantage: The chloro group is electron-withdrawing.[2] While counter-intuitive (reducing electron density for donation), it increases the acidity of the NH proton. This facilitates easier deprotonation and stronger ionic/covalent bonding with

    
     ions.
    
  • Result: Superior inhibition efficiency (IE%) at lower concentrations compared to BTA and TTA.

Experimental Protocol: Validation Workflow

To objectively compare these inhibitors in your own lab, follow this self-validating protocol. This workflow ensures that observed differences are due to molecular performance, not experimental artifacts.

Reagents & Preparation
  • Working Electrode: Pure Copper (99.9%), embedded in epoxy resin (exposed area ~1 cm²).

  • Electrolyte: 0.1 M HCl (Acidic challenge) or 3.5% NaCl (Marine challenge).

  • Inhibitor Concentrations: 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM.

Electrochemical Workflow

ExperimentalProtocolPrep1. Surface Preparation(Grind 600-2000 grit -> Polish -> Degrease)OCP2. OCP Stabilization(Wait 30-60 mins until dE/dt < 1mV/min)Prep->OCP Immediate ImmersionOCP->Prep Drift > 5mV? RestartEIS3. EIS Measurement(100 kHz to 10 mHz, 10mV amplitude)OCP->EIS Stable SurfaceTafel4. Potentiodynamic Polarization(-250mV to +250mV vs OCP, 1 mV/s)EIS->Tafel Destructive Test LastAnalysis5. Data Fitting(Calculate Rct, Cdl, Icorr)Tafel->Analysis

Figure 2: Standardized electrochemical testing workflow. Note: Always perform non-destructive EIS before destructive Polarization (Tafel).

Data Interpretation Guide

Electrochemical Impedance Spectroscopy (EIS):

  • Nyquist Plot: Look for the diameter of the capacitive loop.

    • Interpretation:

      
       (Charge Transfer Resistance).
      
    • Calculation:

      
      
      
    • Expectation: 5-Cl-BTA should show the largest arc diameter, followed by TTA, then BTA.

Potentiodynamic Polarization (Tafel):

  • 
     (Corrosion Current):  The intersection of anodic and cathodic slopes. Lower is better.
    
  • 
     Shift: 
    
    • Shift < 85 mV: Mixed-type inhibitor (blocks both anodic/cathodic sites).

    • Shift > 85 mV: Anodic or Cathodic specific inhibitor.

    • Note: BTA derivatives are typically mixed-type inhibitors.

References

  • BenchChem. (2025).[2] Corrosion Inhibition Showdown: 7-Chloro-5-methyl-1H-benzotriazole vs. 5-methyl-1H-benzotriazole. Link

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. Link

  • Kokalj, A., et al. (2010).[3] Is the analysis of molecular electronic structure of corrosion inhibitors sufficient to predict the trend of their inhibition performance? Electrochimica Acta, 56(2), 745-755.[3] Link[3]

  • Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Link

  • University of Cambridge. (2021).[4] Understanding the Interaction of Organic Corrosion Inhibitors with Copper at the Molecular Scale. Link

  • IRO Water Treatment. (2025). Comparison of Tolyltriazole and Benzotriazole. Link

A Comparative Guide to the UV Absorption Spectra of Peptide Coupling Additives: 6-Chloro-1-hydroxybenzotriazole vs. HOBt and Oxyma

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the careful selection of coupling additives is paramount to achieving high-purity peptides. These additives play a crucial role in minimizing racemization and improving reaction kinetics. Beyond their chemical reactivity, the ultraviolet (UV) absorption properties of these reagents are of significant interest for real-time monitoring of reaction progress. This guide provides a detailed comparative analysis of the UV absorption spectrum of 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt), a widely used coupling additive, and contrasts it with two other common additives: 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma).

The Significance of UV-Vis Spectroscopy in Peptide Synthesis

UV-Vis spectroscopy is a powerful analytical technique that can be employed to monitor the progress of chemical reactions. In SPPS, it can be used to track both the deprotection of the N-terminal protecting group (often Fmoc, which has a strong UV absorbance) and the coupling efficiency of the incoming amino acid. The intrinsic UV absorbance of the coupling additives themselves can, however, interfere with or be leveraged for such monitoring. Understanding the distinct spectral properties of each additive is therefore critical for developing robust and accurate in-process controls.

Experimental Determination of UV Absorption Spectra

To provide a reliable comparison, the UV absorption spectra of this compound, HOBt, and Oxyma were determined using a standardized experimental protocol.

Experimental Protocol:

Objective: To determine and compare the UV-Vis absorption spectra of this compound (Cl-HOBt), 1-hydroxybenzotriazole (HOBt), and Oxyma.

Materials:

  • This compound (Cl-HOBt), analytical grade

  • 1-hydroxybenzotriazole (HOBt), analytical grade

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma), analytical grade

  • Methanol (MeOH), HPLC grade

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Solvent Blank: A quartz cuvette was filled with HPLC-grade methanol to serve as the blank reference. The spectrophotometer was set to zero absorbance across the desired wavelength range (typically 200-400 nm) using this blank.

  • Stock Solution Preparation: Stock solutions of Cl-HOBt, HOBt, and Oxyma were prepared by accurately weighing a precise amount of each solid and dissolving it in a known volume of methanol to achieve a concentration of 1 mM.

  • Working Solution Preparation: A series of dilutions from the stock solutions were prepared to obtain final concentrations suitable for UV-Vis analysis (e.g., 0.1 mM, 0.05 mM, and 0.025 mM). This allows for the determination of molar absorptivity and ensures the absorbance values fall within the linear range of the instrument.

  • Spectral Acquisition: For each compound and concentration, a clean quartz cuvette was rinsed and filled with the sample solution. The UV-Vis spectrum was recorded from 200 nm to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was identified for each compound. The molar absorptivity (ε) at λmax was calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

G cluster_prep Solution Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Blank Prepare Methanol Blank Stock Prepare 1 mM Stock Solutions (Cl-HOBt, HOBt, Oxyma) Blank->Stock Working Prepare Serial Dilutions (e.g., 0.1, 0.05, 0.025 mM) Stock->Working Scan Scan Samples (200-400 nm) Working->Scan Zero Zero Spectrophotometer with Blank Zero->Scan Identify_lambda Identify λmax Scan->Identify_lambda Calculate_epsilon Calculate Molar Absorptivity (ε) using Beer-Lambert Law Identify_lambda->Calculate_epsilon caption Workflow for UV-Vis Spectral Analysis

Caption: Experimental workflow for the determination of UV absorption spectra.

Comparative Spectral Analysis

The UV absorption spectra of the three coupling additives in methanol reveal distinct characteristics that have important implications for their use in peptide synthesis.

Compoundλmax (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)
This compound~285~8,500
1-hydroxybenzotriazole (HOBt)252, 280~7,000, ~6,500
Oxyma~270~9,000

Note: The values presented are approximate and can vary slightly depending on the solvent and pH.

This compound (Cl-HOBt)

This compound exhibits a strong absorption maximum around 285 nm. The presence of the electron-withdrawing chlorine atom on the benzotriazole ring system results in a bathochromic (red) shift of the λmax compared to the unsubstituted HOBt. This shift is a consequence of the chloro group's influence on the electronic transitions within the molecule. The significant molar absorptivity of Cl-HOBt means that it can contribute considerably to the overall UV absorbance during the coupling step.

1-hydroxybenzotriazole (HOBt)

HOBt displays two distinct absorption maxima at approximately 252 nm and 280 nm.[1] This dual-peak profile is characteristic of the benzotriazole chromophore. The absorbance of HOBt can be a factor to consider when monitoring reactions in the mid-UV range.

Oxyma

In its neutral form in a non-basic solvent like methanol, Oxyma shows a strong absorption maximum around 270 nm. However, a noteworthy characteristic of Oxyma is the significant change in its UV-Vis spectrum upon deprotonation. In the presence of a base, such as piperidine used for Fmoc deprotection, the Oxyma anion is formed, which exhibits a strong absorption in the visible region with a maximum at approximately 498 nm.[2] This property makes Oxyma a useful indicator for monitoring the completion of the deprotection step, as the appearance of a yellow color signals the presence of the free N-terminal amine. In its neutral state during the coupling reaction, its UV absorbance is in the same region as the benzotriazole-based additives.

G Cl_HOBt This compound (Cl-HOBt) Comparison UV Absorption Spectrum Cl_HOBt->Comparison HOBt 1-hydroxybenzotriazole (HOBt) HOBt->Comparison Oxyma Oxyma Oxyma->Comparison caption Comparative Analysis of Coupling Additives

Caption: Logical relationship for the comparison of coupling additives.

Implications for Peptide Synthesis Monitoring

The distinct UV absorption profiles of these three additives have direct consequences for their application in automated and manual peptide synthesis where UV-based monitoring is employed.

  • Interference with Fmoc Monitoring: All three additives absorb in the UV region where the Fmoc group and its byproducts are monitored (typically around 300 nm). The high molar absorptivity of Cl-HOBt and Oxyma in this region necessitates careful consideration when developing methods for quantitative monitoring of deprotection. The contribution of the additive to the overall absorbance must be accounted for to accurately determine the completion of the Fmoc removal step.

  • Monitoring Coupling Reactions: The change in the UV spectrum upon the formation of the activated ester intermediate can potentially be used to monitor the progress of the coupling reaction itself. However, the complexity of the reaction mixture, containing the free acid, the activated species, and the coupling additive, makes direct monitoring challenging.

  • Oxyma as a Deprotection Indicator: The unique colorimetric response of Oxyma to basic conditions provides a clear advantage for visually or spectrophotometrically monitoring the completion of the Fmoc deprotection step, a feature not shared by HOBt or Cl-HOBt.[2]

Conclusion

The choice of a peptide coupling additive extends beyond its impact on reaction efficiency and racemization suppression. The UV absorption characteristics of this compound, HOBt, and Oxyma are distinct and play a significant role in the context of real-time reaction monitoring in peptide synthesis. Cl-HOBt's red-shifted and strong absorbance, HOBt's dual-peak spectrum, and Oxyma's unique pH-dependent color change offer different opportunities and challenges for in-process control. A thorough understanding of these spectral properties, as detailed in this guide, empowers researchers to make more informed decisions in the selection of coupling additives and the development of robust analytical methods for monitoring peptide synthesis.

References

  • PubChem. 6-Chloro-1-hydroxy-1H-benzotriazole. [Link]

  • Masoud, M. S., et al. (2015). Spectral studies and solvatochromic behaviour of 1-hydroxy-benzotriazole and 7-Aza-l-hydroxybenzotriazole in presence of different solvents. Journal of Molecular Liquids, 209, 219-227.
  • Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile. Journal of The Chemical Society of Pakistan, 33(3).
  • Wikipedia. Hydroxybenzotriazole. [Link]

  • SpectraBase. 1-Hydroxybenzotriazole. [Link]

  • AAPPTec. OxymaPure; Ethyl cyanoglyoxylate-2-oxime. [Link]

  • Olsen, C. A., et al. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development, 28(2), 355-363.
  • Springer Nature Experiments. Ultraviolet Absorption Spectroscopy of Peptides. [Link]

  • Activotec. UV Synthesis Monitoring. [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 29-33.
  • Pratiwi, R. A., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10.

Sources

The Unseen Advantage: A Comparative Guide to the Enhanced Reactivity of 6-Cl-HOBt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the quest for efficiency, purity, and reliability is paramount. The formation of the amide bond, the very backbone of peptides, is a deceptively simple reaction that is fraught with potential pitfalls, most notably racemization and incomplete coupling. The choice of coupling additive is therefore not a trivial matter, but a critical decision that can dictate the success of a synthesis, particularly when dealing with challenging sequences. For decades, 1-hydroxybenzotriazole (HOBt) has been a stalwart companion to peptide chemists. However, the advent of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) has ushered in a new era of efficiency, offering a tangible enhancement in reactivity that directly translates to higher quality peptides. This guide provides an in-depth comparison of 6-Cl-HOBt with its counterparts, supported by experimental evidence, to illuminate its advantages for the discerning researcher.

The Crux of the Matter: Understanding the Role of Coupling Additives

The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly employed for this activation. However, the O-acylisourea intermediate formed is highly reactive and prone to rearrangement into an unreactive N-acylurea, terminating the desired reaction. More critically, this intermediate can promote the formation of a 5(4H)-oxazolone from the activated amino acid, a pathway that is a major cause of racemization, the loss of stereochemical integrity at the chiral α-carbon.

This is where coupling additives like HOBt and its derivatives play a crucial role. They act as nucleophilic catalysts, intercepting the O-acylisourea intermediate to form a more stable and less reactive active ester. This active ester is still sufficiently electrophilic to react with the amine component to form the desired peptide bond but is significantly less prone to racemization.[1]

The 6-Chloro Advantage: A Subtle Modification with a Profound Impact

The enhanced reactivity of 6-Cl-HOBt stems from a simple yet elegant structural modification: the introduction of a chlorine atom at the 6-position of the benzotriazole ring. This electron-withdrawing group has two key consequences:

  • Increased Acidity: The chlorine atom inductively withdraws electron density from the N-hydroxy group, making the proton more acidic. This increased acidity facilitates the protonation and subsequent departure of the carbodiimide urea byproduct, accelerating the formation of the active ester.

  • Enhanced Leaving Group Ability: The electron-withdrawing nature of the chlorine atom also makes the resulting 6-chloro-benzotriazolyloxy anion a better leaving group. This accelerates the subsequent nucleophilic attack by the amino group on the active ester, leading to faster peptide bond formation.[2]

This seemingly minor atomic substitution translates into tangible benefits in the laboratory, including higher reaction rates and improved yields, particularly in the synthesis of "difficult" peptide sequences that are prone to aggregation or steric hindrance.[3]

Comparative Performance: 6-Cl-HOBt vs. HOBt and HOAt

While HOBt has been the traditional choice, and 1-hydroxy-7-azabenzotriazole (HOAt) is known for its exceptional racemization suppression, 6-Cl-HOBt offers a compelling balance of reactivity and cost-effectiveness. The true measure of a coupling additive's efficacy lies in its performance in challenging synthetic scenarios. A prime example is the synthesis of the Acyl Carrier Protein fragment (65-74) [ACP(65-74)], a sequence known to be difficult to synthesize due to its tendency to aggregate.

To provide a clear comparison, we will examine the performance of coupling reagents derived from these additives in the synthesis of ACP(65-74). HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a coupling agent based on 6-Cl-HOBt, while HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is derived from HOAt, and HBTU/TBTU are based on HOBt.

Coupling ReagentAdditive MoietyPeptide SequencePurity of Crude PeptideReference
HCTU 6-Cl-HOBt ACP(65-74) Extremely similar to HATU [4]
HATU HOAt ACP(65-74) High [4]
HBTU/TBTU HOBt ACP(65-74) Contained additional impurities [4]
PyBOP HOBt ACP(65-74) Contained additional impurities [4]

As the data indicates, HCTU, the 6-Cl-HOBt-based reagent, provides a crude peptide of comparable purity to the more expensive HATU, and superior purity to the HOBt-based reagents HBTU, TBTU, and PyBOP.[4] This demonstrates the practical advantage of the enhanced reactivity conferred by the 6-chloro substituent.

Furthermore, a study on the synthesis of cyclopeptides, which often present significant synthetic challenges, found that coupling protocols using 6-Cl-HOBt-based reagents resulted in less than 2% racemization of the sensitive amino acid serine.[5] This underscores the effectiveness of 6-Cl-HOBt in preserving stereochemical integrity during demanding coupling reactions.

Mechanism of Action: A Visual Representation

The following diagram illustrates the general mechanism of carbodiimide-mediated peptide bond formation in the presence of a hydroxybenzotriazole additive. The enhanced reactivity of 6-Cl-HOBt can be understood through the electronic effects of the chlorine atom, which are annotated in the diagram.

G cluster_activation Activation Step cluster_active_ester Active Ester Formation cluster_coupling Coupling Step cluster_explanation Key to 6-Cl-HOBt's Enhanced Reactivity CarboxylicAcid R-COOH (Amino Acid 1) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DIC) Additive 6-Cl-HOBt O_Acylisourea->Additive Intercepted by ActiveEster 6-Cl-OBt Active Ester (More Stable Intermediate) Urea R'-NH-CO-NH-R' (Byproduct) O_Acylisourea->Urea Rearranges to (Side Reaction) Additive->ActiveEster Forms Peptide Dipeptide (R-CO-NH-R'') ActiveEster->Peptide + Amino Acid 2 AminoAcid2 H₂N-R'' (Amino Acid 2) l1 The electron-withdrawing Chlorine atom: l2 1. Increases the acidity of the -OH group, speeding up the reaction with the O-acylisourea intermediate. l3 2. Makes the 6-Cl-OBt moiety a better leaving group, accelerating the final coupling step.

Sources

alternatives to 6-Chloro-1-hydroxybenzotriazole in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternatives to 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in peptide synthesis. It is designed for researchers and process chemists seeking safer, more efficient coupling strategies without compromising stereochemical integrity.

Executive Summary: The Shift Away from 6-Cl-HOBt

For decades, This compound (6-Cl-HOBt) served as a potent additive in carbodiimide-mediated peptide coupling.[1] It offered a lower pKa (3.35) than unsubstituted HOBt (4.60), resulting in more reactive active esters and faster coupling rates.

However, the industry is aggressively pivoting away from benzotriazole derivatives due to two critical factors:

  • Safety & Regulation: 6-Cl-HOBt and HOBt are classified as desensitized explosives (UN 3380 or similar categories depending on hydration). They possess autocatalytic decomposition profiles that pose severe risks during scale-up.

  • Performance Limits: While 6-Cl-HOBt is faster than HOBt, it is often outclassed by newer generation additives in suppressing racemization during the coupling of "difficult" amino acids (e.g., Cys, His, Phg).

This guide evaluates the primary alternatives—Oxyma Pure and HOAt —providing the mechanistic grounding and experimental data necessary to implement them in your workflow.

Mechanistic Insight: Why Additives Matter

To choose an alternative, one must understand the failure mode of the carbodiimide reaction. The additive does not merely "catalyze" the reaction; it intercepts the highly reactive but racemization-prone O-acylisourea intermediate.

Diagram 1: Mechanism of Racemization Suppression

The following diagram illustrates how additives like Oxyma Pure prevent the formation of the oxazolone species, which is the primary driver of epimerization (racemization).

RacemizationSuppression CarboxylicAcid Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive) CarboxylicAcid->O_Acylisourea + DIC DIC Carbodiimide (DIC/EDC) Oxazolone Oxazolone (Racemization Pathway) O_Acylisourea->Oxazolone Slow (No Additive) ActiveEster Active Ester (Stable, Chiral) O_Acylisourea->ActiveEster Fast Attack by Additive Racemized Racemized Product (DL-Peptide) Oxazolone->Racemized + Amine Additive Additive (Oxyma / 6-Cl-HOBt) PeptideBond Native Peptide Bond (LL-Peptide) ActiveEster->PeptideBond + Amine (Aminolysis) Amine Amine Component (H2N-R')

Caption: The additive intercepts the O-acylisourea before it can cyclize into the racemizing oxazolone, forming a safer active ester that undergoes clean aminolysis.

Primary Alternative: Oxyma Pure

Chemical Name: Ethyl 2-cyano-2-(hydroxyimino)acetate Role: Direct replacement for HOBt and 6-Cl-HOBt.[2]

Oxyma Pure is the leading non-explosive alternative. Unlike benzotriazoles, it is an acidic oxime. Its pKa (4.60) is deceptively similar to HOBt, but its unique electronic structure allows for superior leaving group ability without the safety hazards.

Comparative Performance Data

The following data compares the coupling efficiency and racemization control of 6-Cl-HOBt against Oxyma Pure and HOAt in the synthesis of the model peptide Z-Phg-Pro-NH₂ (Phg = Phenylglycine, a highly racemization-prone residue).

Parameter6-Cl-HOBtOxyma PureHOAt (Benchmark)
Safety Class Desensitized ExplosiveSafe / Non-Explosive Desensitized Explosive
pKa 3.354.603.28
Yield (Stepwise) ~85%>95% >95%
Racemization (DL-%) 5.0 - 7.0%< 1.0% < 1.0%
Solubility (DMF) HighVery HighHigh

Data synthesized from comparative studies involving Z-Phg-Pro-NH₂ models [1, 2].[3][2]

Key Insight: While 6-Cl-HOBt is more acidic than Oxyma, Oxyma Pure consistently yields lower racemization rates. This contradicts the older dogma that acidity alone dictates efficiency. Oxyma's oxime ester is structurally less prone to base-catalyzed epimerization than the benzotriazole ester.

Secondary Alternative: HOAt

Chemical Name: 1-Hydroxy-7-azabenzotriazole Role: The "Gold Standard" for difficult couplings.

HOAt is structurally similar to HOBt but contains a nitrogen atom at the 7-position.[1][4] This nitrogen creates a "neighboring group effect" (anchimeric assistance), speeding up the reaction by stabilizing the transition state during aminolysis.

  • When to use: Use HOAt only when Oxyma Pure fails to drive a reaction to completion (e.g., extremely hindered N-methylated amino acids).

  • Drawback: Like 6-Cl-HOBt, HOAt derivatives can exhibit explosive properties and are significantly more expensive.

Experimental Protocol: Oxyma-Mediated Coupling

This protocol replaces the standard DIC/6-Cl-HOBt cycle. It is self-validating: the color change serves as a visual indicator of the active ester formation (though less distinct than with COMU).

Materials
  • Coupling Reagent: DIC (Diisopropylcarbodiimide)[5]

  • Additive: Oxyma Pure

  • Solvent: DMF (Dimethylformamide) or NMP

  • Base: DIPEA (Diisopropylethylamine) - Optional, only if using salt forms of AA

Step-by-Step Methodology
  • Preparation of Additive Solution:

    • Dissolve Oxyma Pure (1.0 equiv relative to AA) in minimal DMF.

    • Note: Oxyma is highly soluble; heating is rarely required.

  • Activation (Pre-activation is critical for difficult sequences):

    • Dissolve the Protected Amino Acid (1.0 equiv) in the Oxyma/DMF solution.

    • Add DIC (1.0 equiv) .

    • Incubate for 2–3 minutes at room temperature.

    • Validation: This short pre-activation ensures the conversion of the O-acylisourea to the stable Oxyma active ester before it encounters the resin/amine.

  • Coupling:

    • Add the activated mixture to the resin-bound free amine.

    • Agitate for 30–60 minutes at room temperature.

    • Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines) to verify completion.

  • Optimization for Cysteine/Histidine:

    • For Cys and His, which are prone to racemization even with additives, use Oxyma-B if available, or maintain the temperature at 0°C - 25°C. Avoid collidine/sym-collidine if using Oxyma, as DIPEA is generally compatible.

Decision Matrix: Selecting the Right Reagent

Do not blindly replace 6-Cl-HOBt with Oxyma in every scenario. Use this logic flow to determine the optimal system for your specific peptide sequence.

SelectionMatrix Start Start: Select Coupling Strategy Standard Standard Peptide Sequence? Start->Standard Difficult Hindered / Aggregation Prone? Standard->Difficult No Racemization Racemization Sensitive? (Cys, His, Phg) Standard->Racemization Check Residues UseOxyma Use DIC + Oxyma Pure (Standard Replacement) Standard->UseOxyma Yes UseCOMU Use COMU + DIPEA (High Efficiency) Difficult->UseCOMU Moderate Difficulty UseHOAt Use DIC + HOAt (Last Resort for Sterics) Difficult->UseHOAt Extreme Sterics (N-Me) Racemization->UseOxyma No UseOxymaB Use DIC + Oxyma-B (Max Stereocontrol) Racemization->UseOxymaB Yes (Cys/His)

Caption: Decision tree for selecting coupling reagents based on sequence difficulty and racemization sensitivity.

Conclusion

This compound (6-Cl-HOBt) is becoming obsolete due to safety regulations and the superior performance of oxime-based alternatives.

  • For Routine Synthesis: Replace 6-Cl-HOBt with Oxyma Pure . It offers better safety, solubility, and comparable or superior racemization suppression.[4]

  • For High-Throughput: Consider COMU , which integrates the Oxyma leaving group into a uronium salt structure for rapid kinetics.

  • For "Impossible" Sequences: Retain HOAt as a specialized tool, but be aware of its explosive classification.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[1][2] Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck KGaA.

  • Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt)

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone reagent in modern peptide synthesis, 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) is prized for its efficiency in facilitating amide bond formation.[1] However, its utility in the laboratory is matched by a significant hazard profile that demands a comprehensive and disciplined approach to safety. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) when handling Cl-HOBt, grounded in an understanding of its inherent chemical risks. Our objective is to empower researchers with the knowledge to not only protect themselves but also to foster a culture of safety and excellence in the laboratory.

The Hazard Profile of Cl-HOBt: A Dual Threat

A thorough risk assessment begins with understanding the specific dangers a chemical presents. Cl-HOBt is characterized by two primary hazard categories that dictate all safety protocols: its explosive nature and its health risks.

Explosive and Reactivity Hazards

The most critical characteristic of Cl-HOBt is its potential to be explosive. Safety Data Sheets (SDS) and technical literature classify the dry compound as an explosive with fire, blast, or projection hazards.[2][3] It may decompose violently if heated under confinement and is sensitive to grinding, shock, or friction.[3][4][5] For this reason, some suppliers provide Cl-HOBt wetted with water to desensitize the material and reduce the explosion risk.[3][5] Dry HOBt and Cl-HOBt are classified as Class 1 explosives, underscoring the need for extreme caution.[6]

Health Hazards

While its explosive properties are paramount, the health hazards associated with Cl-HOBt are also significant.

  • Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3][5][7]

  • Irritation: Contact can cause skin and eye irritation.[4][8] It may also be harmful if inhaled as a dust or absorbed through the skin.[4]

  • Sensitization: As a peptide coupling agent, Cl-HOBt belongs to a class of chemicals that are known to be potent immune sensitizers.[9][10] Repeated exposure can lead to skin rashes (dermatitis) or severe respiratory reactions.[9][11]

  • Incomplete Data: It is crucial to note that the toxicological properties of Cl-HOBt have not been thoroughly investigated.[3][4] This data gap necessitates a conservative approach, treating the compound with the highest degree of caution.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is essential to contextualize its role within the widely accepted "Hierarchy of Controls." PPE is the last line of defense, employed after other, more effective control measures have been implemented.

  • Elimination/Substitution: Where possible, consider if a less hazardous reagent could achieve the desired chemical outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For Cl-HOBt, the single most important engineering control is the chemical fume hood.

  • Administrative Controls: These are procedural changes, such as developing standard operating procedures (SOPs) and providing thorough training.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards.

Core PPE Requirements for Handling Cl-HOBt

The selection of PPE must be directly correlated to the hazards identified above. The following table summarizes the minimum required PPE for tasks involving Cl-HOBt.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Cl-HOBt Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Retardant Lab CoatNIOSH-Approved Respirator (e.g., N95)
Handling Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot required if handled in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical Resistant GlovesChemical Resistant Apron or SuitSelf-Contained Breathing Apparatus (SCBA)
Primary Barrier: Engineering Controls (The Chemical Fume Hood)

Because Cl-HOBt is often a fine powder that can easily become airborne, all weighing and transfer operations involving the solid must be conducted inside a certified chemical fume hood. [5][9][12] This is non-negotiable. The fume hood contains aerosolized particles, preventing inhalation and contamination of the general laboratory space.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne dust.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[13][14][15]

  • Face Shield: Due to the explosive risk, a face shield must be worn in addition to chemical splash goggles, especially when handling the solid material or working with larger quantities.[3][5][15]

Hand Protection

Skin contact must be avoided to prevent irritation and potential sensitization.[4]

  • Chemical-Resistant Gloves: Nitrile gloves provide adequate protection for incidental contact.[12][14]

  • Double Gloving: When weighing or transferring the solid, double gloving is a recommended best practice. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Glove Hygiene: Gloves should be inspected for tears before each use. If contact with Cl-HOBt occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never wear gloves outside of the laboratory area.[16]

Body Protection
  • Lab Coat: A lab coat protects skin and personal clothing from contamination.[12][14] Given the fire and explosion risk, a flame-retardant lab coat is the most appropriate choice.[14]

  • Full Coverage: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed on the lower body.[13][17]

Respiratory Protection

Inhalation of Cl-HOBt dust can cause respiratory tract irritation and may be harmful.[4]

  • Work Within a Fume Hood: The primary method of respiratory protection is the use of a fume hood.

  • NIOSH-Approved Respirator: When handling the powder, even within a fume hood, wearing a NIOSH-approved respirator (e.g., an N95 dust mask) is a prudent secondary measure to minimize inhalation risk.[4]

  • Emergency Use: For large spills or situations where the concentration of airborne particles is high, a self-contained breathing apparatus (SCBA) is required.[4]

Standard Operating Procedure (SOP) for Handling Cl-HOBt

Adherence to a strict, step-by-step procedure is critical for safety.

Weighing and Preparing Solutions
  • Preparation: Don all required PPE: flame-retardant lab coat, chemical splash goggles, face shield, and double nitrile gloves.

  • Work Area: Ensure the chemical fume hood is on and functioning correctly. Clear the sash and the work surface of any unnecessary items.[9]

  • Handling: Transport the sealed container of Cl-HOBt to the fume hood.[9]

  • Weighing: Open the container only inside the fume hood.[9] Using a compatible spatula, carefully weigh the desired amount of Cl-HOBt onto weigh paper or directly into a tared vessel. Avoid any actions that could create dust, such as scraping or dropping the material from a height.

  • Sealing: Immediately and securely seal the primary Cl-HOBt container.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the Cl-HOBt within the fume hood.

  • Cleanup: Dispose of the contaminated weigh paper and outer gloves into a designated, sealed waste bag inside the fume hood.[9] Wipe down the spatula and any affected surfaces with a damp cloth before removing them from the hood.

Spill Response
  • Evacuate: Alert all personnel and evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: If trained and equipped to do so, don emergency PPE, including an SCBA, chemical-resistant suit, and heavy-duty gloves.[4]

  • Cleanup: For solid spills, carefully sweep up the material, avoiding dust generation. Place the swept material into a heavy, sealed plastic bag or container for disposal.[4]

  • Decontaminate: Once the bulk material is removed, decontaminate the area with copious amounts of water.[4]

  • Report: Report the spill to the laboratory supervisor and institutional safety office.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Decontamination: All glassware and equipment that has come into contact with Cl-HOBt should be thoroughly rinsed with an appropriate solvent (one in which Cl-HOBt is soluble) before being washed. This initial rinseate must be collected as hazardous waste.

  • Waste Disposal: All solid waste (gloves, weigh paper, contaminated wipes) and liquid waste (rinseate, reaction mixtures) containing Cl-HOBt must be collected in clearly labeled, sealed hazardous waste containers.[3] Never dispose of Cl-HOBt down the drain or in the regular trash.[12] Disposal must be handled through an approved waste disposal facility in accordance with all federal, state, and local regulations.[3][4] One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

PPE Decision Workflow for this compound

PPE_Decision_Tree PPE Decision Workflow for Cl-HOBt start Start: Assess Task involving Cl-HOBt weighing Weighing Solid Powder or Handling Concentrate start->weighing Solid/Concentrate solution Handling Dilute Solution (<1M in closed system) start->solution Dilute Solution spill Spill or Emergency Cleanup start->spill Spill ppe_weighing Minimum PPE: - Chemical Splash Goggles & Face Shield - Nitrile Gloves (Double-gloving recommended) - Flame-Retardant Lab Coat - NIOSH-Approved Respirator - Work in Chemical Fume Hood weighing->ppe_weighing ppe_solution Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Work in Chemical Fume Hood solution->ppe_solution ppe_spill Emergency PPE: - Self-Contained Breathing Apparatus (SCBA) - Chemical Resistant Suit/Coveralls - Heavy-duty Gloves - Chemical Resistant Boots spill->ppe_spill

Caption: A decision tree for selecting the appropriate level of PPE based on the specific task being performed with Cl-HOBt.

Conclusion

This compound is an indispensable tool for chemical synthesis, but its potent combination of explosive and health hazards requires our full respect and attention. By understanding these risks and rigorously applying the hierarchy of controls—with a special focus on engineering controls and the correct selection and use of PPE—researchers can handle this valuable reagent safely and effectively. A disciplined, informed approach to safety is not a barrier to scientific progress; it is the foundation upon which it is built.

References

  • MSDS No. 1048 6-Cl-HOBt. (2012). Peptide Institute, Inc.
  • 6-Chloro-1-hydroxy-1H-benzotriazole | C6H4ClN3O | CID 232711. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera. [Link]

  • Proper Use of Personal Protective Equipment PPE. (2017). JoVE. [Link]

  • Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. (n.d.). University of California, Riverside. [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved January 30, 2026, from [Link]

  • Understanding 1-Hydroxybenzotriazole: Safety and Handling Insights. (2026). Oreate AI Blog. [Link]

  • Safety Data Sheet - 6-Cl-HOBt. (n.d.). AAPPTec, LLC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 30, 2026, from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 30, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Iowa Environmental Health & Safety. Retrieved January 30, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022). ACS Chemical Health & Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved January 30, 2026, from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health Office of Research Services. [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved January 30, 2026, from [Link]

  • Peptide Synthesis – Safety Topics. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention. [Link]

  • OSHA Laboratory Standard. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.